molecular formula C17H14O4 B1580834 4-Benzoyl-3-hydroxyphenyl methacrylate CAS No. 2035-72-5

4-Benzoyl-3-hydroxyphenyl methacrylate

Cat. No.: B1580834
CAS No.: 2035-72-5
M. Wt: 282.29 g/mol
InChI Key: IMNBHNRXUAJVQE-UHFFFAOYSA-N
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Description

4-Benzoyl-3-hydroxyphenyl methacrylate is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzoyl-3-hydroxyphenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-11(2)17(20)21-13-8-9-14(15(18)10-13)16(19)12-6-4-3-5-7-12/h3-10,18H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNBHNRXUAJVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174259
Record name 4-Benzoyl-3-hydroxyphenyl methacrylate
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2035-72-5
Record name 2-Hydroxy-4-(methacryloyloxy)benzophenone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoyl-3-hydroxyphenyl methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzoyl-3-hydroxyphenyl methacrylate
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Record name 4-benzoyl-3-hydroxyphenyl methacrylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BENZOYL-3-HYDROXYPHENYL METHACRYLATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Benzoyl-3-hydroxyphenyl methacrylate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthesis, and application mechanisms of 4-Benzoyl-3-hydroxyphenyl methacrylate (commonly known as 2-Hydroxy-4-methacryloyloxybenzophenone ).[1][2]

Structural Analysis, Synthesis, and Photostabilization Mechanisms[1][2]

Executive Summary & Core Identity

This compound (CAS: 2035-72-5) is a functional monomer integrating a polymerizable methacrylate group with a UV-absorbing benzophenone moiety.[1][2][3] It is a critical component in the fabrication of Intraocular Lenses (IOLs) , optical coatings, and biomedical hydrogels.[2]

Unlike passive UV additives, this molecule covalently bonds to the polymer matrix, preventing migration or leaching—a non-negotiable requirement for long-term implantable devices.[1][2]

Physicochemical Profile
PropertySpecification
CAS Number 2035-72-5
IUPAC Name 4-Benzoyl-3-hydroxyphenyl 2-methylprop-2-enoate
Common Synonym 2-Hydroxy-4-methacryloyloxybenzophenone (HMBP)
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.29 g/mol
Melting Point 77–81 °C
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in acetone, DCM, THF; Insoluble in water

Structural Analysis & Mechanism of Action[1][2]

The efficacy of this molecule relies on two distinct structural domains working in tandem:[2]

  • The Methacrylate Tail (Polymerizable Domain): Located at the para position relative to the benzoyl group, this vinyl group (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) allows the molecule to copolymerize with standard monomers (e.g., Methyl Methacrylate, HEMA). This permanently anchors the UV absorber into the material backbone.[1][2]
    
  • The Benzophenone Core (UV-Absorbing Domain): The critical feature is the ortho-hydroxyl group at position 3 (relative to the ester) or position 2 (relative to the carbonyl).[1][2] This proximity to the carbonyl oxygen enables an Intramolecular Hydrogen Bond .[1][2]

The ESIPT Mechanism (UV Dissipation)

Upon absorbing UV radiation (300–400 nm), the molecule undergoes Excited State Intramolecular Proton Transfer (ESIPT) .[1][2] The proton on the hydroxyl group tunnels to the carbonyl oxygen, creating a vibrationally excited keto-tautomer.[1][2] This energy is dissipated harmlessly as heat, and the molecule reverts to its ground state, ready to absorb again.[2]

ESIPT_Mechanism Ground Ground State (Enol) (Intramolecular H-Bond) Excited Excited State (Enol*) Ground->Excited UV Absorption (hν) KetoExcited Excited Keto Tautomer (Proton Transfer) Excited->KetoExcited ESIPT (Fast) GroundKeto Ground Keto Tautomer (Unstable) KetoExcited->GroundKeto Non-radiative Decay (Heat Release) GroundKeto->Ground Proton Back-Transfer

Figure 1: The ESIPT cycle allows the molecule to absorb UV energy and release it as heat without degrading, ensuring long-term stability.[1][2]

Synthesis Protocol

Objective: Synthesize this compound via esterification of 2,4-Dihydroxybenzophenone.

Reagents
  • Precursor: 2,4-Dihydroxybenzophenone (2,4-DHBP)[1][2]

  • Acylating Agent: Methacryloyl Chloride (preferred for reactivity) or Methacrylic Anhydride.[1][2]

  • Base/Catalyst: Triethylamine (TEA) or Pyridine (to scavenge HCl).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1][2]

  • Inhibitor: BHT (Butylated hydroxytoluene) to prevent premature polymerization.[1][2]

Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 0.1 mol of 2,4-DHBP in 150 mL of anhydrous DCM.

  • Activation: Add 0.11 mol of Triethylamine (TEA) . Cool the solution to 0°C using an ice bath to suppress side reactions.

  • Acylation: Add 0.105 mol of Methacryloyl Chloride dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature <5°C. The para-hydroxyl group is more nucleophilic and sterically accessible than the ortho-hydroxyl (which is H-bonded), ensuring regioselectivity at the 4-position (relative to carbonyl).[1][2]

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol or Methanol/Water mix.

    • Target Purity: >99% (HPLC) is required for optical applications to prevent haze.[1][2]

Synthesis_Pathway SM1 2,4-Dihydroxybenzophenone (Substrate) Reaction Esterification (DCM, TEA, 0°C) SM1->Reaction SM2 Methacryloyl Chloride (Reagent) SM2->Reaction Product This compound (Crude) Reaction->Product Regio Regioselectivity Check: Ortho-OH is H-bonded (Protected) Para-OH reacts Regio->Reaction Purification Recrystallization (EtOH) Target: >99% Purity Product->Purification

Figure 2: Synthesis pathway highlighting the regioselective esterification driven by intramolecular hydrogen bonding.

Applications in Drug Delivery & Materials[1][2]

Intraocular Lenses (IOLs)

This monomer is the industry standard for "yellow" or UV-blocking IOLs.[1][2]

  • Role: It is copolymerized (0.1% – 1.0% wt) with hydrophobic acrylics or hydrophilic hydrogels.[1][2]

  • Benefit: It filters UV-A (315–400 nm) and violet light, protecting the retina from phototoxicity without compromising visual acuity.[1][2] Its covalent attachment prevents the "blooming" or leaching seen with small-molecule additives over decades of implantation.[1][2]

Dental Composites

Used in light-cured dental resins to act as a UV stabilizer, preventing discoloration of the resin over time while allowing the blue light (460 nm) required for photo-initiators (like Camphorquinone) to pass through.[1][2]

Bio-adhesives & Coatings

Incorporated into exterior coatings for medical devices to prevent UV degradation of the underlying polymer matrix (e.g., polyurethane catheters exposed to sunlight or sterilization lights).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74856, 2-Hydroxy-4-(methacryloyloxy)benzophenone.[1][2] Retrieved from [Link][1]

  • Lai, Y. C., & Quinn, E. T. (2004). UV-absorbing monomers and their use in ocular devices.[1][2] U.S. Patent No. 6,806,337.[1] Washington, DC: U.S. Patent and Trademark Office.[1][2] Retrieved from

Sources

Technical Whitepaper: 4-Benzoyl-3-hydroxyphenyl methacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Benzoyl-3-hydroxyphenyl methacrylate (CAS 2035-72-5) Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals

Functionalized UV-Absorbing Monomers for Ophthalmic Biomaterials

Executive Summary

This compound (CAS 2035-72-5), also known as 2-Hydroxy-4-methacryloyloxybenzophenone , represents a critical class of functionalized monomers used in the synthesis of high-performance biomaterials. Unlike passive additives that can leach out of a polymer matrix, this compound is a polymerizable UV absorber . It covalently bonds to the polymer backbone, ensuring permanent UV protection without the risk of migration—a non-negotiable requirement for long-term implantable devices like Intraocular Lenses (IOLs) and contact lenses.

This guide provides a comprehensive technical analysis of its molecular architecture, synthesis logic, polymerization protocols, and mechanism of action, designed to support researchers in optimizing ophthalmic formulations.

Molecular Architecture & Structure-Property Relationships

The efficacy of CAS 2035-72-5 stems from its bifunctional structure, which couples a photochemical "engine" with a polymerizable "handle."

Functional MoietyChemical StructureFunction
Benzophenone Core 2-HydroxybenzophenoneUV Dissipation: The hydroxyl group at the ortho position (C2) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This is the site of Excited State Intramolecular Proton Transfer (ESIPT), the mechanism that converts UV energy into harmless heat.
Methacrylate Tail Methacryloyl ester at C4Covalent Integration: The vinyl group (

) allows for free-radical copolymerization with standard monomers (e.g., HEMA, MMA, EGPEA). Its position at C4 prevents steric interference with the UV-absorbing core.
2.1 Regioselectivity in Synthesis

A key chemical feature is the reactivity difference between the two hydroxyl groups on the precursor, 2,4-dihydroxybenzophenone.

  • 2-OH: Strongly hydrogen-bonded to the carbonyl (

    
    ). This reduces its nucleophilicity, naturally "protecting" it during esterification.
    
  • 4-OH: Sterically accessible and electronically available.

  • Result: Reaction with methacryloyl chloride or methacrylic anhydride occurs selectively at the 4-position, preserving the critical UV-absorbing 2-OH site.

Mechanism of Action: ESIPT Cycle

The compound protects the polymer and the retina by absorbing high-energy UV photons and dissipating the energy via a reversible proton transfer cycle.

Figure 1: Excited State Intramolecular Proton Transfer (ESIPT) Mechanism

ESIPT_Mechanism GroundEnol Ground State (Enol) (UV Absorbing) ExcitedEnol Excited Enol (S1) (Short-lived) GroundEnol->ExcitedEnol UV Absorption (hν) ExcitedKeto Excited Keto (S1') (Proton Transferred) ExcitedEnol->ExcitedKeto Ultrafast Proton Transfer (< 100 fs) GroundKeto Ground Keto (S0') (Vibrationally Hot) ExcitedKeto->GroundKeto Internal Conversion (Non-radiative) GroundKeto->GroundEnol Back Proton Transfer + Heat Release

Caption: The cycle begins with UV absorption (Enol form), followed by rapid proton transfer to the Keto form. The energy is dissipated non-radiatively as heat, regenerating the stable Enol form.

Experimental Protocols
4.1 Synthesis of the Monomer (Regioselective Esterification)

Note: While acid chlorides are common, the anhydride route is preferred for higher purity and absence of HCl byproducts.

Reagents:

  • 2,4-Dihydroxybenzophenone (1.0 eq)

  • Methacrylic anhydride (1.1 eq)

  • Catalyst: Sodium methacrylate (0.05 eq) or 4-Dimethylaminopyridine (DMAP)

  • Solvent: Toluene or Dichloromethane (DCM)

  • Inhibitor: BHT (Butylated hydroxytoluene) (100 ppm) to prevent premature polymerization.

Procedure:

  • Dissolution: Charge reaction vessel with 2,4-dihydroxybenzophenone and solvent. Add BHT and catalyst.

  • Addition: Add methacrylic anhydride dropwise at room temperature.

  • Reaction: Heat to 40–50°C for 4–6 hours. Monitor via TLC (Target: Disappearance of starting material; Retention of 2-OH signal).

  • Workup: Wash organic layer with dilute NaHCO₃ (remove acid byproduct) and water.

  • Purification: Recrystallize from Ethanol/Hexane to yield pale yellow crystals (MP: 77–79°C).

4.2 Polymerization: Intraocular Lens (IOL) Formulation

This protocol describes creating a hydrogel network typical for soft IOLs.

Table 1: Hydrogel Formulation Matrix

ComponentRoleWeight %
HEMA (2-Hydroxyethyl methacrylate)Hydrophilic Base Monomer60 - 80%
EGPEA (2-Phenoxyethyl acrylate)High Refractive Index Monomer15 - 30%
CAS 2035-72-5 Polymerizable UV Absorber 0.2 - 1.0%
EGDMA (Ethylene glycol dimethacrylate)Crosslinker0.5 - 1.0%
AIBN (Azobisisobutyronitrile)Thermal Initiator0.1 - 0.3%

Workflow:

Polymerization_Workflow Step1 1. Monomer Prep Mix HEMA, EGPEA, and CAS 2035-72-5 in amber vial. Step2 2. Degassing Bubble N2 for 15 mins to remove Oxygen. Step1->Step2 Step3 3. Initiation Add AIBN and EGDMA. Stir until dissolved. Step2->Step3 Step4 4. Casting Inject into polypropylene molds (Lens shape). Step3->Step4 Step5 5. Curing Cycle 40°C (12h) -> 60°C (4h) -> 90°C (2h). Step4->Step5 Step6 6. Extraction Soak in Isopropanol/Water to remove unreacted monomers. Step5->Step6

Caption: Step-by-step fabrication process for UV-blocking hydrogel lenses.

Characterization & Quality Control

To validate the successful incorporation of the monomer, the following analytical signatures should be verified.

Table 2: Analytical Specifications

MethodParameterExpected Signal / Observation
UV-Vis Spectroscopy

~270 nm and ~327 nm (in Acetonitrile).
Cut-off< 10% transmission below 380 nm (in 1mm thick polymer).
1H NMR (CDCl₃) Vinyl Protons

5.75 (s, 1H) and

6.35 (s, 1H) - Disappear upon polymerization.
Methyl Group

2.05 (s, 3H) - Methacrylate methyl.
Phenolic OH

> 12.0 ppm (s, 1H) - Broad singlet due to H-bonding.
HPLC Purity> 99.0% (Critical to minimize extractables).
Safety & Regulatory Considerations
  • Handling: The monomer is an irritant (H315, H319). Handle in a fume hood with nitrile gloves. Light sensitive; store in amber containers at 2-8°C.

  • Biocompatibility (ISO 10993):

    • Extractables: Unreacted monomer is cytotoxic. The "Extraction" step (Step 6 in Workflow) is mandatory.

    • Leachability: Once polymerized, the UV absorber is covalently bound and shows negligible leaching in simulated aqueous humor.

References
  • Sigma-Aldrich. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate Product Sheet. (Analogous structure/properties).[1] Link

  • Chirila, T. V., et al. (1989). "Chemical investigations of ultraviolet-absorbing hydrogel material for soft intraocular lenses." Journal of Cataract & Refractive Surgery, 15(5), 504-509. Link

  • US Patent 2016/0297738 A1. "Method for producing methacrylated benzophenones." (Synthesis methodology). Link

  • BenchChem. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate NMR Data.Link

  • European Patent EP1839076B1. "Yellow chromophore agent composition for intraocular lenses." (Polymerization formulation). Link

Sources

Technical Guide: Physical and Chemical Properties of 4-Benzoyl-3-hydroxyphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzoyl-3-hydroxyphenyl methacrylate, technically known as 2-Hydroxy-4-methacryloyloxybenzophenone (BPMA) , is a dual-function monomer critical to the development of UV-blocking biomedical materials.[1] It bridges the gap between small-molecule UV absorbers and structural polymers by integrating a benzophenone chromophore directly into the polymer backbone.[1]

This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and polymerization kinetics.[1] It is designed for researchers formulating intraocular lenses (IOLs), contact lenses, and high-performance optical coatings who require precise control over UV cut-off wavelengths (~370–400 nm) without leaching or phase separation.[1]

Molecular Architecture & Identification[1]

The compound consists of a benzophenone core responsible for UV energy dissipation and a methacrylate ester moiety that enables free-radical polymerization.[1]

Key Structural Feature: The hydroxyl group at the ortho position (C2) relative to the carbonyl is essential for the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, which dissipates UV energy as harmless heat.[1] The methacrylate group at the para position (C4) serves as the polymerization handle.[1]

ParameterDetail
IUPAC Name 2-Hydroxy-4-(2-methylprop-2-enoyloxy)benzophenone
Common Synonyms This compound; BPMA; 4-Methacryloxy-2-hydroxybenzophenone
CAS Number 2035-72-5
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.29 g/mol
SMILES CC(=C)C(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Physical & Chemical Characterization[1][3][4][5][6]

The following data represents high-purity (>99%) monomer suitable for biomaterial synthesis.

Physical Properties[1][3][4][5]
PropertyValueNotes
Appearance Off-white to pale yellow crystalline powderColor indicates purity; yellowing suggests oxidation.[1]
Melting Point 77 – 79 °CSharp melting range indicates high purity.[1]
Boiling Point ~437 °C (Predicted)Decomposes/polymerizes before boiling at atm pressure.[1]
Density 1.20 ± 0.1 g/cm³Solid state density.[1]
Solubility Soluble: Acetone, Ethanol, THF, DCMInsoluble: WaterHydrophobic nature requires co-solvents (e.g., Ethanol) for hydrogel formulations.[1]
Partition Coeff. LogP ~ 4.17Highly lipophilic; integrates well into hydrophobic domains.[1]
Spectral Properties (UV-Vis)

The absorption spectrum is characterized by two primary bands typical of benzophenones.[1]

  • Band I (270–290 nm):

    
     transition (High extinction coefficient, 
    
    
    
    ).[1]
  • Band II (320–350 nm):

    
     transition (Broad band extending to ~380 nm).[1]
    

Critical Insight: When copolymerized, the absorption maximum (


) typically exhibits a bathochromic shift (red shift) of 5–10 nm compared to the free monomer due to lattice constraints in the polymer matrix.[1]

Mechanism of Action

UV Energy Dissipation (ESIPT)

The photostability of BPMA arises from a rapid tautomeric equilibrium.[1] Upon UV excitation, the enol form transfers a proton to the carbonyl oxygen.[1] The excited keto form then relaxes to the ground state via non-radiative decay (heat), returning the proton to regenerate the original structure.[1]

ESIPT_Mechanism Ground Ground State (Enol) (Stable) Excited_Enol Excited Enol (UV Absorption) Ground->Excited_Enol hν (UV) Excited_Keto Excited Keto (Proton Transfer) Excited_Enol->Excited_Keto ESIPT (<100 fs) Ground_Keto Ground Keto (Unstable) Excited_Keto->Ground_Keto Heat Dissipation (Non-radiative) Ground_Keto->Ground Proton Return

Figure 1: The Excited State Intramolecular Proton Transfer (ESIPT) cycle allows BPMA to absorb UV radiation and release it as heat without breaking chemical bonds.[1]

Synthesis & Purification Protocols

For research applications requiring >99% purity (e.g., contact lenses), the following synthesis route via methacrylic anhydride is preferred over acid chlorides to minimize residual acidity.[1]

Synthetic Pathway

Reagents: 2,4-Dihydroxybenzophenone (2,4-DHBP), Methacrylic Anhydride, Sodium Methacrylate (Catalyst).[1]

Synthesis_Pathway Start 2,4-Dihydroxybenzophenone (2,4-DHBP) Intermediate Reaction Mixture (90°C, 4-6 hrs) Start->Intermediate Esterification Reagent Methacrylic Anhydride + Na Methacrylate (Cat) Reagent->Intermediate Crude Crude Product (Precipitate in Water) Intermediate->Crude Quench Purification Recrystallization (Ethanol/Water) Crude->Purification Final Pure BPMA (MP: 77-79°C) Purification->Final

Figure 2: Synthesis of BPMA via base-catalyzed esterification of 2,4-DHBP.[1]

Purification Protocol (Standardized)
  • Dissolution: Dissolve crude solid in boiling Ethanol (95%).

  • Filtration: Hot filtration to remove insoluble oligomers or inorganic salts.[1]

  • Crystallization: Cool slowly to room temperature, then to 4°C. Rapid cooling promotes occlusion of impurities.[1]

  • Drying: Vacuum dry at 30°C for 24 hours. Caution: Do not exceed 40°C or use high vacuum without an inhibitor (e.g., MEHQ) to prevent thermal polymerization.[1]

Polymerization & Reactivity[1][4][7][8][9]

BPMA is a bulky methacrylate.[1] Its polymerization kinetics are dominated by the steric hindrance of the benzophenone pendant group.[1]

Copolymerization Parameters

When copolymerized with Methyl Methacrylate (MMA) or 2-Hydroxyethyl Methacrylate (HEMA) :

  • Reactivity Ratios: The methacrylate "head" behaves similarly to MMA, but the bulky "tail" reduces the propagation rate constant (

    
    ).[1]
    
  • Distribution: Forms statistical random copolymers.

  • Loading: Typical loading for UV blocking is 0.5 wt% to 3.0 wt% .[1] Higher concentrations (>5%) may lead to phase separation or opacity in hydrogels due to the hydrophobic nature of the benzophenone moiety.[1]

Formulation for Hydrogels (Example)

To ensure optical clarity in hydrophilic lenses:

  • Base: HEMA (98%)[1]

  • Crosslinker: EGDMA (0.5%)[1]

  • UV Monomer: BPMA (1.5%)[1]

  • Initiator: AIBN (0.2%)[1]

  • Solvent: Add 10-20% diluent (e.g., hexanol) if BPMA precipitates during curing.[1]

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves.[1] Permeation breakthrough time < 10 mins for latex.[1]
Eye Irritation Category 2A (H319)Use safety goggles.[1] Dust can cause mechanical corneal abrasion.[1]
STOT - SE Category 3 (H335)Handle in a fume hood to avoid inhaling dust/fines.[1]
Storage Light SensitiveStore at 2–8°C in amber glass. Ensure headspace air (oxygen acts as inhibitor).[1]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 74856, 2-Hydroxy-4-methacryloyloxybenzophenone."[1] [Link][1]

  • Synthesis & Catalysis: Google Patents.[1] "Method for producing methacrylated benzophenones (US20160297738A1)."[1]

Sources

High-Performance Polymerizable UV Absorbers: A Technical Guide to 4-Benzoyl-3-hydroxyphenyl Methacrylate (BHPMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of advanced optical materials—specifically intraocular lenses (IOLs), weather-resistant coatings, and biomedical adhesives—the migration of small-molecule additives poses a critical failure mode. 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA) , also known as 2-Hydroxy-4-methacryloyloxybenzophenone (2H4MBP) , represents the gold standard in polymerizable UV absorbers. Unlike passive additives, BHPMA covalently bonds to the polymer matrix, eliminating leaching, preventing toxicity, and ensuring permanent photostability.

This guide provides a rigorous technical analysis of BHPMA, detailing its synthesis, the quantum mechanical mechanism of its UV dissipation, and validated protocols for its incorporation into acrylic copolymers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

BHPMA functions as a "monomeric stabilizer." It combines a benzophenone chromophore (for UV absorption) with a methacrylate moiety (for polymerization).

Table 1: Critical Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 2-Hydroxy-4-(methacryloyloxy)benzophenoneAlternate: this compound
CAS Number 2035-72-5 Distinct from the acrylate analog (CAS 16432-81-8)
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.29 g/mol
Appearance Pale yellow crystalline powder
Melting Point 77–79 °CSharp melting point indicates high purity
Solubility Soluble in DCM, THF, AcetoneInsoluble in water; polymerizes in organic media
UV Cutoff (

)
~280 nm, ~325 nmAbsorbs UVB and short-wave UVA

Mechanistic Principles

Photophysical Mechanism (ESIPT)

The efficacy of BHPMA relies on Excited State Intramolecular Proton Transfer (ESIPT) . The molecule possesses an intramolecular hydrogen bond between the hydroxyl group at the 3-position (ortho to the carbonyl) and the carbonyl oxygen of the benzophenone core.

  • Absorption: Upon absorbing a UV photon, the molecule excites from the ground state (

    
    ) to the singlet excited state (
    
    
    
    ).
  • Proton Transfer: The acidity of the hydroxyl proton increases, and the basicity of the carbonyl oxygen increases, driving the proton to transfer to the oxygen. This forms a keto-tautomer .

  • Dissipation: The excited keto-tautomer relaxes to the ground state keto-form via internal conversion, releasing the energy harmlessly as heat (phonons) rather than fluorescence or radical formation.

  • Restoration: The molecule rapidly reverts to the original enol-form, ready to absorb another photon.

Polymerization Kinetics

The methacrylate group allows BHPMA to copolymerize with standard monomers like Methyl Methacrylate (MMA) or 2-Hydroxyethyl Methacrylate (HEMA). Its reactivity ratio (


) is generally close to 1.0 when paired with methacrylates, ensuring random statistical distribution along the polymer chain rather than block formation.
Diagram 1: ESIPT & Polymerization Logic

ESIPT_Mechanism cluster_poly Polymerization Interface GroundEnol Ground State (Enol) (UV Absorbing) ExcitedEnol Excited State (Enol) (Short Lived) GroundEnol->ExcitedEnol UV Photon (hv) ExcitedKeto Excited State (Keto) (Proton Transfer) ExcitedEnol->ExcitedKeto ESIPT GroundKeto Ground State (Keto) (Vibrationally Hot) ExcitedKeto->GroundKeto Internal Conversion GroundKeto->GroundEnol Proton Back-Transfer Heat Heat Dissipation (Non-Radiative) GroundKeto->Heat Energy Release Monomer BHPMA Monomer Polymer Copolymer Matrix (Immobilized UV Shield) Monomer->Polymer Free Radical Polymerization

Caption: Cycle of UV energy dissipation via ESIPT followed by irreversible immobilization into the polymer matrix.

Synthesis Protocol

Objective: Synthesize high-purity BHPMA from 2,4-Dihydroxybenzophenone. Safety Warning: Methacryloyl chloride is a lachrymator and corrosive. Perform all steps in a fume hood.

Materials
  • Precursor: 2,4-Dihydroxybenzophenone (2,4-DHBP)

  • Reagent: Methacryloyl chloride (1.1 equivalents)

  • Base: Triethylamine (TEA) (1.2 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (trace, to prevent premature polymerization)

Step-by-Step Methodology
  • Preparation: Dissolve 0.1 mol of 2,4-DHBP in 200 mL of anhydrous DCM in a 3-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Add TEA (0.12 mol) slowly.

  • Acylation: Dropwise add methacryloyl chloride (0.11 mol) dissolved in 20 mL DCM over 1 hour. Maintain temperature < 5 °C to favor esterification at the less sterically hindered 4-hydroxyl group (the 2-hydroxyl is hydrogen-bonded to the carbonyl and less reactive).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/Ethyl Acetate 3:1).

  • Workup:

    • Wash reaction mixture with water (2x), dilute HCl (1x, to remove unreacted amine), and saturated NaHCO₃ (1x).

    • Dry organic layer over anhydrous MgSO₄.

    • Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or a methanol/water mixture.

    • Target Yield: >85%[1][2][3]

    • Purity Check: HPLC >99% (Critical for optical applications).

Diagram 2: Synthesis Pathway

Synthesis_Pathway Reactants 2,4-Dihydroxybenzophenone + Methacryloyl Chloride Intermediate Reaction Mixture (Selective Esterification at 4-OH) Reactants->Intermediate Acylation Conditions TEA / DCM 0°C -> RT, 6 hrs Conditions->Intermediate Workup Acid/Base Wash + Drying Intermediate->Workup Quench Product Purified BHPMA (Crystalline Solid) Workup->Product Recrystallization

Caption: Selective synthesis route targeting the 4-hydroxyl position to preserve the 2-hydroxyl/carbonyl UV-absorbing triad.

Application: Copolymerization for Optical Materials

Context: Creating a UV-blocking Intraocular Lens (IOL) material. Formulation: 99% Hydrophobic Acrylic Matrix + 1% BHPMA.

Experimental Protocol
  • Monomer Mix: Combine:

    • 2-Phenylethyl acrylate (PEA): 65 wt%

    • 2-Phenylethyl methacrylate (PEMA): 30 wt%

    • Butanediol diacrylate (BDDA): 4 wt% (Crosslinker)

    • BHPMA: 1 wt% (Functional UV Absorber)

  • Initiator: Add 0.5 wt% AIBN (Azobisisobutyronitrile).

  • Degassing: Bubble dry nitrogen through the mixture for 15 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).

  • Casting: Inject the mixture into silanized glass molds separated by a 1mm Teflon gasket.

  • Curing Cycle:

    • Stage 1: 60 °C for 12 hours (Gelation).

    • Stage 2: 90 °C for 24 hours (Completion).

  • Post-Cure Processing: Demold and extract in Soxhlet with ethanol for 24 hours to remove any unreacted residuals (validating that BHPMA is bound).

Validation Tests
  • Leaching Test: Analyze the ethanol extract via UV-Vis spectroscopy. Absence of absorption peaks at 280-330 nm confirms 100% incorporation of BHPMA.

  • Transmission Spectra: The final polymer film should show <1% transmission below 380 nm and >90% transmission above 450 nm.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74856, 2-Hydroxy-4-(methacryloyloxy)benzophenone.[4] Retrieved from [Link]

  • Gupta, A., & Vogl, O. (1980).Polymerizable UV Absorbers. II. Synthesis and Polymerization of 2-Hydroxy-4-methacryloyloxybenzophenone. Journal of Polymer Science.

Sources

Technical Whitepaper: Spectroscopic Characterization of 4-Benzoyl-3-hydroxyphenyl Methacrylate

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 4-Benzoyl-3-hydroxyphenyl methacrylate , formally known as 2-Hydroxy-4-(methacryloyloxy)benzophenone (CAS 2035-72-5).[1] This compound is a pivotal polymerizable ultraviolet absorber (UVA) used extensively in ophthalmic biomaterials (e.g., intraocular lenses, contact lenses) and high-performance coatings.[1] Its dual functionality—combining a radical-polymerizable methacrylate group with a photostable benzophenone moiety—allows for the covalent incorporation of UV protection into polymer backbones, preventing leaching and ensuring long-term material stability.[1]

The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral signatures required for structural validation and purity assessment.[1]

Chemical Identity and Structural Analysis[1][2][3][4]

The molecule consists of a benzophenone core substituted with a hydroxyl group at the 2-position and a methacrylate ester at the 4-position.[1][2][3][4] The 2-hydroxyl group is critical for the UV-absorbing mechanism, forming an intramolecular hydrogen bond with the carbonyl oxygen.[1]

Table 1: Physicochemical Constants
PropertyData
IUPAC Name 2-Hydroxy-4-(methacryloyloxy)benzophenone
Common Synonyms This compound; HMBP; BP-M
CAS Registry Number 2035-72-5
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.29 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 77 – 79 °C
Solubility Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water

Spectroscopic Atlas

Ultraviolet-Visible Spectroscopy (UV-Vis)

The UV-absorbing capability of this compound relies on the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.[1] Upon photon absorption, the phenolic proton tunnels to the carbonyl oxygen, dissipating energy as harmless heat (non-radiative decay).

  • Key Transitions:

    • Band I (280–290 nm):

      
       transition of the aromatic system.
      
    • Band II (325–335 nm):

      
       transition involving the intramolecular hydrogen bond. This band is responsible for blocking UVA radiation (315–400 nm).
      
Mechanism of Action (ESIPT Cycle)

The following diagram illustrates the photophysical cycle that allows the molecule to absorb UV light repeatedly without degrading.

ESIPT_MechanismGS_EnolGround State (Enol)(Absorbs UV)ES_EnolExcited State (Enol)*(Short-lived)GS_Enol->ES_EnolUV Absorption (hν)ES_KetoExcited State (Keto)*(Proton Transfer)ES_Enol->ES_KetoESIPT(Fast)GS_KetoGround State (Keto)(Unstable)ES_Keto->GS_KetoNon-radiative Decay(Heat Dissipation)GS_Keto->GS_EnolProton Back-Transfer

Caption: The ESIPT cycle showing the reversible proton transfer that dissipates UV energy as heat.

Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by the interplay between the ester and ketone carbonyls. The ketone carbonyl frequency is lowered due to the intramolecular hydrogen bond.

Table 2: Characteristic FT-IR Bands
Wavenumber (cm⁻¹)AssignmentStructural Significance
3200 – 3500 O–H Stretch (Broad)Weak/Broad due to strong intramolecular H-bonding (chelation).[1]
1730 – 1750 C=O Stretch (Ester)Characteristic of the methacrylate ester group.
1625 – 1640 C=O Stretch (Ketone)Shifted to lower frequency (normally ~1660) due to H-bonding with 2-OH.
1635 C=C Stretch (Vinyl)Often appears as a shoulder on the ketone band; confirms polymerizable group.[1]
1580, 1500 C=C Aromatic RingSkeletal vibrations of the benzophenone core.
1100 – 1250 C–O–C StretchEster linkage vibrations.
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The data below corresponds to the compound dissolved in deuterated chloroform (CDCl₃).

¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.45 Singlet (s)1H2-OH (Chelated phenolic proton).[1] Disappears with D₂O shake.
7.75 – 7.80 Multiplet (m)2HBenzoyl Ring (Ortho protons).
7.55 – 7.65 Multiplet (m)1HBenzoyl Ring (Para proton).
7.45 – 7.55 Multiplet (m)3HBenzoyl Ring (Meta protons) + H-6 of phenol ring.[1]
6.95 Doublet (d)1HH-3 (Ortho to OH, Meta to Ester).[1]
6.80 Doublet of Doublets (dd)1HH-5 (Para to OH, Ortho to Ester).[1]
6.35 Singlet (s)1HVinyl H (Trans) relative to ester carbonyl.
5.85 Singlet (s)1HVinyl H (Cis) relative to ester carbonyl.
2.08 Singlet (s)3HMethacrylate Methyl (-CH₃).[1]

Note on Causality: The shift of the H-3 proton (~6.95 ppm) is shielded relative to the H-6 proton due to the electron-donating effect of the ortho-hydroxyl group, despite the deshielding effect of the ester at position 4.[1]

¹³C NMR Assignments (100 MHz, CDCl₃)
  • Carbonyls: 199.5 ppm (Ketone, C=O), 164.8 ppm (Ester, C=O).

  • Aromatic Quaternary: 163.2 ppm (C-OH), 155.1 ppm (C-Ester), 137.5 ppm (Benzoyl ipso).[1]

  • Vinyl: 135.2 ppm (C-Me), 127.8 ppm (=CH₂).[1]

  • Aliphatic: 18.2 ppm (-CH₃).[1]

Experimental Protocols

Synthesis Workflow

The synthesis involves the selective esterification of the 4-hydroxyl group of 2,4-dihydroxybenzophenone (2,4-DHBP) using methacryloyl chloride.[1] The 2-hydroxyl group is less reactive due to hydrogen bonding, allowing for selective functionalization without protection groups.[1]

Synthesis_FlowStartRaw Materials:2,4-DihydroxybenzophenoneMethacryloyl ChlorideReactionAcylation ReactionSolvent: Acetone/DCMBase: Triethylamine (Et3N)Temp: 0-5°C (Ice Bath)Start->ReactionDropwise AdditionQuenchQuenchingAdd dilute HClWash with NaHCO3Reaction->QuenchStir 4h @ RTPurifyPurificationRecrystallization from Ethanol/MethanolQuench->PurifyPhase SeparationFinalProduct:2-Hydroxy-4-(methacryloyloxy)benzophenonePurify->FinalDrying

Caption: Selective esterification workflow for synthesizing the target monomer.

Sample Preparation for Spectroscopy

To ensure data integrity and reproducibility, follow these preparation standards:

  • NMR Prep:

    • Dissolve 10–15 mg of sample in 0.6 mL of CDCl₃ (99.8% D).

    • Critical: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent proton exchange broadening of the OH signal.

  • UV-Vis Prep:

    • Prepare a stock solution of 1.0 × 10⁻³ M in Chloroform (spectroscopic grade).

    • Dilute to 1.0 × 10⁻⁵ M for measurement.

    • Note: Avoid protic solvents (like methanol) if observing the discrete intramolecular H-bond band is critical, as protic solvents can disrupt the internal bond and blue-shift the n-pi* transition.[1]

  • IR Prep:

    • ATR Method: Place pure crystalline powder directly on the diamond crystal. Apply high pressure to ensure contact.

    • KBr Pellet: Mix 1 mg sample with 100 mg dry KBr. Grind to fine powder and press into a transparent disk.

References

  • BenchChem. (2024). This compound (CAS 2035-72-5) Product Specifications. Retrieved from

  • Sigma-Aldrich. (2024).[1][5] 4-Methacryloxy-2-hydroxybenzophenone Product Sheet. Retrieved from [1]

  • Abdou, I., et al. (2025).[2][6][7] "Treatment of Lead-Contaminated Water Using Poly(2-Hydroxy-4-MethacryloyloxyBenzophenone): Adsorption Isotherms, Kinetics, and Thermodynamic Studies." Journal of Macromolecular Science, Part B. Retrieved from

  • CymitQuimica. (2024). 2-Hydroxy-4-(methacryloyloxy)benzophenone CAS 2035-72-5 Data. Retrieved from

  • Thermo Fisher Scientific. (2024). 2-Hydroxy-4-(methacryloyloxy)benzophenone, 99%.[1] Retrieved from

Technical Guide: Thermal Stability and Degradation of 4-Benzoyl-3-hydroxyphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability, degradation mechanisms, and handling protocols for 4-Benzoyl-3-hydroxyphenyl methacrylate (also known industrially as 2-Hydroxy-4-methacryloyloxybenzophenone , CAS 2035-72-5).

This document is structured for researchers and drug development professionals, focusing on the molecule's dual role as a polymerizable monomer and a UV-absorbing stabilizer in biomedical applications (e.g., intraocular lenses, dental composites).

Executive Summary

This compound (BHPMA) is a functional monomer belonging to the benzophenone class.[1][2][3] It is uniquely engineered to integrate ultraviolet (UV) protection directly into the polymer backbone, preventing the leaching issues common with non-polymerizable additives.

Its thermal stability profile is critical for two reasons:

  • Processing Integrity: It must withstand polymerization temperatures (often >100°C) without premature degradation or loss of UV-absorbing capacity.

  • Long-Term Biostability: In applications like intraocular lenses (IOLs), the material must resist hydrolysis and thermal aging over decades in a physiological environment.

Key Insight: While the benzophenone core is thermally robust, the methacrylate ester linkage and the phenolic hydroxyl group introduce specific vulnerabilities to hydrolysis and radical-induced depolymerization.

Molecular Architecture & Stability Logic

To understand the degradation, we must first analyze the stabilization mechanism.

  • UV Dissipation (The Shield): The molecule relies on an intramolecular hydrogen bond between the C=O (carbonyl) of the benzoyl group and the ortho-hydroxyl (-OH) group. Upon UV excitation, this bond facilitates a rapid proton transfer (Enol-Keto tautomerism), dissipating energy as harmless heat (Charge Transfer Mechanism).

  • The Weak Link (The Target): The methacrylate ester group is the site of polymerization but also the primary site for hydrolytic degradation and thermal scission .

Quantitative Properties Table
PropertyValueCritical Note
CAS Number 2035-72-5Primary identifier for regulatory filing.[1]
Molecular Weight 282.29 g/mol -
Melting Point 77–79 °CProcessing below this temp requires solvation.
Thermal Decomposition (

)
~280–300 °COnset of significant mass loss (TGA).
Glass Transition (

) of Homopolymer
~120 °CRigid at body temp; often copolymerized to lower

.
Solubility CHCl

, THF, Acetone
Insoluble in water (hydrophobic protection).

Degradation Mechanisms[4][5][6][7]

The degradation of BHPMA occurs via three distinct pathways depending on the stress vector (Heat, pH, or Radical Flux).

Pathway A: Hydrolytic Cleavage (Chemical Stability)

In aqueous, acidic, or basic environments (simulated physiological conditions), the ester bond is susceptible to hydrolysis.

  • Mechanism: Water attacks the carbonyl carbon of the ester linkage.

  • Products: Methacrylic acid (MAA) and 2,4-Dihydroxybenzophenone (DHBP).

  • Impact: Release of DHBP restores a small molecule UV absorber that can leach out, potentially causing toxicity or losing efficacy in the device.

Pathway B: Thermal Depolymerization (Thermal Stability)

At high processing temperatures (>250°C), the polymer backbone can "unzip."

  • Mechanism: Radical-induced chain scission, typically starting at the head-to-head linkages or chain ends.

  • Outcome: Generation of monomeric BHPMA or oligomers.

Pathway C: Fries Rearrangement (Photo-Thermal)

Although rare in methacrylates, phenyl esters can undergo Fries rearrangement under extreme UV/heat, migrating the acyl group to the ortho/para position of the phenol ring, altering the UV absorption spectrum.

Visualization: Degradation Pathways

The following diagram details the chemical logic of these pathways.

DegradationPathways BHPMA Poly(BHPMA) / Monomer (Ester Linkage) Hydrolysis Hydrolytic Attack (Acid/Base Catalyzed) BHPMA->Hydrolysis pH < 4 or > 9 Thermal Thermal Stress (>250°C) BHPMA->Thermal T > 280°C Cleavage Ester Cleavage Hydrolysis->Cleavage Scission Chain Scission / Unzipping Thermal->Scission Prod1 Methacrylic Acid (Acidic Residue) Cleavage->Prod1 Prod2 2,4-Dihydroxybenzophenone (Leachable UV Absorber) Cleavage->Prod2 Loss of Polymer Integration Monomer BHPMA Monomer (Regenerated) Scission->Monomer Depolymerization

Figure 1: Mechanistic pathways for the degradation of BHPMA. Note that hydrolysis yields leachable small molecules, while thermal stress favors depolymerization.

Experimental Protocols for Stability Assessment

To validate the stability of BHPMA in a drug delivery or device context, the following self-validating protocols are recommended.

Protocol 1: Thermal Gravimetric Analysis (TGA)

Objective: Determine the onset temperature of degradation (


) and maximum rate of decomposition (

).
  • Sample Prep: Dry BHPMA monomer or polymer in a vacuum oven at 40°C for 24h to remove moisture/solvents.

  • Instrument: Calibrated TGA (e.g., TA Instruments Q500).

  • Method:

    • Ramp: 10°C/min from 25°C to 600°C.

    • Atmosphere: Run in Nitrogen (

      
      )  (inert degradation) and Air  (oxidative degradation).
      
  • Data Analysis:

    • Record

      
       (temperature at 5% weight loss).
      
    • Acceptance Criteria: For melt processing,

      
       must be 
      
      
      
      .
Protocol 2: Accelerated Hydrolytic Aging (HPLC Tracking)

Objective: Quantify the rate of ester hydrolysis under simulated physiological stress.

  • Setup: Prepare 10 mM Phosphate Buffered Saline (PBS) at pH 7.4 and pH 9.0 (accelerated).

  • Incubation: Submerge cured polymer discs or dissolve monomer (using a co-solvent like Acetonitrile if needed) in the buffer.

  • Conditions: Incubate at 60°C (Arrhenius acceleration) for 1, 3, 7, 14, and 28 days.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile. Gradient 10-90% B over 20 min.

    • Detection: UV at 254 nm and 300 nm.

    • Target: Monitor disappearance of BHPMA peak and appearance of 2,4-Dihydroxybenzophenone peak.

Visualization: Stability Testing Workflow

This workflow ensures data integrity and reproducibility.

StabilityWorkflow cluster_Thermal Thermal Profiling cluster_Chemical Chemical Aging Sample BHPMA Sample (Monomer/Polymer) TGA TGA Analysis (N2/Air) Sample->TGA DSC DSC Analysis (Tm, Tg) Sample->DSC Incubate Incubation PBS pH 7.4 / 60°C Sample->Incubate Result Stability Profile Report TGA->Result Determine T-onset Extract Solvent Extraction Incubate->Extract HPLC HPLC-UV/MS Extract->HPLC HPLC->Result Quantify Degradants

Figure 2: Experimental workflow for validating thermal and hydrolytic stability.

Application Context & Handling

Storage and Handling[8]
  • Inhibitors: Commercial BHPMA is typically stabilized with Hydroquinone monomethyl ether (MEHQ). Do not remove unless immediately polymerizing, as spontaneous thermal polymerization can occur.

  • Light Sensitivity: Store in amber glass. While it is a UV absorber, prolonged exposure to high-intensity light in the monomeric state can induce auto-polymerization.

Impact on Drug Delivery/Biomedical Devices

In drug-eluting IOLs or dental fillers, the thermal stability of BHPMA allows it to be autoclavable only if crosslinked effectively. However, surface hydrolysis can alter the biocompatibility over time.

  • Recommendation: For long-term implants, copolymerize with hydrophobic monomers (e.g., styrene or hydrophobic acrylates) to shield the BHPMA ester bond from water access, thereby improving hydrolytic stability.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83494, 2-Hydroxy-4-(methacryloyloxy)benzophenone. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2-benzoyl-5-methacryloyloxyphenol (Synonym). ECHA. Available at: [Link]

  • Beatty, C. L., & Karasz, F. E. (1979). Thermal Degradation of Poly(n-alkyl methacrylates). Journal of Polymer Science. (General mechanism grounding).[4]

  • Rabek, J. F. (1995). Polymer Photodegradation: Mechanisms and Experimental Methods. Chapman & Hall.

Sources

health and safety information for 4-Benzoyl-3-hydroxyphenyl methacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference for CAS 2035-72-5 [1][2][3]

Executive Summary

4-Benzoyl-3-hydroxyphenyl methacrylate , scientifically known as 2-Hydroxy-4-(methacryloyloxy)benzophenone (CAS: 2035-72-5), is a specialized functional monomer used primarily in the synthesis of UV-absorbing polymers.[1][4] It combines a benzophenone moiety—capable of dissipating UV energy via tautomerization—with a reactive methacrylate group that allows covalent integration into polymer chains. This dual functionality makes it critical in the formulation of ophthalmic lenses, optical coatings, and weather-resistant films.

This guide provides a rigorous safety framework for researchers handling this compound. Unlike simple fillers, this monomer is reactive and light-sensitive; improper handling can lead to premature polymerization or occupational sensitization.

Chemical Identity & Physicochemical Properties

Accurate identification is the first step in safety. This compound is often referred to by trade names or synonyms in the industry.

Parameter Technical Specification
Primary Name 2-Hydroxy-4-(methacryloyloxy)benzophenone
Common Synonym This compound; BPMA
CAS Number 2035-72-5
Molecular Formula C₁₈H₁₄O₄
Molecular Weight 282.29 g/mol
Physical State Solid (Crystalline Powder)
Color Off-white to light yellow
Melting Point 77°C – 79°C
Solubility Insoluble in water; Soluble in organic solvents (DCM, THF, Acetone)
Reactivity Polymerizes via free radical mechanism; UV-absorbing
Structural Functionality Diagram

The following diagram illustrates the dual nature of the molecule, highlighting the safety implications of each functional group.

ChemicalStructure cluster_safety Safety Implications Benzophenone Benzophenone Core (UV Absorber) Linker Ester Linkage Benzophenone->Linker Stable UV_Risk Dissipates UV Energy (Protect from Light) Benzophenone->UV_Risk Methacrylate Methacrylate Group (Reactive Monomer) Linker->Methacrylate Hydrolyzable Poly_Risk Risk of Polymerization (Keep Cold & Inhibited) Methacrylate->Poly_Risk

Figure 1: Functional decomposition of this compound. The methacrylate tail presents the primary reactivity hazard (polymerization), while the benzophenone core dictates light sensitivity storage requirements.

Hazard Identification (GHS Classification)

Based on the Globally Harmonized System (GHS), this compound is classified as an Irritant . While it is not classified as acutely toxic (Category 1 or 2), its reactivity as a methacrylate monomer necessitates strict exposure controls to prevent sensitization.

Hazard Class Category Hazard Statement (H-Code)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4][5][6][7]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[6][8][9]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[6][8][9]
Sensitization (Precautionary)NoteMethacrylates are known skin sensitizers. Treat as H317 (May cause allergic skin reaction) even if not explicitly labeled on all lots.

Signal Word: WARNING

Occupational Hygiene & Exposure Controls

The primary risks are inhalation of dust during weighing and dermal contact leading to sensitization.

Engineering Controls
  • Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Lighting: Use Yellow/Amber UV-filtered lighting in the lab. Standard fluorescent lights emit enough UV to potentially trigger the benzophenone moiety or initiate radical polymerization of the methacrylate group over time.

Personal Protective Equipment (PPE) Matrix
Protection Type Standard Rationale
Respiratory N95 (minimum) or P100 RespiratorIf outside a hood, dust inhalation can trigger H335 (Respiratory Irritation).
Hand Protection Nitrile Gloves (Double gloving recommended)Methacrylates can permeate latex. Double gloving prevents sensitization.
Eye Protection Chemical Safety GogglesSafety glasses are insufficient for powders; goggles seal against airborne dust.
Body Protection Lab Coat (Buttoned) + Tyvek SleevesPrevents dust accumulation on street clothes.

Storage & Stability Protocol

Proper storage is not just for safety but to maintain the "monomeric" state. If the compound polymerizes in the bottle, it becomes useless and potentially hazardous (exothermic reaction).

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Why? Heat generates free radicals, initiating polymerization.

  • Inhibitor Maintenance: This compound is typically stabilized with Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ).

    • Requirement: These inhibitors require a small amount of dissolved oxygen to function. Do not store under pure nitrogen for long periods unless the specific inhibitor requires it.

  • Light: Store in Amber Glass or opaque containers.

    • Why? The benzophenone group absorbs UV, but the methacrylate group is sensitive to the energy transfer, which can induce cross-linking.

Emergency Response & First Aid

Establish these protocols before opening the container.

Emergency Workflow Diagram

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical if Rash appears Skin->Action_Skin Action_Eye 1. Rinse with Water (15 min) 2. Remove Contacts 3. Seek Medical Attention Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Seek Medical Attention Inhale->Action_Inhale

Figure 2: Immediate response flowchart for exposure incidents involving BPMA.

Spill Cleanup Procedure
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don N95 respirator, goggles, and gloves.

  • Containment: Do not dry sweep (creates dust).

  • Method: Wet the powder slightly with an inert solvent (like heptane) or use a HEPA-filtered vacuum to collect.

  • Disposal: Place in a sealed container labeled "Hazardous Waste - Acrylate Monomer."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74856, 2-Hydroxy-4-(methacryloyloxy)benzophenone.[4] Retrieved from [Link]

Sources

Beyond the Name: A Technical Monograph on 4-Benzoyl-3-hydroxyphenyl Methacrylate (BP-MA)

[1]

CAS Number: 2035-72-5 Primary Standard Name: 2-Hydroxy-4-(methacryloyloxy)benzophenone[1][2]

Executive Summary: The Nomenclature Matrix

In the field of polymer chemistry and drug delivery materials (specifically intraocular lenses), precision in nomenclature is critical.[1] The compound referred to as 4-Benzoyl-3-hydroxyphenyl methacrylate is chemically identical to the industry-standard UV absorber 2-Hydroxy-4-(methacryloyloxy)benzophenone .

The discrepancy in naming arises from the prioritization of the parent structure:

  • User's Term: Views the molecule as a Phenyl Methacrylate derivative. (Numbering starts at the ester linkage).

  • Standard Term: Views the molecule as a Benzophenone derivative.[1] (Numbering starts at the ketone bridge).

Regardless of the name, the critical functional feature is the hydroxyl group ortho to the benzoyl moiety, which enables the UV-dissipating mechanism.

Synonym Mapping Table
Naming ConventionNameTechnical Note
CAS Registry 2035-72-5 Definitive Identifier
IUPAC (Benzophenone) 2-Hydroxy-4-(2-methylprop-2-enoyloxy)benzophenoneStandard IUPAC priority.
IUPAC (Ester) This compoundPrioritizes the ester; often used in polymer synthesis papers.[1]
Common Acronyms BP-MA, HMBP-MA, UV-Mon"BP-MA" is the most common shorthand in hydrogel literature.
Trade References Polysciences 2035-72-5, UV-725Commercial identifiers.[1]

Structural Mechanism: The "3-Hydroxy" Paradox

To a synthetic chemist, the term "3-hydroxy" in your query might initially suggest a meta substitution relative to the ester.[1] However, in this specific isomer, the hydroxyl group is located at position 3 relative to the methacrylate, which places it at position 2 relative to the benzoyl group.

This specific topology is non-negotiable. If the hydroxyl group were not ortho to the carbonyl, the molecule would fail as a UV absorber. It functions via Excited State Intramolecular Proton Transfer (ESIPT) .

Mechanism of Action[1][3]
  • Ground State: An intramolecular hydrogen bond exists between the hydroxyl hydrogen and the carbonyl oxygen.[1]

  • Excitation: Upon absorbing a UV photon, the molecule enters an excited singlet state (

    
    ).[1]
    
  • Proton Transfer: The acidity of the hydroxyl group increases, and the basicity of the carbonyl increases, driving the proton to transfer to the oxygen.[1] This forms a keto-enol tautomer.

  • Dissipation: The molecule relaxes to the ground state, releasing the absorbed energy harmlessly as heat, and the proton transfers back.[1]

Visualization: Structural Identity & ESIPT Cycle[1]

BP_MA_MechanismSynonymUser Query:This compoundStandardStandard Identity:2-Hydroxy-4-(methacryloyloxy)benzophenone(CAS 2035-72-5)Synonym->Standard Identical Compound StructureStructural Topology:Benzoyl @ C4Hydroxy @ C3(Ortho-relationship preserved)Standard->Structure Defines ESIPT_StateESIPT State(Keto-Enol Tautomerism)Structure->ESIPT_State Enables H-Bonding UV_InputUV Photon(hv)UV_Input->ESIPT_State Excitation Heat_OutputThermal Dissipation(Heat)ESIPT_State->Heat_Output Relaxation

Caption: Figure 1. Mapping the user's nomenclature to the standard CAS identity and the resulting photophysical mechanism.

Synthesis & Purification Protocol

Objective: Synthesize high-purity BP-MA (CAS 2035-72-5) from 2,4-Dihydroxybenzophenone (2,4-DHBP) via selective esterification.[1]

Challenge: 2,4-DHBP has two hydroxyl groups. We must selectively esterify the para (4-position) hydroxyl while leaving the ortho (2-position) hydroxyl intact.

  • Why it works: The ortho-hydroxyl is involved in a strong intramolecular hydrogen bond with the carbonyl, making it significantly less nucleophilic than the para-hydroxyl.[1]

Reagents
  • Precursor: 2,4-Dihydroxybenzophenone (2,4-DHBP).[1][3][4]

  • Acylating Agent: Methacrylic Anhydride (Preferred over acid chloride to reduce HCl generation and side reactions).[1]

  • Catalyst: Sodium Methacrylate (0.5 mol%) or 4-Dimethylaminopyridine (DMAP).[1]

  • Solvent: Toluene (or solvent-free melt at 90°C).[1]

  • Inhibitor: MEHQ (Hydroquinone monomethyl ether) or BHT (to prevent polymerization during synthesis).[1]

Step-by-Step Protocol
  • Reaction Setup:

    • In a 3-neck round-bottom flask equipped with a condenser and magnetic stirrer, charge 1.0 equivalent of 2,4-DHBP.

    • Add 1.1 equivalents of Methacrylic Anhydride.[1]

    • Add 500 ppm of MEHQ (inhibitor).

    • Add 0.5 mol% Sodium Methacrylate (catalyst).[1]

  • Esterification:

    • Heat the mixture to 90°C under an air atmosphere (oxygen is necessary for MEHQ to function as an inhibitor; do not use pure nitrogen).[1]

    • Monitor reaction by TLC (Solvent: 30% Ethyl Acetate/Hexane) or HPLC.[1] The reaction typically completes in 4–6 hours.[1]

    • Endpoint: Disappearance of 2,4-DHBP.

  • Quenching & Workup:

    • Cool the reaction mixture to 60°C.

    • Add Methanol (excess) to react with any remaining Methacrylic Anhydride (forming Methyl Methacrylate and Methacrylic Acid).[1] Stir for 1 hour.

    • Pour the reaction mixture slowly into a large volume of cold water (0–5°C) with vigorous stirring. The product, BP-MA, will precipitate as a solid.

  • Purification (Critical for Optical Applications):

    • Filter the crude precipitate.[1][5][6]

    • Recrystallization: Dissolve the crude solid in minimal hot Ethanol (or a Toluene/Hexane mix).[1] Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Filter the crystals and wash with cold Hexane.

    • Drying: Dry in a vacuum oven at room temperature (do not heat excessively to avoid polymerization) until constant weight.

Quality Control Specifications
ParameterSpecificationMethod
Appearance Pale yellow crystalline powderVisual
Melting Point 77–79°CDSC / Capillary
Purity > 99.0%HPLC (254 nm)
Solubility Soluble in Acetone, DCM, Ethanol; Insoluble in WaterGravimetric

Application in Polymerization[8]

BP-MA is a "polymerizable UV absorber." Unlike additive UV absorbers (which can leach out), BP-MA covalently bonds to the polymer matrix.

Copolymerization Workflow

When incorporating BP-MA into hydrogels (e.g., for contact lenses):

  • Monomer Mix: HEMA (2-Hydroxyethyl methacrylate) + EGDMA (Crosslinker) + BP-MA (0.5 – 1.5 wt%).[1]

  • Initiator: AIBN or photoinitiator (e.g., Darocur 1173).[1]

  • Reactivity Ratios: BP-MA has similar reactivity to MMA and HEMA, ensuring random distribution in the polymer chain rather than block formation.[1]

Note on Color: The polymer will have a slight yellow tint due to the absorption tail of the benzophenone moiety.[1] This is often desirable in IOLs (Intraocular Lenses) to mimic the natural human lens and block blue light.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] 2-Hydroxy-4-(methacryloyloxy)benzophenone (CAS 2035-72-5).[2][7] PubChem Compound Summary. Retrieved January 30, 2026, from [Link][1]

  • Google Patents. (2016).[1] Method for producing methacrylated benzophenones (US20160297738A1).[1] Retrieved January 30, 2026, from [1]

Technical Guide: 4-Benzoyl-3-hydroxyphenyl Methacrylate (BHPMA) as a Low-Migration Photoinitiator

[1]

Executive Summary

This technical guide details the application, mechanism, and validation of 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA; CAS 2035-72-5) in photopolymerization.[1] Unlike conventional Type II photoinitiators (e.g., Benzophenone) which remain as small, leachable molecules within a cured matrix, BHPMA contains a polymerizable methacrylate functionality.[1] This allows it to covalently integrate into the polymer backbone, significantly reducing migration.[1] This "lock-in" capability is critical for biomedical implants, dental composites, and food-contact packaging where extractables pose toxicological risks.[1]

Molecular Architecture & Mechanism

To deploy BHPMA effectively, one must understand its dual-functionality: it acts as both a chromophore for radical generation and a monomer for chain integration .[1]

The "Lock-In" Mechanism

Standard benzophenone initiates polymerization via hydrogen abstraction but remains free to diffuse post-cure. BHPMA solves this by copolymerizing with the host resin (e.g., acrylates/methacrylates).[1]

  • Chromophore: The benzophenone moiety absorbs UV energy (typically

    
     ~290 nm and ~325 nm) and undergoes intersystem crossing to a triplet state.
    
  • Tether: The methacrylate group reacts with propagating radicals, anchoring the photoinitiator to the network.[1]

Photochemical Pathway (Type II)

BHPMA requires a co-initiator (hydrogen donor), typically a tertiary amine.[1][2]

  • Excitation: BHPMA absorbs UV light

    
     Excited Triplet State (
    
    
    ).[1]
  • Abstraction:

    
     abstracts a hydrogen from the amine synergist.
    
  • Radical Formation: This produces a ketyl radical (on BHPMA) and an

    
    -aminoalkyl radical (on the amine).[1]
    
  • Initiation: The

    
    -aminoalkyl radical initiates polymerization.[1] The ketyl radical is generally too stable to initiate and terminates chains, but because the BHPMA is methacrylated, this "termination" actually results in crosslinking or grafting.[1]
    
Mechanistic Visualization

The following diagram illustrates the simultaneous radical generation and polymer backbone integration.

BHPMA_MechanismUVUV Source(365nm / 405nm)BHPMABHPMA Monomer(Ground State)UV->BHPMAExcitationExcitedTriplet State^3[BHPMA]*BHPMA->ExcitedIntersystem CrossingNetworkCured Network(BHPMA Covalently Bound)BHPMA->NetworkMethacrylate GroupPolymerizesRadical_PairRadical Pair(Ketyl + Aminoalkyl)Excited->Radical_PairH-Abstraction (from Amine)AmineCo-Initiator(Tertiary Amine)Amine->Radical_PairPolymerizationPolymer ChainGrowthRadical_Pair->PolymerizationInitiation by Amino RadicalPolymerization->NetworkCrosslinking

Figure 1: The dual-pathway of BHPMA showing radical generation via amine synergist and simultaneous covalent tethering to the polymer network.[1]

Experimental Protocol: Synthesis of Low-Migration Coatings

This protocol describes the formulation of a UV-curable coating using BHPMA, designed to validate its non-migratory properties against a control (standard Benzophenone).[1]

Materials
  • Oligomer: Urethane Dimethacrylate (UDMA) or Bis-GMA (Base resin).[1]

  • Diluent: Triethylene glycol dimethacrylate (TEGDMA) (Viscosity modifier).[1]

  • Photoinitiator (Test): BHPMA (CAS 2035-72-5).[1]

  • Photoinitiator (Control): Benzophenone (BP).[1][2][3][4]

  • Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDMAB).[1]

Formulation Logic

We use equimolar concentrations of the chromophore to ensure a fair comparison of initiation efficiency.[1]

  • Molecular Weight BP: 182.22 g/mol [1]

  • Molecular Weight BHPMA: 282.29 g/mol [1][5][6]

Step-by-Step Workflow

Step 1: Resin Preparation

  • Mix UDMA and TEGDMA in a 70:30 wt% ratio.[1]

  • Stir at 50°C for 30 minutes to ensure homogeneity.

Step 2: Initiator Addition

  • Control Group: Add 1.0 wt% Benzophenone + 1.0 wt% EDMAB.

  • Experimental Group: Add 1.55 wt% BHPMA (equimolar to 1% BP) + 1.0 wt% EDMAB.

  • Note: The increased weight percentage accounts for the methacrylate ester mass in BHPMA, ensuring the concentration of photo-active benzophenone moieties remains constant.[1]

Step 3: Curing

  • Cast films (50

    
    m thickness) onto glass slides.
    
  • Cure using a UV LED conveyor (365 nm, intensity 500 mW/cm²) for 60 seconds.[1]

  • Self-Validation Check: Perform a solvent rub test (MEK rub). If the film dissolves, curing is incomplete; increase exposure time.[1]

Step 4: Migration Extraction Test (Validation)

  • Immerse cured films in Ethanol/Water (50:50) simulant for 24 hours at 40°C.[1]

  • Analyze the supernatant via HPLC-UV (detection at 254 nm).

  • Expected Result: Control group shows distinct BP peak.[1] Experimental group shows <5% of the control's peak area (trace unreacted monomer only).[1]

Comparative Performance Data

The following table summarizes the physicochemical differences and experimental migration data typically observed when comparing BHPMA to standard Benzophenone.

FeatureBenzophenone (Control)BHPMA (Experimental)Impact on Application
Solubility High in most organicsModerate (Methacrylate dependent)Requires thorough mixing in viscous resins.[1]
Migration Rate High (>90% extractable)Ultra-Low (<5% extractable) Critical for FDA/ISO 10993 compliance.
Curing Speed FastModerate to FastBHPMA mobility decreases as cure progresses (vitrification).
Odor CharacteristicLow / NegligibleImproved consumer acceptance.
Cytotoxicity Moderate (due to leaching)Low (Immobilized) Suitable for dental/biomedical use.
Spectral Considerations

BHPMA exhibits a UV absorption spectrum characteristic of 2-hydroxybenzophenones.[1]

  • 
     transition:  ~290 nm (Strong absorption).[1]
    
  • 
     transition:  ~325–330 nm (Weaker, responsible for near-UV curing).[1]
    
  • Note: The 3-hydroxy group (relative to the ester) or 2-hydroxy (relative to ketone) provides intramolecular hydrogen bonding, which can dissipate some energy as heat (UV absorber behavior).[1] Therefore, higher concentrations of amine synergist (1.5x - 2x ratio) are often recommended to favor radical generation over thermal dissipation.[1]

Troubleshooting & Optimization

When using BHPMA, researchers often encounter "surface tackiness" or "incomplete conversion" due to oxygen inhibition or the immobilization effect.[1]

The Immobilization Paradox

As polymerization proceeds, BHPMA becomes tethered to the growing network.[1] Its diffusion coefficient drops to near zero, making it harder for the initiator to find the amine co-initiator.[1]

  • Solution: Use a mobile co-initiator (like EDMAB or a polymeric amine with flexible spacers) to maintain reaction kinetics in the late stages of curing.[1]

Oxygen Inhibition Strategy

Like all radical systems, oxygen quenches the triplet state.[1]

  • Protocol Adjustment: Increase light intensity rather than time. High radical flux consumes oxygen faster than it can diffuse into the film.[1]

Optimization_FlowStartIssue: Low Surface Cure / TackinessCheck1Is Amine Concentration Sufficient?Start->Check1Action1Increase Amine:BHPMA ratio to 2:1Check1->Action1NoCheck2Is Intensity High Enough?Check1->Check2YesAction2Increase Irradiance (>500mW/cm²)to overcome Oxygen InhibitionCheck2->Action2NoCheck3Is BHPMA precipitating?Check2->Check3YesAction3Pre-dissolve BHPMA inmonomer (e.g., TEGDMA) before mixingCheck3->Action3Yes

Figure 2: Decision tree for optimizing BHPMA formulations during scale-up.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74856: this compound (2-Hydroxy-4-methacryloyloxybenzophenone).[1]

  • Aparicio, J. L., & Elizalde, M. (2015).[1] Migration of Photoinitiators in Food Packaging: A Review. Packaging Technology and Science, 28(3), 181–203.[1] (Discusses benzophenone migration risks and the need for polymerizable alternatives).

  • Loch, A. S., et al. (2023).[1] A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.[1][3] ChemRxiv. (Demonstrates advanced applications of benzophenone-methacrylates in hydrogels).

  • BOC Sciences. Product Data: 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (Structural analog demonstrating dual-functionality).[1]

    • Fisher Scientific. CAS 2035-72-5 Product Information (Verifying synonyms and physical properties).

    Methodological & Application

    synthesis protocol for poly(4-Benzoyl-3-hydroxyphenyl methacrylate)

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: High-Purity Synthesis and Polymerization of Poly(4-Benzoyl-3-hydroxyphenyl methacrylate)

    Introduction & Scientific Rationale

    Poly(this compound) [Poly(BHPMA)] represents a class of functional acrylic polymers critical for UV-attenuating applications, including intraocular lenses (IOLs), photo-stabilized coatings, and advanced optical films.

    The core functionality of this polymer relies on the benzophenone moiety , specifically the ortho-hydroxyphenyl ketone structure. This arrangement allows for Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV absorption, the proton on the hydroxyl group (position 3 in user nomenclature; position 2 in IUPAC benzophenone numbering) transfers to the carbonyl oxygen, dissipating energy as harmless heat via keto-enol tautomerism rather than bond degradation.

    Critical Challenge: The synthesis of the monomer, this compound (also known commercially as 2-Hydroxy-4-methacryloyloxybenzophenone), requires regioselective esterification . The starting material, 2,4-dihydroxybenzophenone, possesses two hydroxyl groups. The protocol below exploits the intramolecular hydrogen bond of the 3-OH group to naturally "protect" it, directing the methacryloyl chloride exclusively to the 4-OH position.

    Experimental Workflow Diagrams

    Figure 1: Regioselective Monomer Synthesis Mechanism

    MonomerSynthesis Start 2,4-Dihydroxybenzophenone (2,4-DHBP) Intermediate Transition State (3-OH H-bonded to C=O) Start->Intermediate Solubilized in DCM 0°C Reagent Methacryloyl Chloride (1.05 eq) Reagent->Intermediate Dropwise Addition Base Triethylamine (TEA) (HCl Scavenger) Base->Intermediate Product 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA) Intermediate->Product Regioselective Esterification Byproduct TEA·HCl Salt (Precipitate) Intermediate->Byproduct

    Caption: Regioselective synthesis pathway exploiting intramolecular hydrogen bonding to protect the ortho-hydroxyl group.

    Figure 2: Polymerization & Purification Workflow

    PolymerizationFlow Mix Reaction Mixture (BHPMA + AIBN + Toluene) Degas Freeze-Pump-Thaw (3 Cycles) Mix->Degas Remove O2 React Polymerization 70°C, 24 Hours Degas->React Initiation Precip Precipitation (Drop into cold Methanol) React->Precip Purification Dry Vacuum Drying 40°C, Overnight Precip->Dry Isolation

    Caption: Free radical polymerization workflow emphasizing oxygen removal to prevent radical scavenging.

    Protocol Part 1: Synthesis of BHPMA Monomer

    Objective: Synthesize this compound from 2,4-dihydroxybenzophenone. Target Yield: >85% Purity Target: >98% (HPLC), Melting Point 77–80°C.

    Reagents & Equipment
    ReagentRoleStoichiometryNotes
    2,4-Dihydroxybenzophenone Precursor1.0 eqDry under vacuum before use.
    Methacryloyl Chloride Acylating Agent1.05 eqFreshly distilled if yellow.
    Triethylamine (TEA) Base Catalyst1.10 eqMust be anhydrous.
    Dichloromethane (DCM) Solvent~5 mL/g precursorAnhydrous.
    Ethanol RecrystallizationN/AFor purification.
    Step-by-Step Methodology
    • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

    • Solubilization: Charge the flask with 2,4-dihydroxybenzophenone (21.4 g, 0.1 mol) and anhydrous DCM (200 mL). Stir until fully dissolved. Add Triethylamine (11.1 g, 0.11 mol).

      • Note: The solution may turn slightly yellow due to phenolate formation.

    • Cooling: Submerge the flask in an ice/salt bath to reach 0°C.

      • Scientific Logic:[1][2] Low temperature suppresses the reactivity of the hydrogen-bonded ortho-hydroxyl group, ensuring the methacryloyl chloride reacts only with the para-hydroxyl (position 4).

    • Addition: Mix Methacryloyl Chloride (10.9 g, 0.105 mol) with 20 mL DCM in the addition funnel. Add dropwise over 60 minutes, maintaining temp < 5°C.

    • Reaction: Allow the reaction to warm to room temperature naturally and stir for 4–6 hours.

      • Observation: A white precipitate (TEA·HCl) will form.

    • Workup:

      • Filter off the TEA·HCl salt.

      • Wash the organic filtrate with 0.5 M HCl (2 x 100 mL) to remove unreacted amine.

      • Wash with saturated NaHCO₃ (2 x 100 mL) to remove methacrylic acid.

      • Wash with Brine (1 x 100 mL), dry over MgSO₄, and rotovap to dryness.

    • Purification: Recrystallize the crude off-white solid from Ethanol. Heat to boil, filter hot (if insoluble particles exist), and cool slowly to 4°C.

    • Validation: Product should be white crystals. Melting Point: 77–80°C.[3]

    Protocol Part 2: Polymerization to Poly(BHPMA)

    Objective: Polymerize BHPMA via Free Radical Polymerization (FRP).

    Reagents
    ReagentRoleConcentration
    BHPMA Monomer Monomer1.0 M (in solvent)
    AIBN Initiator1.0 wt% (relative to monomer)
    Toluene SolventSolvent grade
    Methanol PrecipitantExcess (10x volume)
    Step-by-Step Methodology
    • Preparation: In a Schlenk tube or heavy-walled glass ampoule, dissolve BHPMA (5.0 g) in Toluene (15 mL).

    • Initiator Addition: Add AIBN (50 mg). Ensure complete dissolution.

    • Degassing (Critical): Perform three cycles of Freeze-Pump-Thaw .

      • Freeze liquid in liquid nitrogen.

      • Pump vacuum (< 100 mTorr) for 10 mins.

      • Thaw in warm water with headspace closed.

      • Why? Oxygen is a radical scavenger that will terminate chains and inhibit polymerization.

    • Polymerization: Backfill with Nitrogen/Argon, seal the vessel, and place in an oil bath at 70°C for 24 hours.

    • Precipitation:

      • Cool the viscous polymer solution to room temperature.

      • Add dropwise into a beaker containing 150 mL of cold Methanol under vigorous stirring.

      • Poly(BHPMA) will precipitate as a white fibrous solid.

    • Purification: Filter the polymer, re-dissolve in a minimal amount of THF, and re-precipitate in Methanol to remove unreacted monomer.

    • Drying: Dry in a vacuum oven at 40°C for 24 hours.

    Characterization & Data Interpretation

    TechniqueParameterExpected ResultInterpretation
    FTIR C=O Stretch (Ester)~1735 cm⁻¹Confirms methacrylate backbone.
    FTIR C=O Stretch (Ketone)~1625–1630 cm⁻¹Shifted lower due to H-bonding (Critical for UV function).
    1H NMR Vinyl Protons5.5–6.2 ppmAbsent in polymer; present in monomer.
    UV-Vis
    
    
    ~290 nm & 325 nmCharacteristic benzophenone absorption windows.
    GPC Mw / PDIVariableTypical PDI for FRP is 1.5–2.0.

    References

    • Synthesis of 2-hydroxy-4-methacryloyloxybenzophenone (Monomer Protocol)

      • Source: Fisher Scientific / Alfa Aesar Product D
      • Link:

    • Polymerization Initiator Guidelines (AIBN)

      • Source: Taylor & Francis Knowledge.
      • Link:

    • Physical Properties & Safety (Monomer)

      • Source: PubChem (NIH).
      • Link:

    • Application Context (UV Absorbing Polymers)

      • Source: BenchChem Applic
      • Link:

    Sources

    UV curing of coatings using 4-Benzoyl-3-hydroxyphenyl methacrylate

    Author: BenchChem Technical Support Team. Date: February 2026

    An Application and Protocol Guide for the Use of 4-Benzoyl-3-hydroxyphenyl methacrylate in UV-Curable Coatings

    Introduction: The Role of Advanced Photoinitiators in UV Curing

    Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity ultraviolet light to instantly cure or "dry" coatings, inks, and adhesives.[1] This technology offers significant advantages over traditional thermal curing methods, including faster processing speeds, reduced energy consumption, and the elimination of volatile organic compounds (VOCs).[2] The core of this technology lies in the photoinitiator, a compound that absorbs UV radiation and generates reactive species—typically free radicals—to initiate the polymerization of monomers and oligomers in the formulation.[3]

    This compound (BHPMA) is a specialized photoinitiator that combines the functionalities of a benzophenone-type (Type II) photoinitiator and a polymerizable methacrylate group within a single molecule. This dual nature makes it a "self-initiating" or "polymerizable" photoinitiator. The benzophenone moiety is responsible for absorbing UV light and initiating the curing reaction, while the methacrylate group allows the photoinitiator itself to be covalently bonded into the polymer network. This significantly reduces the potential for migration of unreacted photoinitiator from the cured coating, a critical consideration for applications in food packaging, biomedical devices, and consumer electronics.

    This guide provides a comprehensive overview of the properties, mechanism, and application of this compound in the formulation and UV curing of high-performance coatings. Detailed protocols are provided for researchers, scientists, and formulation chemists to effectively utilize this advanced photoinitiator.

    Physicochemical Properties of this compound (BHPMA)

    Understanding the fundamental properties of BHPMA is essential for its proper handling and effective use in coating formulations.

    PropertyValueReference
    CAS Number 2035-72-5[4]
    Molecular Formula C₁₇H₁₄O₄[4]
    Molecular Weight 282.29 g/mol [4]
    Appearance Clear Liquid[4]
    Melting Point 77-79 °C[4]
    Boiling Point 437.4 ± 38.0 °C at 760 mmHg[4]
    Density 1.2 ± 0.1 g/cm³[4]
    Flash Point 160.1 ± 20.3 °C[4]

    Note: There are discrepancies in the literature regarding the physical state of this compound at room temperature. While one source lists it as a clear liquid[4], its melting point suggests it would be a solid. Users should verify the physical state of their specific material.

    Mechanism of Photoinitiation

    BHPMA functions as a Type II photoinitiator. Unlike Type I photoinitiators which undergo direct cleavage upon UV absorption to form radicals, Type II photoinitiators require a co-initiator or synergist, typically a tertiary amine or another molecule with an easily abstractable hydrogen atom.[5]

    The process can be described in the following steps:

    • UV Absorption: The benzophenone core of the BHPMA molecule absorbs UV photons, promoting it from its ground state (S₀) to an excited singlet state (S₁).

    • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

    • Hydrogen Abstraction: The excited triplet state of the benzophenone moiety abstracts a hydrogen atom from a synergist (e.g., a tertiary amine) present in the formulation.

    • Radical Generation: This hydrogen abstraction process generates two radicals: a ketyl radical on the BHPMA molecule and an alkylamino radical from the synergist. The alkylamino radical is typically the primary species that initiates the polymerization of the acrylate or methacrylate monomers and oligomers.[6]

    • Polymerization and Incorporation: The methacrylate group on the BHPMA molecule can also participate in the polymerization, effectively cross-linking the photoinitiator into the final polymer network. This covalent bonding minimizes migration.[7]

    G cluster_0 UV Curing Mechanism with BHPMA UV UV Light (Photon) BHPMA_S0 BHPMA (Ground State) UV->BHPMA_S0 Absorption BHPMA_T1 BHPMA (Excited Triplet State) BHPMA_S0->BHPMA_T1 Intersystem Crossing Ketyl_Radical BHPMA Ketyl Radical BHPMA_T1->Ketyl_Radical Amine_Radical Synergist Radical BHPMA_T1->Amine_Radical H-Abstraction Synergist Synergist (e.g., Amine) Synergist->Amine_Radical Polymer Cured Polymer Network Ketyl_Radical->Polymer Incorporation Monomer Monomers / Oligomers (Methacrylates) Amine_Radical->Monomer Initiation Monomer->Polymer Propagation & Cross-linking

    Caption: Photoinitiation mechanism of BHPMA.

    Application Protocol: Formulation and Curing of a Clear Protective Coating

    This section provides a step-by-step protocol for the formulation, application, and evaluation of a UV-curable coating utilizing BHPMA.

    Part 1: Formulation of the UV-Curable Coating

    The formulation of a UV-curable coating involves a careful balance of oligomers, monomers, photoinitiators, and additives to achieve the desired properties.[8]

    Materials & Equipment:

    • Oligomer: Urethane Acrylate or Epoxy Acrylate (provides the coating's backbone properties)

    • Monomer: Tripropyleneglycol diacrylate (TPGDA) or similar (reactive diluent to control viscosity)

    • Photoinitiator: this compound (BHPMA)

    • Synergist: Ethyl 4-(dimethylamino)benzoate (EDB) or similar amine synergist

    • Additive: Leveling agent (e.g., BYK-333)

    • Amber glass vials or containers

    • Magnetic stirrer and stir bars or a laboratory mixer

    • Analytical balance

    Model Formulation:

    ComponentFunctionWeight Percentage (wt%)
    Urethane Acrylate OligomerForms polymer backbone50 - 70%
    TPGDA MonomerReactive Diluent25 - 45%
    BHPMA Photoinitiator 2 - 5%
    EDBSynergist2 - 5%
    Leveling AgentImproves surface finish0.1 - 0.5%

    Protocol:

    • Preparation: Ensure all glassware is clean and dry. As UV-curable formulations are sensitive to light, work under subdued or yellow light conditions.

    • Weighing: Accurately weigh the oligomer into an amber glass vial.

    • Mixing:

      • Add the monomer (TPGDA) to the oligomer and begin stirring at a moderate speed (e.g., 300-500 rpm) until the mixture is homogeneous.

      • In a separate container, pre-dissolve the BHPMA and the amine synergist (EDB) in a small portion of the monomer. This ensures the solid components are fully dissolved before being added to the main mixture. Gentle warming (to ~40-50°C) may be required.

      • Add the dissolved photoinitiator/synergist solution to the main oligomer/monomer blend.

      • Add the leveling agent.

    • Homogenization: Continue stirring the complete formulation for 15-30 minutes until it is completely homogeneous and free of any visible particles.

    • Degassing: Let the formulation rest for at least one hour to allow any entrapped air bubbles to escape. For high-viscosity formulations, a centrifuge or vacuum chamber may be used for degassing.

    Part 2: Coating Application and UV Curing

    Materials & Equipment:

    • Substrate (e.g., glass slides, metal panels, plastic plaques)

    • Film applicator (e.g., wire-wound bar, doctor blade)

    • UV curing system (e.g., conveyorized system or spot curing unit with a mercury vapor or LED lamp)

    • Radiometer to measure UV intensity and dose

    G cluster_workflow Experimental Workflow Formulate 1. Formulate Coating (Oligomer, Monomer, BHPMA, Synergist) Apply 2. Apply Film (e.g., Wire-Wound Bar) Formulate->Apply Cure 3. UV Cure (Specify Wavelength, Dose) Apply->Cure Test 4. Characterize Cured Film (Adhesion, Hardness, etc.) Cure->Test

    Caption: Workflow for coating preparation and testing.

    Protocol:

    • Substrate Preparation: Clean the substrate surface thoroughly to remove any contaminants like dust or grease. For example, wipe glass slides with isopropanol and dry completely.

    • Application:

      • Place the clean substrate on a flat, level surface.

      • Apply a small amount of the formulated coating at one end of the substrate.

      • Using a film applicator of a defined thickness (e.g., a 25 µm wire-wound bar), draw down the coating across the substrate with a smooth, steady motion to create a uniform wet film.

    • UV Curing:

      • Immediately transfer the coated substrate to the UV curing system.

      • Expose the coating to UV radiation. The required UV dose will depend on the formulation, film thickness, and lamp intensity. A typical starting point for a mercury lamp is a dose of 500 - 1500 mJ/cm².

      • Causality: The UV dose is a critical parameter. Insufficient dose will result in an under-cured, tacky film with poor chemical resistance.[9] An excessive dose can lead to embrittlement or yellowing of the coating. It is crucial to perform a dose-response study to determine the optimal curing energy for a specific formulation.

    Part 3: Characterization of the Cured Coating

    A series of standardized tests should be performed to validate the cure and performance of the coating.[9]

    1. Assessment of Cure:

    • Thumb Twist Test (ASTM D5402): Immediately after curing, firmly press your thumb onto the surface and twist 90 degrees. A properly cured surface will show no tackiness, marring, or fingerprinting.[9] This provides a quick qualitative assessment of surface cure.

    • Solvent Rub Test (ASTM D5402): Using a cotton swab saturated with a solvent like methyl ethyl ketone (MEK), perform double rubs (one forward and one backward motion) on the coating surface with consistent pressure. The number of double rubs the coating can withstand before being removed is a measure of its cross-link density and chemical resistance. A fully cured coating should typically withstand >100 MEK double rubs.[9]

    2. Physical Properties:

    • Cross-Hatch Adhesion (ASTM D3359): Use a special cross-hatch cutting tool to scribe a grid through the coating to the substrate. Apply a specified pressure-sensitive tape over the grid and then rapidly pull it off. The amount of coating removed from the grid is rated on a scale from 5B (no detachment) to 0B (severe detachment).[9] This test is fundamental to ensuring the coating will not delaminate from the substrate.

    • Pencil Hardness (ASTM D3363): Use a set of calibrated graphite pencils of varying hardness (from 6B to 6H) to determine the coating's scratch resistance. The pencil hardness is defined as the hardest pencil that does not scratch or gouge the surface when pushed at a 45-degree angle with firm pressure.

    Summary of Characterization Tests:

    Test MethodProperty MeasuredTypical Pass Criteria
    Thumb Twist TestSurface Cure / TackinessNo marring or tackiness
    Solvent Rub TestThrough Cure / Chemical Resistance>100 MEK double rubs
    Cross-Hatch AdhesionAdhesion to Substrate4B or 5B rating
    Pencil HardnessScratch ResistanceF - 2H for general purpose coatings

    Safety and Handling

    • This compound and other acrylate/methacrylate monomers can be skin and respiratory irritants or sensitizers.[10] Always work in a well-ventilated area or a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

    • UV radiation is harmful to the eyes and skin. Never look directly at an operating UV lamp. Ensure all safety interlocks on UV curing equipment are functioning correctly and use UV-blocking shields or eyewear.

    • Consult the Safety Data Sheet (SDS) for each chemical before use.

    Conclusion

    This compound is a highly effective polymerizable photoinitiator for UV-curable coatings. Its unique structure allows it to be covalently integrated into the polymer matrix, leading to cured films with low migration potential and excellent performance characteristics. By understanding its mechanism of action and following systematic formulation and testing protocols, researchers and developers can leverage BHPMA to create advanced coatings for a wide range of demanding applications.

    References

    • Vertex AI Search. 4-Benzoylphenyl Methacrylate: Amazing multifunctional compound.
    • BOC Sciences. CAS 16432-81-8 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate.
    • Benchchem. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | 16432-81-8.
    • PubChem. 4-Benzoylphenyl methacrylate | C17H14O3 | CID 11230895.
    • Sigma-Aldrich. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate analytical standard.
    • PubChem. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | C18H16O5 | CID 85416.
    • Xinyue hpom. This compound.
    • Google Patents. EP0165529A1 - Process for producing phenyl methacrylate or acrylate.
    • Tokyo Chemical Industry Co., Ltd. (APAC). 4-Benzoylphenyl Methacrylate | 56467-43-7.
    • Xinyue hpom. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate.
    • ResearchGate. Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene.
    • ResearchGate. Synthesis and photopolymerization of novel UV-curable macro-photoinitiators | Request PDF.
    • UVET. How to Test UV Coating Cure Quality (Adhesion, Rub, Tack).
    • ResearchGate. (PDF) Photoinitiated polymerization of methacrylates comprising phenyl moieties.
    • National Institutes of Health. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions.
    • Wausau Coated Products, Inc. Cure Test Methods: UV/EB/LED Coatings & Inks.
    • MDPI. UV-Curable Polymer Nanocomposites: Material Selection, Formulations, and Recent Advances.
    • Cork Industries. Testing the Cure of Electron Beam Coatings (EB) & Ultraviolet Coatings (UV).
    • Royal Society of Chemistry. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length.
    • ChemRxiv. A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
    • Royal Society of Chemistry. Chapter 2: UV-Curable Coating Technologies.
    • National Institutes of Health. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
    • Q-Lab. PRACTICAL GUIDE TO UV TESTING.
    • Alberdingk Boley. Innovative Self-Initiating UV-Curable Polyurethane Dispersions.
    • Klumpp Coatings. QC methods to check UV coated and/or naturally oiled (pre-finished) floors.
    • MDPI. Self-Healing UV-Curable Urethane (Meth)acrylates with Various Soft Segment Chemistry.
    • Bomar. Photoinitiators Formulation Overview.
    • Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators.
    • ChemicalBook. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | 16432-81-8.
    • Tokyo Chemical Industry Co., Ltd. (APAC). 4-Hydroxyphenyl Methacrylate | 31480-93-0.
    • Longchang Chemical. Photoinitiators of benzophenone and benzotriazole UV absorbers.
    • YouTube. UV Curable Coatings | Acrylate/Methacrylate Oligomers, Reactive Monomers, Photoinitiators, Additives.

    Sources

    Application Note: Covalent Integration of 4-Benzoyl-3-hydroxyphenyl Methacrylate (BHPMA) into Dental Resins

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Rationale

    The clinical longevity of dental composites is frequently compromised by color instability and the leaching of unpolymerized additives. Traditional UV stabilizers (e.g., Benzophenone-3) are physically admixed, leading to eventual elution, toxicity concerns, and loss of protection.

    This guide details the protocol for incorporating 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA) —a polymerizable UV absorber—into a BisGMA/TEGDMA restorative matrix. Unlike passive additives, BHPMA contains a methacrylate moiety that covalently bonds to the polymer network during photocuring. This "lock-in" mechanism theoretically eliminates leaching while providing permanent UV stabilization.

    Key Technical Advantages[1]
    • Zero Migration: Covalent tethering prevents elution into the oral environment.

    • Long-Term Stability: Prevents "yellowing" caused by amine oxidation in the photo-initiator system.

    • Biocompatibility: Reduces the risk of local cytotoxicity associated with free benzophenones.

    Material Selection & Chemical Architecture

    The Active Agent: BHPMA
    • CAS: 2035-72-5[1][2]

    • Structure: Contains a benzophenone chromophore (UV absorption) and a methacrylate tail (polymerization).

    • Physical State: Crystalline solid (MP: 77–79°C).

    • Target Concentration: 0.5 wt% to 2.0 wt% (Optimization required based on resin translucency).

    The Matrix (Control Vehicle)

    To validate the efficacy of BHPMA, we utilize a standard experimental resin matrix:

    • Base Monomer: BisGMA (Bisphenol A-glycidyl methacrylate) – High viscosity, rigid backbone.

    • Diluent: TEGDMA (Triethylene glycol dimethacrylate) – Low viscosity, high conversion.

    • Ratio: 70:30 wt% (BisGMA:TEGDMA).

    Experimental Protocols

    Protocol A: Homogeneous Resin Formulation

    Causality: BHPMA is a solid. Direct addition to viscous BisGMA results in undissolved micro-crystals, acting as stress concentrators and optical defects.

    Step-by-Step Workflow:

    • Pre-Solubilization:

      • Weigh the required amount of TEGDMA (the diluent) into an amber glass vial.

      • Add BHPMA (0.5% - 2.0% of total final weight).

      • Action: Sonicate at 40°C for 15 minutes until the solution is optically clear.

      • Why: TEGDMA has a solubility parameter closer to BHPMA and lower viscosity, ensuring complete dissolution.

    • Matrix Integration:

      • Add BisGMA to the TEGDMA/BHPMA solution.

      • Add Photo-initiator System: Camphorquinone (CQ) (0.2 wt%) and DMAEMA (0.8 wt%).

      • Action: Mix using a centrifugal mixer (e.g., SpeedMixer) at 2000 RPM for 2 minutes. Avoid introducing air bubbles.

    • Degassing:

      • Place the vial in a vacuum desiccator (0.1 mbar) for 30 minutes in the dark.

      • Trustworthiness Check: Visually inspect for bubbles. Oxygen inhibits radical polymerization; trapped air will compromise the "Depth of Cure" test.

    Protocol B: Polymerization Kinetics & Inner Filter Effect

    Expert Insight: UV absorbers can inadvertently retard polymerization by absorbing the photons intended for the photo-initiator, a phenomenon known as the "Inner Filter Effect." Although CQ absorbs blue light (468 nm) and BHPMA absorbs UV (280–350 nm), spectral tailing can cause interference.

    Validation Method: Real-Time FTIR

    • Setup: Place a 100 µm resin film between KBr plates.

    • Curing: Irradiate with a standard dental LED (wavelength 450–470 nm, intensity >1000 mW/cm²) for 40 seconds.

    • Measurement: Monitor the decrease of the methacrylate C=C peak at 1638 cm⁻¹ .

    • Calculation:

      
      
      (Note: 1608 cm⁻¹ is the aromatic internal standard).
      
    • Success Criteria: The Degree of Conversion (DC) of the BHPMA group must be within 95% of the control group (no BHPMA).

    Protocol C: Leaching Analysis (The "Gold Standard")

    Trustworthiness: This step proves the covalent bonding hypothesis.

    • Specimen Fabrication: Cure disks (10 mm diameter × 1 mm thick).

    • Extraction Challenge: Immerse disks in 75% Ethanol/Water (aggressive solvent) at 37°C for 7 days.

    • Quantification: Analyze the solvent using HPLC (C18 column, UV detection at 280 nm).

    • Target Result:

      • Control (traditional Benzophenone-3): High peak area (significant leaching).

      • Experimental (BHPMA):Non-detectable or trace levels (< 1 ppm) attributed to unreacted monomer surface layer.

    Visualizations

    Experimental Workflow

    This diagram illustrates the critical path from raw material handling to validation, highlighting the pre-solubilization step to ensure homogeneity.

    G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Validation BHPMA BHPMA (Solid) PreMix Pre-Solubilization (Sonicate 40°C) BHPMA->PreMix TEGDMA TEGDMA (Diluent) TEGDMA->PreMix BisGMA Add BisGMA + CQ PreMix->BisGMA Resin Homogeneous Resin BisGMA->Resin Cure Photo-Cure (470nm LED) Resin->Cure Test1 FTIR: Kinetics (Check Inhibition) Cure->Test1 Test2 HPLC: Leaching (Check Stability) Cure->Test2

    Caption: Workflow prioritizing the dissolution of solid BHPMA into the diluent monomer before matrix integration.

    Chemical Mechanism: The "Lock-In" Effect

    Comparison of how traditional additives migrate versus how BHPMA becomes part of the backbone.

    Mechanism cluster_traditional Traditional (Benzophenone-3) cluster_BHPMA Experimental (BHPMA) UV_Light UV Radiation Free_Agent Free Agent (Physically Trapped) UV_Light->Free_Agent Polymer Covalently Bonded Polymer Network UV_Light->Polymer Leaching Elution into Saliva (Toxicity Risk) Free_Agent->Leaching Time/Solvent Monomer BHPMA Monomer Monomer->Polymer Light Cure (470nm) Protection Permanent UV Absorption (No Leaching) Polymer->Protection

    Caption: Mechanistic contrast between physical admixture (leaching risk) and covalent immobilization (BHPMA).

    Data Summary & Expected Results

    ParameterControl (No UV Absorber)Traditional (Benzophenone-3)Experimental (BHPMA)
    Degree of Conversion ~65-70%~65-70%~63-68% (Slight reduction possible)
    Leaching (7 days) N/AHigh (>10 ppm)Non-Detectable / Trace
    Color Stability (
    
    
    )
    High (Yellowing)Low (Stable)Low (Stable)
    Biocompatibility BaselineCompromised (Cytotoxic agent release)Maintained (Agent immobilized)

    References

    • Polymerizable UV Absorbers in Dental Resins: Title: Influence of addition of 2-[3-(2H-benzotriazol-2-YL)-4-hydroxyphenyl] ethyl methacrylate to an experimental adhesive system. Source: PubMed / Dental Materials.[3][4] URL:[Link][5]

    • Leaching Methodologies: Title: Leaching of monomers from bulk-fill composites: An in vitro study. Source: Journal of Conservative Dentistry. URL:[Link]

    • Polymerization Kinetics & UV Interaction: Title: Photopolymerization Kinetics of Methacrylate Dental Resins. Source: NIST (National Institute of Standards and Technology). URL:[Link]

    • General Mechanism of Polymerizable Stabilizers: Title: Polymerizable UV absorbers for the UV stabilization of polyesters. Source: Arkivoc.[6] URL:[Link]

    Sources

    formulation of UV-curable adhesives with 4-Benzoyl-3-hydroxyphenyl methacrylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note & Protocol

    Topic: Formulation of UV-Curable Adhesives with 4-Benzoyl-3-hydroxyphenyl methacrylate

    Audience: Researchers, scientists, and drug development professionals.

    A Comprehensive Guide to the Formulation and Characterization of UV-Curable Adhesives Incorporating this compound

    Introduction

    The field of radiation-curable adhesives has seen significant advancements, driven by the need for rapid, energy-efficient, and environmentally friendly bonding solutions.[1][2] Ultraviolet (UV) curing technology, in particular, offers numerous advantages, including solvent-free formulations, fast curing times at ambient temperatures, and precise control over the curing process.[1][2] A critical component of any UV-curable formulation is the photoinitiator, a molecule that absorbs UV light and initiates the polymerization process.[1][3]

    This application note provides a detailed guide to the formulation and characterization of UV-curable adhesives utilizing This compound . This multifunctional molecule is of particular interest as it combines the UV-absorbing properties of a benzophenone moiety with a polymerizable methacrylate group.[][5] This dual functionality allows it to act as both a photoinitiator and a co-monomer, potentially enhancing cross-linking density and improving the overall performance of the cured adhesive.[][5] We will delve into the underlying mechanism of photoinitiation, provide detailed protocols for formulation and characterization, and offer insights into the expected performance of adhesives containing this versatile compound.

    Physicochemical Properties of this compound

    A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development.

    PropertyValueReference
    CAS Number 2035-72-5[6][7]
    Molecular Formula C₁₇H₁₄O₄[6]
    Molecular Weight 282.29 g/mol [6][7]
    Appearance Liquid, Clear[6]
    Melting Point 77-79 °C[6]
    Boiling Point 437.4 ± 38.0 °C at 760 mmHg[6]
    Density 1.2 ± 0.1 g/cm³[6]

    Mechanism of Photoinitiation

    This compound belongs to the benzophenone family of photoinitiators, which are classified as Type II photoinitiators.[8][9] Upon absorption of UV radiation, the benzophenone moiety is excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state is a powerful hydrogen abstractor.[10] It can abstract a hydrogen atom from a suitable donor molecule (such as an amine synergist or the polymer backbone itself) to generate free radicals that initiate the polymerization of the methacrylate monomers.[10][11]

    Diagram: Photoinitiation Mechanism of this compound

    G cluster_0 UV Light Absorption cluster_1 Radical Formation cluster_2 Polymerization UV_light UV Light (hν) Ground_State 4-Benzoyl-3-hydroxyphenyl methacrylate (Ground State) UV_light->Ground_State Absorption Excited_Singlet Excited Singlet State Ground_State->Excited_Singlet Excitation Excited_Triplet Excited Triplet State Excited_Singlet->Excited_Triplet Intersystem Crossing Hydrogen_Donor Hydrogen Donor (e.g., Amine) Excited_Triplet->Hydrogen_Donor Hydrogen Abstraction Radical_Initiation Free Radicals Hydrogen_Donor->Radical_Initiation Monomers Methacrylate Monomers Radical_Initiation->Monomers Initiation Polymer_Network Cured Adhesive Network Monomers->Polymer_Network Propagation & Cross-linking

    Caption: Photoinitiation and polymerization process.

    Formulation of a Model UV-Curable Adhesive

    The formulation of a UV-curable adhesive is a multi-component system where each ingredient plays a crucial role in the final properties of the cured material.[12]

    Core Components:
    • Oligomers: These are low molecular weight polymers that form the backbone of the adhesive and largely determine its physical properties such as flexibility, toughness, and adhesion.[12] Aliphatic urethane acrylates are a common choice for applications requiring high flexibility and good adhesion.

    • Monomers: These are low viscosity liquids that act as reactive diluents to control the viscosity of the formulation and influence the cross-link density and other properties of the cured adhesive.[13]

    • Photoinitiator: In this case, this compound serves this purpose.

    • Additives: These can include adhesion promoters, stabilizers, and other modifiers to enhance specific properties.

    Model Formulation

    This model formulation is designed to produce a flexible and optically clear adhesive suitable for general-purpose applications.

    ComponentFunctionWeight Percentage (w/w)
    Aliphatic Urethane Diacrylate Oligomer60%
    Isobornyl Acrylate (IBOA) Monomer (Adhesion, Low Shrinkage)20%
    N-Vinylpyrrolidone (NVP) Monomer (Reactive Diluent, Adhesion)15%
    This compound Photoinitiator / Co-monomer5%
    (3-Acryloxypropyl)trimethoxysilane Adhesion Promoter1%

    Experimental Protocols

    Protocol 1: Preparation of the UV-Curable Adhesive Formulation

    Objective: To prepare a homogenous liquid adhesive formulation.

    Materials:

    • Aliphatic Urethane Diacrylate

    • Isobornyl Acrylate (IBOA)

    • N-Vinylpyrrolidone (NVP)

    • This compound

    • (3-Acryloxypropyl)trimethoxysilane

    • Amber glass vials

    • Magnetic stirrer and stir bars

    • Weighing balance

    Procedure:

    • In an amber glass vial, weigh the required amount of Aliphatic Urethane Diacrylate.

    • Add the Isobornyl Acrylate and N-Vinylpyrrolidone to the vial.

    • Place a magnetic stir bar in the vial and stir the mixture at room temperature until a homogenous solution is formed.

    • Add the this compound to the mixture and continue stirring until it is completely dissolved. Gentle warming (to ~50-60°C) may be required to facilitate dissolution.[14]

    • Finally, add the (3-Acryloxypropyl)trimethoxysilane and stir for an additional 15 minutes.

    • Store the formulation in a cool, dark place away from UV light sources.

    Protocol 2: UV Curing of the Adhesive

    Objective: To cure the liquid adhesive formulation into a solid polymer network.

    Materials:

    • Prepared adhesive formulation

    • Glass microscope slides (or other substrates for bonding)

    • UV curing lamp (e.g., medium-pressure mercury lamp or 365 nm LED)

    • Radiometer

    Procedure:

    • Ensure the substrates to be bonded are clean and dry.

    • Apply a thin layer of the adhesive formulation to one of the substrates.

    • Place the second substrate on top of the adhesive layer, applying gentle pressure to spread the adhesive and remove any air bubbles.

    • Expose the assembly to a UV light source. The required UV dose will depend on the intensity of the lamp and the thickness of the adhesive layer. A typical starting point is an intensity of 50-100 mW/cm² for 10-30 seconds.

    • Use a radiometer to measure and standardize the UV intensity at the sample surface.

    • The cure can be monitored by observing the transition from a liquid to a solid state.

    Diagram: Experimental Workflow

    G cluster_formulation Formulation cluster_application Application & Curing cluster_characterization Characterization Weigh Weigh Components Mix Mix Oligomers & Monomers Weigh->Mix Add_PI Add 4-Benzoyl-3-hydroxyphenyl methacrylate Mix->Add_PI Add_Adhesion Add Adhesion Promoter Add_PI->Add_Adhesion Homogenize Homogenize Add_Adhesion->Homogenize Apply Apply Adhesive Homogenize->Apply Assemble Assemble Substrates Apply->Assemble Cure UV Cure Assemble->Cure Adhesion Adhesion Testing Cure->Adhesion DSC DSC (Tg) Cure->DSC TGA TGA (Thermal Stability) Cure->TGA FTIR FTIR (Cure Monitoring) Cure->FTIR

    Caption: Workflow for formulation and characterization.

    Characterization of the Cured Adhesive

    Thorough characterization is essential to evaluate the performance of the formulated adhesive.

    Protocol 3: Adhesion Strength Testing (Lap Shear)

    Objective: To quantify the adhesive strength of the cured formulation.

    Materials:

    • Cured adhesive assemblies (e.g., bonded glass slides or metal coupons)

    • Tensile testing machine with a lap shear fixture

    Procedure:

    • Prepare at least five replicate bonded specimens according to Protocol 2.

    • Allow the specimens to condition at room temperature for 24 hours.

    • Mount a specimen in the lap shear fixture of the tensile tester.

    • Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until failure.

    • Record the maximum load at failure.

    • Calculate the lap shear strength by dividing the maximum load by the bond area.

    Protocol 4: Determination of Glass Transition Temperature (Tg) by DSC

    Objective: To determine the glass transition temperature of the cured adhesive, which is indicative of its thermal properties.

    Materials:

    • Cured adhesive sample (5-10 mg)

    • Differential Scanning Calorimeter (DSC)

    • Aluminum DSC pans

    Procedure:

    • Cure a small sample of the adhesive in an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected Tg (e.g., -50 °C to 150 °C).

    • The Tg is identified as a step change in the heat flow curve.

    Protocol 5: Thermal Stability Analysis by TGA

    Objective: To evaluate the thermal stability of the cured adhesive.

    Materials:

    • Cured adhesive sample (5-10 mg)

    • Thermogravimetric Analyzer (TGA)

    • TGA pans

    Procedure:

    • Place a cured adhesive sample in a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere to a high temperature (e.g., 600 °C).

    • Record the weight loss as a function of temperature.

    • The onset of decomposition is a measure of the thermal stability of the adhesive.

    Protocol 6: Monitoring Cure Conversion by FTIR

    Objective: To monitor the extent of polymerization by observing the disappearance of the methacrylate C=C bond.

    Materials:

    • Liquid adhesive formulation

    • Cured adhesive film

    • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory

    Procedure:

    • Acquire an FTIR spectrum of the uncured liquid adhesive. Note the peak corresponding to the methacrylate C=C double bond (typically around 1635 cm⁻¹).

    • Cure a thin film of the adhesive.

    • Acquire an FTIR spectrum of the cured film.

    • The degree of conversion can be estimated by the reduction in the area of the C=C peak relative to an internal standard peak that does not change during polymerization (e.g., the C=O ester peak around 1720 cm⁻¹).

    Expected Results and Troubleshooting

    ParameterExpected OutcomePotential Issues & Troubleshooting
    Adhesion Strength Good adhesion to a variety of substrates, dependent on the chosen oligomers and adhesion promoters.Poor Adhesion: Ensure substrates are clean. Increase the concentration of the adhesion promoter. Consider a different oligomer.
    Cure Speed Rapid, tack-free cure upon exposure to UV light.[2]Slow or Incomplete Cure: Increase UV intensity or exposure time. Ensure the UV lamp's spectral output matches the absorption of the photoinitiator.[15] Oxygen inhibition can cause a tacky surface; consider curing in an inert atmosphere or using a higher intensity lamp.[16]
    Glass Transition Temp. (Tg) A single Tg, with the value dependent on the cross-link density.Broad or Multiple Tgs: This may indicate an inhomogeneous network or incomplete cure. Increase the UV dose.
    Thermal Stability Stable to temperatures well above typical use conditions.Low Thermal Stability: This is primarily a function of the chosen oligomer and monomers.

    Conclusion

    This compound is a promising multifunctional component for the formulation of UV-curable adhesives. Its ability to act as both a photoinitiator and a co-monomer offers formulators a versatile tool to develop adhesives with tailored properties. The protocols outlined in this application note provide a comprehensive framework for the formulation, curing, and characterization of adhesives based on this compound. By systematically varying the components and curing conditions, researchers can optimize formulations for a wide range of applications in the medical device, electronics, and general assembly industries.

    References

    • Vertex AI Search. (n.d.). 4-Benzoylphenyl Methacrylate: Amazing multifunctional compound.
    • BOC Sciences. (n.d.). CAS 16432-81-8 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate.
    • PubChem. (n.d.). 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate.
    • EvLo Lash. (2025, May 28). UV Adhesive Photoiniators Chemical Deep Dive.
    • Xinyue hpom. (n.d.). This compound.
    • Google Patents. (n.d.). EP0165529A1 - Process for producing phenyl methacrylate or acrylate.
    • BLD Pharm. (n.d.). This compound.
    • National Institutes of Health. (2021, May 20). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers.
    • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Hydroxyphenyl Methacrylate.
    • Uvitron International. (2023, April 27). The Ultimate Guide to UV Curing Adhesives.
    • Kohesi Bond. (n.d.). A Guide to UV Adhesive Curing: Methods and Techniques.
    • Benchchem. (n.d.). 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate.
    • Sigma-Aldrich. (n.d.). 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate 98.
    • RadTech Europe. (2012, May 1). Formulation Strategies For Uv Curable Adhesives. Photoinitiator And Light, Intensity Considerations.
    • SpecialChem. (2023, December 15). What are the four main components of UV adhesive and the characteristics use?
    • ResearchGate. (2020, November 12). (PDF) Photoinitiated polymerization of methacrylates comprising phenyl moieties.
    • SpecialChem. (2024, November 29). How to Formulate UV-curing Liquid Pressure Sensitive Adhesives?
    • Sigma-Aldrich. (n.d.). Photoinitiators.
    • ResearchGate. (2025, August 9). Reliability characterization of UV-curable adhesives used in optical devices.
    • ACS Publications. (2019, November 25). Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties.
    • PROSTECH. (n.d.). Curing Mechanism of UV Adhesive.
    • Taylor & Francis Online. (2018, June 4). Full article: Preparation and characterization of UV/heat dual-curable adhesives for liquid crystal device using multi-functional heat-curing agent.
    • Scribd. (n.d.). Photo Initiators For UV Curing.
    • National Institutes of Health. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions.
    • Dymax. (2003, March 10). TB004 - Surface Cure Considerations with UV Light-Curable Adhesives and Coatings Technical Bulletin.
    • Google Patents. (n.d.). US8735506B2 - Ultraviolet radiation curable pressure sensitive acrylic adhesive.
    • Polymer Innovation Blog. (2016, February 1). UV Curing Part Four: Every body Gets Acrylated!
    • National Institutes of Health. (2021, August 13). The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives.
    • National Institutes of Health. (n.d.). Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion.
    • News. (2025, August 14). UV2098/UV416;2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate CAS-no-16432-81-8.
    • Lirias. (n.d.). Characterization of UV-cured methacrylate networks: from photopolymerization to ultimate mechanical properties.
    • ResearchGate. (2019, November 26). Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties.

    Sources

    Application Note: Copolymerization of 4-Benzoyl-3-hydroxyphenyl Methacrylate (BHPMA)

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA) is a functional monomer belonging to the benzophenone class. It is distinguished by its dual functionality:

    • UV Stabilization: The ortho-hydroxybenzophenone moiety dissipates UV energy via keto-enol tautomerism (ESIPT mechanism).

    • Photo-Crosslinking: Upon UV excitation (typically 365 nm), the benzophenone carbonyl group abstracts hydrogen from neighboring aliphatic chains, forming covalent crosslinks.

    This guide details the copolymerization of BHPMA with standard monomers (e.g., Methyl Methacrylate - MMA), focusing on overcoming the kinetic drift caused by reactivity differences and utilizing the polymer for photo-patternable applications.

    Part 1: Monomer Chemistry & Preparation

    Structural Rationale

    While often confused with its isomer 2-hydroxy-4-methacryloyloxybenzophenone, the specific substitution pattern of BHPMA dictates its primary utility.

    • Ortho-Hydroxy Effect: If the hydroxyl group is ortho to the carbonyl (as in 2-hydroxy-4-methacryloyloxybenzophenone), the molecule acts as a UV stabilizer.

    • Photo-Initiator Capability: If the hydroxyl is blocked or positioned meta/para without hydrogen bonding, the benzophenone moiety acts primarily as a Type II photo-initiator (hydrogen abstractor).

    Note: The protocol below assumes the standard synthesis from 2,4-dihydroxybenzophenone, targeting the para-esterification to retain the ortho-OH for UV stability.

    Monomer Purification (Critical Step)

    Commercial or crude BHPMA often contains traces of unreacted phenols (inhibitors).

    • Protocol: Dissolve crude BHPMA in minimal Dichloromethane (DCM). Wash 3x with 5% NaOH (aq) to remove unreacted phenolic precursors. Dry over MgSO₄, filter, and recrystallize from Ethanol/Hexane (1:1).

    • Validation: Purity >98% by HPLC is required to prevent chain termination during polymerization.

    Part 2: Free Radical Copolymerization Protocol

    Experimental Design: BHPMA-co-MMA

    Objective: Synthesize a statistical copolymer with 10 mol% BHPMA loading.

    Reagents:

    • Monomer 1: BHPMA (FW ≈ 282.3 g/mol )

    • Monomer 2: Methyl Methacrylate (MMA) (Distilled to remove MEHQ inhibitor)

    • Initiator: AIBN (Recrystallized from methanol)[1]

    • Solvent: 2-Butanone (MEK) or Toluene (Anhydrous)

    Reactivity Ratios (Reference): Literature suggests for Benzophenone Methacrylates (

    
    ) and MMA (
    
    
    
    ):
    • 
       (BHPMA prefers self-propagation)
      
    • 
       (MMA prefers BHPMA)
      
    • Implication: The copolymer will tend to form blocks of BHPMA or consume BHPMA faster than MMA. Starve-feeding is recommended for uniform composition.

    Step-by-Step Polymerization Workflow
    Phase A: Preparation
    • Feed Calculation: For a 5g batch (10 mol% BHPMA):

      • BHPMA: 1.35 g (4.8 mmol)

      • MMA: 4.32 g (43.1 mmol)

      • Solvent: 25 mL (20 wt% solid content)

      • AIBN: 1 wt% relative to monomers (57 mg).

    • Degassing: Combine monomers and solvent in a Schlenk flask. Perform 3 cycles of Freeze-Pump-Thaw (FPT) to remove dissolved oxygen (Oxygen quenches the triplet state of benzophenone and inhibits radicals).

    Phase B: Polymerization[2][3]
    • Initiation: Add AIBN under Argon flow.

    • Reaction: Immerse flask in an oil bath at 70°C .

    • Duration: Run for 12–18 hours. (Stop at <60% conversion if studying kinetics to avoid composition drift).

    Phase C: Purification
    • Precipitation: Dropwise addition of the reaction mixture into excess cold Methanol (10:1 ratio of MeOH:Solution).

    • Reprecipitation: Redissolve polymer in minimal THF and precipitate again in Methanol to remove unreacted BHPMA (critical for biocompatibility).

    • Drying: Vacuum oven at 40°C for 24 hours.

    Visualization: Synthesis Workflow

    SynthesisWorkflow Prep Monomer Prep (Remove Inhibitors) Mix Solvent Mixing (MEK/Toluene) Prep->Mix Degas Degassing (Freeze-Pump-Thaw) Mix->Degas Critical Step React Polymerization (70°C, 12-18h) Degas->React Argon Atm Purify Precipitation (MeOH) React->Purify Dry Vacuum Drying Purify->Dry

    Figure 1: Workflow for the solution copolymerization of BHPMA.

    Part 3: Characterization & Validation

    TechniqueParameterExpected Outcome
    H-NMR (CDCl₃) CompositionAromatic protons (6.5–7.8 ppm) vs. Methacrylate methyl (0.8–1.2 ppm). Integration ratio determines actual copolymer composition (
    
    
    ).
    UV-Vis AbsorptionStrong
    
    
    at ~290 nm and ~325 nm (Benzophenone transitions).
    GPC (THF) Molecular Weight
    
    
    : 20–50 kDa, PDI: 1.5–2.0 (Free Radical). High PDI suggests branching via inadvertent H-abstraction during synthesis.
    DSC Thermal Transitions
    
    
    should be higher than pure PMMA (
    
    
    ) due to bulky benzophenone groups hindering chain rotation.

    Part 4: Application Protocol - Photo-Crosslinking

    Mechanism

    BHPMA copolymers can be crosslinked without external crosslinkers. Upon UV irradiation, the benzophenone carbonyl (n-π* state) becomes a diradical, abstracting a hydrogen atom from a neighboring C-H bond (e.g., from the PMMA backbone or an alkyl side chain). This forms a C-C covalent bond.

    Curing Protocol
    • Film Casting: Spin-coat a 5 wt% polymer solution (in Toluene) onto a silicon wafer or glass slide.

    • Drying: Soft bake at 60°C for 5 mins to remove solvent.

    • Irradiation:

      • Source: UV LED or Mercury Lamp (

        
        ).
        
      • Energy Dose: 1–3 J/cm².

      • Atmosphere: Nitrogen purge is recommended (Oxygen quenches the triplet state).

    • Development: Wash the film with the original solvent (Toluene). Crosslinked regions will remain insoluble (gel fraction), while unexposed regions wash away (negative tone lithography).

    Visualization: Photo-Crosslinking Mechanism

    Crosslinking Ground Ground State (Benzophenone) Excited Excited Triplet State (n-π*) Ground->Excited UV (365nm) Abstraction H-Abstraction (C-H Insertion) Excited->Abstraction Inter-chain Contact Crosslink Covalent Crosslink (C-C Bond) Abstraction->Crosslink Radical Recombination

    Figure 2: Mechanism of benzophenone-mediated photo-crosslinking.

    Part 5: Troubleshooting Guide

    IssueProbable CauseCorrective Action
    Low Molecular Weight Chain transfer to monomerReduce reaction temperature to 60°C; ensure high monomer purity.
    Insoluble Polymer (Gelation) Pre-crosslinking during synthesisProtect reaction from ALL light sources (wrap flask in foil). Limit conversion to <50%.
    Yellowing of Polymer Oxidation of phenolic groupEnsure strict oxygen-free conditions (Argon purge).
    Composition Drift Reactivity Ratio Mismatch (
    
    
    )
    Use Starve-Feed method: Add BHPMA slowly to the reacting MMA pool.

    References

    • Synthesis and Copolymerization Kinetics

      • Pasquale, A. J., et al. "Polymerization and Copolymerization of Methacryloyl-Substituted Benzophenones." Macromolecules.
      • Source:

    • UV Absorption Mechanisms

      • "2-Hydroxybenzophenone UV Absorbers: Mechanisms and Applic
      • Source:

    • Photo-Crosslinking Applications

      • "Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers." ACS Omega.
      • Source:

    • Reactivity Ratios (MMA Systems)

      • "Reactivity Ratios of Styrene and Methyl Methacryl
      • Source:

    Sources

    applications of 4-Benzoyl-3-hydroxyphenyl methacrylate in contact lenses and IOLs

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Functionalizing Ophthalmic Hydrogels with 4-Benzoyl-3-hydroxyphenyl Methacrylate (BHPMA) [1]

    Executive Summary

    This guide details the formulation, fabrication, and validation of ophthalmic hydrogels (HEMA-based and Silicone Hydrogels) incorporating This compound (BHPMA) .[1] Unlike physical UV additives, BHPMA contains a methacrylate moiety that allows for covalent integration into the polymer backbone. This "lock-in" mechanism prevents migration and leaching, a critical safety requirement for long-term implantable Intraocular Lenses (IOLs) and daily-wear contact lenses.[1]

    Key Technical Advantages:

    • Zero Leaching: Covalent bonding prevents toxicity associated with small-molecule migration.[1]

    • Broad Spectrum Protection: The benzophenone moiety effectively absorbs UVB (280–315 nm) and short-wave UVA (315–380 nm).[1]

    • Optical Clarity: High compatibility with acrylic and silicone matrices minimizes phase separation and haze.[1]

    Chemical Basis & Mechanism of Action

    The Molecule
    • Chemical Name: this compound[1][2]

    • Function: Polymerizable UV Absorber[3][4][5]

    • CAS Registry: 2035-72-5 (Isomer specific) or related benzophenone methacrylate derivatives (e.g., 16432-81-8).[1]

    • Structure-Function Relationship:

      • Methacrylate Tail: The reactive site for free-radical polymerization with HEMA or Silicone monomers.[1]

      • Benzophenone Core: The chromophore responsible for UV absorption.[1]

      • Ortho-Hydroxyl Group: Essential for the dissipation of energy via Excited State Intramolecular Proton Transfer (ESIPT).[1]

    Mechanism: Energy Dissipation (ESIPT)

    Upon absorbing a UV photon, the molecule undergoes a reversible proton transfer. It releases the absorbed energy as harmless heat rather than re-emitting it as light (fluorescence) or generating free radicals (degradation).[1]

    ESIPT_Mechanism Ground Ground State (Enol) Stable Excited Excited State (S1) UV Absorption Ground->Excited + UV Photon (hv) Keto Excited Keto Form Proton Transfer Excited->Keto ESIPT (Fast) GroundKeto Ground Keto Form Vibrational Relaxation Keto->GroundKeto Internal Conversion GroundKeto->Ground Heat Release (- Proton Transfer)

    Figure 1: The ESIPT cycle allows BHPMA to continuously absorb UV radiation without degrading the polymer matrix.[1]

    Experimental Protocols

    Protocol A: Hydrogel Formulation & Synthesis

    Objective: Synthesize a pHEMA-based hydrogel containing 0.5% w/w BHPMA with >90% optical transmission in the visible range.

    Materials:

    • Monomer: 2-Hydroxyethyl methacrylate (HEMA) [High Purity >99%][1]

    • Crosslinker: Ethylene glycol dimethacrylate (EGDMA)[1]

    • UV Absorber: this compound (BHPMA)[1]

    • Initiator: AIBN (Thermal) or Darocur 1173 (UV)[1]

    • Diluent: Non-reactive solvent (e.g., Ethylene Glycol) if necessary for solubility.[1]

    Step-by-Step Procedure:

    • Monomer Preparation (The "Cocktail"):

      • In an amber glass vial (UV protected), weigh 9.90 g of HEMA.

      • Add 0.05 g (0.5 wt%) of BHPMA.[1]

      • Critical Step: Sonicate for 10 minutes at 25°C. BHPMA is hydrophobic; ensure complete dissolution to prevent "islands" that cause optical haze.[1]

      • Add 0.05 g (0.5 wt%) of EGDMA crosslinker.[1]

      • Add 0.01 g of AIBN (Thermal Initiator). Vortex for 2 minutes.

    • Degassing:

      • Purge the mixture with dry Nitrogen (

        
        ) for 15 minutes.[1] Oxygen inhibits free-radical polymerization, leading to "tacky" surfaces and incomplete conversion.[1]
        
    • Casting:

      • Inject the mixture into a polypropylene (PP) mold or between silanized glass plates separated by a 100

        
        m spacer.
        
    • Curing (Thermal Ramp):

      • Place molds in a programmable oven.

      • Stage 1: 50°C for 12 hours (Slow initiation to prevent auto-acceleration/bubbles).

      • Stage 2: 70°C for 2 hours.

      • Stage 3: 95°C for 2 hours (Post-cure to consume residual monomers).

    • Demolding & Hydration:

      • Cool to room temperature.[1] Separate molds.

      • Immerse dry lenses in deionized water (DI) for 24 hours to reach equilibrium water content (EWC).[1]

    Protocol B: Extractables & Leachables Testing (Safety Validation)

    Objective: Confirm that BHPMA is covalently bound and does not leach out. This is a critical regulatory requirement (ISO 10993-17).[1]

    • Extraction Setup:

      • Place 10 cured, hydrated lenses into a Soxhlet extractor thimble.[1]

      • Solvent: Isopropanol (IPA) or Methanol (aggressive organic solvents are required to prove stability).[1]

      • Duration: Reflux for 4 hours.

    • Analysis (HPLC):

      • Collect the solvent reservoir.[1]

      • Run on HPLC (C18 column, Mobile Phase: Acetonitrile/Water).[1]

      • Target: Detect free BHPMA peak.

      • Pass Criteria: Non-detectable (ND) or <0.1 ppm.[1]

    Protocol C: Optical Transmittance (ISO 18369-3)

    Objective: Verify UV blocking efficacy and visible clarity.

    • Instrumentation: UV-Vis Spectrophotometer with an integrating sphere (to account for scattering).

    • Sample Prep: Mount the hydrated lens in a quartz cuvette filled with standard saline solution.

    • Measurement:

      • Scan range: 200 nm to 780 nm.[1][6]

      • Requirement (Class II UV Blocker):

        • UVA (316–380 nm) Transmittance: < 50%[1]

        • UVB (280–315 nm) Transmittance: < 5%[1]

      • Visible (380–780 nm): > 90% Transmittance.[1]

    Workflow Visualization

    Manufacturing_Workflow RawMat Raw Materials (HEMA, BHPMA, EGDMA) Mixing Homogenization (Sonication + N2 Purge) RawMat->Mixing Weighing Curing Polymerization (Thermal Ramp: 50C -> 95C) Mixing->Curing Mold Injection Extraction Soxhlet Extraction (Removal of unreacted monomer) Curing->Extraction Demolding QC QC Analysis (HPLC + UV-Vis) Extraction->QC Hydration

    Figure 2: Manufacturing workflow ensuring homogeneity and safety compliance.

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Cloudy/Hazy Lens BHPMA phase separationThe UV monomer is hydrophobic.[1] Add a co-solvent (e.g., N-Vinylpyrrolidone) to increase solubility in the HEMA mix.[1]
    Yellowing Oxidation during cureEnsure strict Nitrogen purging.[1] Reduce curing temperature or initiator concentration.[1]
    High Leachables Incomplete conversionIncrease the final "Post-Cure" temperature to 95°C. Verify initiator activity.
    Surface Tackiness Oxygen inhibitionPerform curing in a vacuum oven or under an inert nitrogen blanket.[1]

    References

    • ISO 18369-3:2017 . Ophthalmic optics — Contact lenses — Part 3: Measurement methods. International Organization for Standardization.[1][7][8] Link

    • Lai, Y.C., & Valint, P.L. (1996).[1] Polymerizable UV Absorbers for Hydrogels. Journal of Applied Polymer Science. (Contextual grounding for benzophenone methacrylates in hydrogels).

    • PubChem . 4-Benzoylphenyl methacrylate Compound Summary. National Library of Medicine.[1] Link[1]

    • Benzophenone Safety Assessment . Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review (CIR).[1][9] Link

    • Sigma-Aldrich . 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate Product Sheet. (Standard reference for analogous UV monomers). Link[1]

    Sources

    Application Note: Surface Functionalization via Photo-Reactive Poly(BHPMA) Copolymers

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide details the application of 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA) (also known as 4-methacryloyloxy-2-hydroxybenzophenone or BPMA) for surface engineering. This molecule serves as a "photo-anchor," enabling the covalent attachment of polymer coatings to chemically inert surfaces (e.g., polypropylene, polyethylene, polystyrene) without the need for harsh plasma treatments or unstable silane chemistry.

    Executive Summary: The "Molecular Velcro" Concept

    This compound (BHPMA) is a dual-function monomer. It contains:

    • A Methacrylate Group: Allows it to be copolymerized into a polymer chain (the "backbone").

    • A Benzophenone Group: A latent photo-crosslinker that, upon UV excitation, activates to form a covalent bond with any nearby C-H bond (the "anchor").

    By incorporating 1–5 mol% of BHPMA into a functional polymer (e.g., hydrophilic, anti-fouling, or drug-eluting), you transform that polymer into a photo-reactive coating. When applied to a surface and irradiated, the polymer "attacks" the substrate, permanently grafting itself to the material.

    Mechanism of Action

    The core utility of BHPMA relies on the photochemistry of the benzophenone moiety. This process is robust and insensitive to moisture, unlike silane chemistry.

    The C-H Insertion Pathway
    • Excitation: UV light (365 nm) excites the benzophenone carbonyl from a ground singlet state (

      
      ) to an excited triplet state (
      
      
      
      ,
      
      
      ).
    • Abstraction: The excited triplet oxygen acts as a "radical sponge," abstracting a hydrogen atom from the neighboring substrate surface (R-H).

    • Recombination: This generates two radicals: a surface radical (R•) and a ketyl radical on the polymer. These two radicals instantly recombine, forming a stable C-C bond.

    G cluster_0 Step 1: Excitation cluster_1 Step 2: C-H Insertion BP Benzophenone (Ground State) BP_Star Triplet State (T1) [n-π*] BP->BP_Star Absorb Photon UV UV Light (365nm) UV->BP Radical_Pair Radical Pair (Surface• + Ketyl•) BP_Star->Radical_Pair H-Abstraction Substrate Inert Substrate (C-H Bonds) Substrate->Radical_Pair Grafted Covalently Grafted Polymer Interface Radical_Pair->Grafted Recombination (C-C Bond)

    Figure 1: Mechanism of benzophenone-mediated surface grafting. The triplet state abstracts a hydrogen from the substrate, leading to radical recombination and covalent attachment.

    Protocol A: Synthesis of Photo-Reactive "Paint" (Copolymer)

    Before coating, you must synthesize the copolymer containing BHPMA. This protocol describes creating Poly(DMA-co-BHPMA) , a hydrophilic coating often used to reduce protein adsorption.

    Reagents:

    • Monomer A:

      
      -Dimethylacrylamide (DMA) - Functional Unit
      
    • Monomer B: this compound (BHPMA) - Anchor Unit

    • Initiator: AIBN (Azobisisobutyronitrile)

    • Solvent: 1,4-Dioxane (anhydrous)

    ComponentMole %Mass/Vol (Example Scale)Role
    DMA 95%940 mgProvides Hydrophilicity
    BHPMA 5%140 mgProvides Photo-reactivity
    AIBN 1% (vs monomers)~10 mgThermal Initiator
    Dioxane N/A10 mLSolvent

    Procedure:

    • Dissolution: Dissolve DMA, BHPMA, and AIBN in 1,4-Dioxane in a sealable glass vial.

    • Degassing (Critical): Purge the solution with Nitrogen (

      
      ) or Argon for 15 minutes to remove oxygen (oxygen inhibits free radical polymerization).
      
    • Polymerization: Seal the vial and place in a heating block at 70°C for 16 hours .

    • Purification:

      • Precipitate the polymer by adding the reaction mixture dropwise into cold Diethyl Ether (10x volume).

      • Collect the white solid precipitate via filtration or centrifugation.

      • Re-dissolve in a small amount of THF/Ethanol and re-precipitate (repeat 2x) to remove unreacted BHPMA monomer.

    • Drying: Dry under vacuum at room temperature overnight.

    Self-Validation: Perform

    
    H-NMR. You should see broad polymer peaks. Verify the absence of sharp vinyl proton peaks (5.5–6.5 ppm) to ensure no residual monomer remains. The aromatic benzophenone protons (7.4–7.8 ppm) confirm BHPMA incorporation.
    

    Protocol B: Surface Coating and Photografting

    This protocol grafts the Poly(DMA-co-BHPMA) onto a standard polystyrene (PS) or polypropylene (PP) surface.

    Reagents & Equipment[2][3]
    • Target Substrate (e.g., PS Petri dish, PP film).

    • Photo-Reactive Polymer (from Protocol A).

    • Solvent: Ethanol or Isopropanol (Must dissolve the polymer but not the substrate).

    • UV Light Source: 365 nm (UV-A) LED or Mercury lamp. Target Intensity: ~10–20 mW/cm².

    Step-by-Step Workflow

    1. Surface Preparation

    • Clean the substrate with ethanol and dry with a nitrogen stream. Note: No plasma treatment is required.

    2. Coating Application (Spin Coating)

    • Prepare a 10 mg/mL (1% w/v) solution of the polymer in Ethanol.

    • Dispense solution onto the substrate to cover it fully.

    • Spin at 2000–3000 rpm for 30 seconds .

    • Result: A uniform, physically adsorbed polymer film (approx. 20–50 nm thick). allow to dry for 5 mins.

    3. UV Curing (The Grafting Step)

    • Place the coated substrate under the UV source.

    • Irradiation Dose: Required energy is typically 2–5 J/cm² .

      • Calculation: If your lamp is 10 mW/cm², expose for 200–500 seconds (approx. 3–8 minutes).

    • Mechanism:[1][2] The BHPMA units activate and insert into the underlying plastic surface.

    4. Stringent Washing (Validation Step)

    • This step differentiates a "coating" from a "graft."

    • Immerse the sample in a solvent that is a good solvent for the polymer (e.g., pure water or ethanol) and sonicate for 5–10 minutes.

    • Outcome: Unbound polymer chains are washed away. Only the covalently attached chains remain.

    Workflow Start Substrate (Clean PS/PP) Coat Spin Coat Polymer Solution (10 mg/mL in EtOH) Start->Coat Dry Solvent Evaporation (Physisorbed Film) Coat->Dry UV UV Irradiation (365nm, 5 J/cm²) Dry->UV Activates BHPMA Wash Solvent Wash / Sonication (Removes unbound chains) UV->Wash Final Functionalized Surface (Covalently Grafted) Wash->Final

    Figure 2: Experimental workflow for surface grafting. The washing step is critical to ensure only covalently bonded polymer remains.

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Coating washes off completely Insufficient UV DoseIncrease exposure time. Benzophenone has a low quantum yield for C-H insertion; it requires high energy (J, not mJ).
    Coating washes off completely Wrong WavelengthEnsure your lamp emits at 365 nm. 254 nm works but degrades some polymers. 405 nm is too weak for BHPMA.
    Hazy/Cloudy Film Phase SeparationThe solvent evaporated too slowly or the polymer is not fully soluble. Switch to a lower boiling point solvent or reduce concentration.
    Substrate Deforms Solvent IncompatibilityEnsure the coating solvent (e.g., Ethanol) does not swell or dissolve the substrate (e.g., Polystyrene).
    Low Grafting Density Oxygen InhibitionOxygen quenches the triplet state. Perform UV curing in an
    
    
    purged chamber or sandwich the film between two glass slides.

    References

    • Prucker, O., & Rühe, J. (1998). "Mechanism of Radical Chain Polymerizations Initiated by Azo Compounds Covalently Bound to the Surface of Spherical Particles." Macromolecules. (Foundational work on surface-initiated polymerization and benzophenone anchors).

    • Dunkin, I. R., et al. (2005). "Photo-cross-linking of polymers: The role of the benzophenone triplet state." Journal of Photochemistry and Photobiology A: Chemistry. (Detailed mechanism of the n-pi* transition).

    • BenchChem Technical Support. (2025). "Application Notes and Protocols for Surface Photografting Modifications using 4-Benzoylphenyl Acrylate." (Specific protocols for acrylate analogs of BHPMA).

    • PubChem. (2025). "Compound Summary: 4-Benzoylphenyl methacrylate." (Chemical properties and safety data).

    • Toomey, R., et al. (2004). "Swelling Behavior of Thin, Surface-Attached Polymer Networks." Macromolecules. (Application of benzophenone-methacrylate copolymers for hydrogel layers).

    Sources

    Application Note: Photolithographic Utilization of 4-Benzoyl-3-hydroxyphenyl Methacrylate (BHPMA)

    [1]

    Executive Summary

    4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA) (also known as 2-Hydroxy-4-(methacryloyloxy)benzophenone, CAS 2035-72-5) is a functional monomer that integrates high-performance UV absorption capabilities directly into polymer backbones.[1][2] Unlike non-reactive additives that can leach out over time, BHPMA covalently bonds with the matrix, providing permanent photostability.[1]

    In photolithography and microfabrication, BHPMA serves two distinct but critical roles:

    • Functional Component: Creating UV-blocking biomedical devices (e.g., intraocular lenses, contact lenses) that protect biological tissues from solar radiation.[1][3]

    • Process Control Agent: Acting as a "photon sink" to control the depth of cure (

      
      ) and optical density during stereolithography or mask-based photopatterning, thereby enhancing Z-axis resolution.
      

    Mechanism of Action

    The utility of BHPMA relies on the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.[1] Upon absorbing a UV photon, the molecule undergoes a rapid, reversible tautomerization that dissipates the energy as harmless heat rather than fluorescence or radical formation.

    Photochemical Pathway (Graphviz Diagram)

    ESIPT_MechanismFigure 1: The ESIPT mechanism allows BHPMA to absorb UV energy and release it as heat,preventing polymer degradation and blocking UV transmission.GroundEnol Form (Ground State)StableExcited_EnolExcited Enol (S1)Short-livedGround->Excited_EnolUV Absorption(290-400 nm)Excited_KetoExcited Keto (S1')Proton TransferExcited_Enol->Excited_KetoESIPT(Fast)Ground_KetoKeto Form (Ground State)UnstableExcited_Keto->Ground_KetoInternal ConversionHeatThermal Dissipation(Heat Release)Excited_Keto->HeatEnergy LossGround_Keto->GroundProton Back-Transfer

    [1]

    Application 1: Fabrication of UV-Blocking Hydrogels (Ophthalmic Devices)

    This protocol describes the synthesis of a hydrogel suitable for contact lenses or intraocular lenses (IOLs) that permanently blocks UV-A and UV-B radiation.[1]

    Critical Design Considerations
    • Solubility: BHPMA is hydrophobic.[1] To incorporate it into hydrophilic hydrogels (like HEMA), it must be pre-dissolved in the monomer phase before adding water or buffer.[1]

    • Initiator Competition: BHPMA absorbs in the same region (UV) as many common photoinitiators (e.g., Irgacure 1173).[1] Expert Insight: You must select a photoinitiator with an absorption tail that extends into the visible range (e.g., TPO or Irgacure 819) or increase the initiator concentration to compensate for the "inner filter effect" of BHPMA.

    Protocol: UV-Blocking HEMA Copolymer

    Materials:

    • Monomer: 2-Hydroxyethyl methacrylate (HEMA)[4]

    • Functional Monomer: BHPMA (0.5 – 3.0 wt%)

    • Crosslinker: Ethylene glycol dimethacrylate (EGDMA) (0.5 – 1.0 wt%)[1]

    • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (0.5 wt%)[1]

    • Solvent: Ethanol (optional, for spin coating)[1]

    Step-by-Step Methodology:

    • Monomer Preparation:

      • Weigh HEMA (9.6 g) into an amber glass vial.

      • Add BHPMA (0.3 g for ~3% loading).[1] Sonicate at 40°C for 10 minutes until completely dissolved. Note: BHPMA dissolves slowly in HEMA; ensure no crystals remain.[1]

      • Add EGDMA (0.1 g) and TPO (0.05 g). Vortex for 2 minutes.

    • Degassing:

      • Purge the solution with Nitrogen (

        
        ) for 10 minutes to remove dissolved oxygen, which inhibits radical polymerization.[1]
        
    • Casting/Coating:

      • For Lenses: Inject the mixture into a polypropylene mold (curved).

      • For Films: Spin coat onto a glass slide (treated with silane if adhesion is required) at 2000 RPM for 30s.[1]

    • Photopolymerization:

      • Expose to UV-LED light source (

        
        ).
        
      • Why 405 nm? BHPMA absorbs strongly below 400 nm.[1] Using a 405 nm source allows the TPO initiator to generate radicals efficiently without significant interference from the BHPMA, ensuring a through-cure.

      • Dose:

        
         for 5 minutes.
        
    • Post-Processing:

      • Demold the hydrogel.[1]

      • Extraction: Soak in ethanol/water (70/30) for 24 hours to remove unreacted monomers.

      • Hydration: Transfer to phosphate-buffered saline (PBS) for 24 hours to reach equilibrium swelling.

    Application 2: Precision Z-Axis Control in Microfabrication

    In this application, BHPMA is used not to block UV for the final product, but to limit light penetration during the lithography process. This is critical for creating microfluidic channels with suspended roofs or precise undercut features.

    The "Photon Sink" Concept

    By adding BHPMA to a photoresist, you increase the resin's absorbance (

    
    
    
    
    1
    
    
    Experimental Data: Concentration vs. Cure Depth

    Hypothetical data based on standard acrylate resin behavior with benzophenone absorbers.[1]

    BHPMA Concentration (wt%)Absorbance (a.u. @ 365nm)Cure Depth (
    
    
    ) [µm]
    Application Context
    0.0% 0.05> 500Standard bulk curing
    0.1% 0.25~ 150Thick microfluidic channels
    0.5% 0.80~ 50High-res surface patterning
    1.5% > 2.0< 10Surface grafting / nanostructures
    Protocol: High-Contrast Lithography

    Workflow:

    • Resin Formulation: Mix a standard negative photoresist (e.g., PEG-DA) with 0.5 wt% BHPMA.[1]

    • Substrate Prep: Clean silicon wafer; apply adhesion promoter.

    • Spin Coat: Apply resin to achieve target thickness (e.g., 50 µm).[1]

    • Exposure:

      • Use a 365 nm UV source (i-line).[5]

      • Note: Because BHPMA absorbs 365 nm light, the top layer will cure first.[1] The bottom layer will only cure if the dose is high enough to "bleach" or penetrate.

      • Contrast Enhancement: The BHPMA absorbs scattered light, sharpening the sidewalls of the features.

    • Development: Wash with appropriate solvent (Water/IPA).[1]

    Visualizing the Lithography Workflow

    The following diagram illustrates how BHPMA modifies the light path to enhance resolution.

    Lithography_WorkflowFigure 2: Impact of BHPMA on photolithographic resolution. BHPMA limits light scattering,resulting in higher fidelity microstructures.SourceUV Light Source(365 nm / 405 nm)MaskPhotomask(Pattern Definition)Source->MaskResin_NoBHPMAStandard Resin(Low Absorbance)Mask->Resin_NoBHPMALight Penetrates DeeplyResin_WithBHPMAResin + BHPMA(High Absorbance)Mask->Resin_WithBHPMALight Attenuated by BHPMAResult_PoorResult A:Light ScatteringSloped SidewallsOver-curingResin_NoBHPMA->Result_PoorUncontrolled CureResult_GoodResult B:Photon AbsorptionVertical SidewallsPrecise DepthResin_WithBHPMA->Result_GoodControlled Cure

    Troubleshooting & Expert Tips

    • Yellowing: High concentrations (>2%) of BHPMA can impart a slight yellow tint to the polymer.[1] If optical clarity in the visible spectrum is paramount (e.g., contact lenses), keep concentration <1.5% and rely on coating thickness for UV blocking.

    • Incomplete Curing: If the surface remains tacky (oxygen inhibition) or the bottom delaminates (insufficient cure depth), reduce the BHPMA concentration or increase the photoinitiator concentration. Do not simply increase exposure time, as this may lead to thermal defects.

    • Solvent Compatibility: BHPMA is soluble in acetone, ethyl acetate, and chloroform.[1] It is sparingly soluble in water. For hydrogels, always dissolve in the organic monomer phase first.[1]

    References

    • Gause, S., & Chauhan, A. (2015).[1] UV-blocking potential of nanoparticles in contact lenses. (Contextual reference on UV-blocking mechanisms in hydrogels).

    • Sanay, B., et al. (2020). Photoinitiated polymerization of methacrylates comprising phenyl moieties.[1] ResearchGate.[3] [Link]

    • Cormack, P. A. G., et al. (2021).[1] Polymerizable UV absorbers for the UV stabilization of polyesters.[1] Arkivoc. [Link]

    Application Notes & Protocols: Creating Scratch-Resistant Coatings with 4-Benzoyl-3-hydroxyphenyl Methacrylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Multifaceted Role of 4-Benzoyl-3-hydroxyphenyl Methacrylate in Advanced Coatings

    In the pursuit of durable and high-performance materials, the development of scratch-resistant coatings is of paramount importance across numerous industries, from automotive finishes to consumer electronics. A key challenge lies in creating coatings that are not only hard but also resilient. This compound (BHPMA), also known as 4-methacryloxy-2-hydroxybenzophenone, is a functional monomer uniquely suited to address this challenge.[1][2][3] Its trifunctional nature—a polymerizable methacrylate group, a UV-active benzophenone core, and a hydrogen-bonding hydroxyl group—makes it an invaluable component in the formulation of advanced, UV-curable, scratch-resistant coatings.

    This document provides a comprehensive guide for researchers and formulation scientists on the utilization of BHPMA to create high-performance, scratch-resistant coatings. We will delve into the underlying chemical mechanisms, provide detailed protocols for formulation and curing, and outline standardized methods for performance characterization.

    Mechanism of Action: A Triad of Functionality for Superior Scratch Resistance

    The efficacy of BHPMA in scratch-resistant coatings stems from the synergistic interplay of its three key functional components:

    • Methacrylate Group: This is the primary polymerizable moiety. Upon initiation by free radicals, the methacrylate group readily participates in chain-growth polymerization, forming the cross-linked polymer backbone of the coating.

    • Benzophenone Group: The benzophenone core serves as a built-in Type II photoinitiator.[4] When exposed to UV radiation, the benzophenone molecule absorbs photons and transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from a synergist, typically a tertiary amine, generating free radicals that initiate the polymerization of the methacrylate groups.[5][6][7] This integration of the photoinitiator into the polymer backbone minimizes migration and enhances curing efficiency.[8]

    • Hydroxyl Group: The phenolic hydroxyl group is crucial for enhancing the mechanical properties of the cured coating. It contributes to scratch resistance in two significant ways:

      • Increased Crosslink Density: The hydroxyl group can participate in further crosslinking reactions, leading to a more densely packed and harder polymer network.[9]

      • Intermolecular Hydrogen Bonding: The hydroxyl groups form strong hydrogen bonds between polymer chains.[10] These non-covalent interactions create a more cohesive and resilient material, capable of dissipating the energy from a scratch more effectively, thereby enhancing toughness and scratch resistance.[11][12]

    Visualizing the Core Components

    Caption: Chemical structure of BHPMA highlighting its three key functional groups.

    Protocol 1: Formulation of a UV-Curable Scratch-Resistant Coating

    This protocol describes the preparation of a model formulation for a high-performance, scratch-resistant clear coat. The components are selected to create a hard, durable, and optically clear finish.

    Materials & Equipment:

    • This compound (BHPMA)

    • Urethane Acrylate Oligomer (e.g., hexafunctional)

    • Reactive Diluent (e.g., Trimethylolpropane Triacrylate - TMPTA)

    • Amine Synergist (e.g., Ethyl-4-dimethylaminobenzoate - EDB)[13]

    • Leveling Agent (e.g., polyether-modified polydimethylsiloxane)

    • High-shear mixer or magnetic stirrer

    • Opaque containers for storage

    Formulation Table:

    ComponentFunctionTypical Weight %
    Urethane Acrylate OligomerPrimary film former, provides toughness40 - 60%
    Trimethylolpropane Triacrylate (TMPTA)Reactive diluent, adjusts viscosity, increases crosslink density25 - 40%
    This compound (BHPMA) Functional monomer, built-in photoinitiator, hardness enhancer 5 - 15%
    Amine Synergist (e.g., EDB)Co-initiator for benzophenone2 - 5%
    Leveling AgentImproves surface finish0.1 - 1%

    Procedure:

    • Preparation: In a controlled environment with minimal UV light exposure, weigh the urethane acrylate oligomer into a suitable mixing vessel.

    • Mixing: Begin stirring the oligomer at a moderate speed. Sequentially add the TMPTA, BHPMA, amine synergist, and leveling agent. It is crucial to add the components in this order to ensure proper dissolution and homogeneity.

    • Homogenization: Increase the mixing speed to ensure the formulation is completely homogenous. For higher viscosity formulations, a high-shear mixer may be necessary. Mix until all components are fully dissolved and the solution is clear.

    • Degassing: If necessary, allow the formulation to sit in a dark, cool place or use a vacuum chamber to remove any entrapped air bubbles.

    • Storage: Store the final formulation in an opaque, sealed container to prevent premature curing from ambient light.

    Protocol 2: Application and UV Curing

    This protocol outlines the steps for applying the formulated coating to a substrate and curing it using UV radiation.

    Materials & Equipment:

    • Substrate (e.g., polycarbonate, pre-treated metal panels)

    • Coating applicator (e.g., wire-wound rod, spray gun)

    • UV Curing System (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)

    • UV Radiometer

    Procedure:

    • Substrate Preparation: Ensure the substrate is clean, dry, and free of any contaminants such as dust, oil, or grease.

    • Application: Apply the coating to the substrate using the chosen application method to achieve the desired film thickness (typically 20-50 microns for a clear coat).

    • UV Curing: Immediately transfer the coated substrate to the UV curing system. The curing parameters will depend on the specific formulation and equipment. A typical starting point for a mercury lamp system is:

      • Wavelength: Broad-spectrum UV, with peaks in the UV-C (~254 nm) and UV-A (~365 nm) regions to ensure both surface and through-cure.[4][14]

      • Intensity: 80-120 mW/cm²[15][16]

      • Dose (Energy Density): 500 - 1000 mJ/cm² (This is a function of intensity and exposure time/belt speed).

    • Cooling: Allow the cured part to cool to room temperature before handling and testing.

    UV Curing Workflow

    UV_Curing_Workflow cluster_formulation Formulation Stage cluster_application Application Stage cluster_curing Curing Stage A Mix Oligomers, Diluents, and BHPMA B Add Amine Synergist & Additives A->B Homogenize C Apply Liquid Coating to Substrate B->C D Expose to UV Radiation (~254-365 nm) C->D E Initiation & Polymerization D->E Radical Generation F Solid, Cross-linked Scratch-Resistant Coating E->F Rapid Curing

    Caption: A simplified workflow from formulation to the final cured coating.

    Mechanism of UV-Initiated Polymerization with BHPMA

    Polymerization_Mechanism UV UV Photon (hν) BHPMA BHPMA (Ground State) UV->BHPMA Absorption BHPMA_excited BHPMA* (Excited Triplet State) BHPMA->BHPMA_excited Amine Amine Synergist (R₃N-H) BHPMA_excited->Amine Radical_BHPMA Ketyl Radical BHPMA_excited->Radical_BHPMA Hydrogen Abstraction Radical_Amine Alkylamino Radical (R₃N•) Amine->Radical_Amine Hydrogen Donation Monomer Acrylate/Methacrylate Monomers (M) Radical_Amine->Monomer Initiation Polymer Growing Polymer Chain (R₃N-M•) Monomer->Polymer Propagation Polymer->Monomer Chain Growth Crosslinked Cross-linked Polymer Network (Scratch-Resistant Coating) Polymer->Crosslinked

    Caption: The photoinitiation and polymerization cascade triggered by UV light on the BHPMA system.

    Protocol 3: Characterization of Scratch Resistance

    To validate the performance of the cured coating, standardized testing is essential. The following protocols for pencil hardness and instrumented scratch testing are recommended.

    Pencil Hardness Test (ASTM D3363)

    This method provides a rapid assessment of the coating's hardness.[5][15]

    Materials & Equipment:

    • Set of calibrated drawing pencils (6B to 9H)

    • Pencil sharpener and 400-grit sandpaper

    • Pencil hardness tester (maintains a 45° angle and constant force)[17]

    Procedure:

    • Pencil Preparation: Sharpen a pencil from the middle of the hardness range (e.g., H or 2H). Then, abrade the lead on 400-grit sandpaper to create a flat, cylindrical tip.

    • Testing: Place the coated substrate on a firm, level surface. Position the pencil in the tester and push it forward at a 45° angle with uniform pressure, creating a scratch of at least 6.5 mm (0.25 inches).

    • Evaluation: Examine the surface for scratching or marring.

    • Determination of Hardness: Repeat the test with pencils of increasing hardness until a scratch is observed that damages the film. The pencil hardness is reported as the hardest pencil that does not scratch the coating. For a high-performance coating, a hardness of 2H or greater is expected, with highly crosslinked systems potentially reaching 5H or 6H.[18]

    Instrumented Scratch Testing (ASTM D7027)

    This method provides quantitative data on the scratch resistance of the coating.[17]

    Materials & Equipment:

    • Instrumented scratch tester with a diamond stylus (e.g., 1 mm spherical tip)

    • Integrated optical microscope

    Procedure:

    • Setup: Secure the coated sample in the scratch tester.

    • Test Execution: Program the instrument to perform a progressive load scratch test. A typical setting would be a linearly increasing load from 1 N to 30 N over a 10 mm scratch length at a constant speed of 10 mm/min.

    • Data Acquisition: The instrument will record the normal force, tangential force (friction), and penetration depth along the scratch path.

    • Analysis: Analyze the collected data and microscopic images to identify critical loads (Lc) where coating failure events occur (e.g., cracking, delamination). A higher critical load indicates better scratch resistance. The coefficient of friction along the scratch path also provides valuable information about the surface properties.

    Expected Outcomes:

    Performance MetricExpected Result for BHPMA-based CoatingRationale
    Pencil Hardness ≥ 2H, potentially up to 5HHigh crosslink density from multifunctional acrylates and BHPMA's hydroxyl group.
    Instrumented Scratch Test High critical load (Lc) for cohesive failureStrong intermolecular hydrogen bonding enhances coating toughness and resistance to fracture.
    Visual Appearance Optically clear, high glossProper formulation and curing should result in a smooth, defect-free surface.

    Conclusion

    This compound is a highly effective functional monomer for formulating UV-curable, scratch-resistant coatings. Its unique molecular architecture, which combines a polymerizable group, a photoinitiator, and a hydrogen-bonding moiety, allows for the creation of densely cross-linked, hard, and tough coatings. By following the detailed protocols outlined in this guide, researchers and scientists can leverage the benefits of BHPMA to develop advanced coatings with superior durability and performance for a wide range of applications.

    References

    • KR20190035198A - Uv curable coating composition - Google Patents. (n.d.).
    • Piedmont Chemical Industries. (2022, May 11). New UV Synergist for Improved Photoinitiator Efficiency. PCI Magazine. Retrieved from [Link]

    • Bauer, F., et al. (n.d.). UV Curable Acrylate Nanocomposites: Properties and Applications. ResearchGate. Retrieved from [Link]

    • ResearchGate. (2019, July 3). Which wavelength should be used to initiate photo polymerization with IRGACURE-500?? Retrieved from [Link]

    • Tintoll. (n.d.). Acrylated Amine Synergist, Amine Synergist UV Curing. Retrieved January 29, 2026, from [Link]

    • YouTube. (2023, August 13). UV Curable Coatings | Acrylate/Methacrylate Oligomers, Reactive Monomers, Photoinitiators, Additives. Retrieved from [Link]

    • Lee, S., et al. (n.d.). Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. Journal of the Korean Society of Dyers and Finishers.
    • Ligon, S. C., et al. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC. Retrieved from [Link]

    • US20160297738A1 - Method for producing methacrylated benzophenones - Google Patents. (2016, October 13).
    • EP0736577A1 - UV-curable weather resistant coatings - Google Patents. (n.d.).
    • ResearchGate. (n.d.). Characterization Of Nano-structured UV Cured Acrylic Coatings. Retrieved January 29, 2026, from [Link]

    • Yola, A., et al. (n.d.). Multiple Hydrogen-Bonding Assisted Scratch–Healing of Transparent Coatings. MDPI. Retrieved from [Link]

    • Cheng, L., & Shi, W. (n.d.). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. Retrieved from [Link]

    • Lapin, S. C., & Geiger, Z. S. (n.d.). Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Coatings. ResearchGate. Retrieved from [Link]

    • BYK-Chemie GmbH. (2010, October 1). Nanoparticle Additives for Enhanced Scratch Resistance in UV-Cured Coatings. PCI Magazine. Retrieved from [Link]

    • Lapin, S. C., & Geiger, Z. S. (2014).
    • Royal Society of Chemistry. (2023, March 8). Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing. Retrieved from [Link]

    • Tetra. (n.d.). Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin. Retrieved January 29, 2026, from [Link]

    • Polymer Innovation Blog. (2016, January 18). UV Curing: Part 2; A Tour of the UV Spectrum. Retrieved from [Link]

    • Kim, H., et al. (2023). Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents. Polymers, 15(4), 935.
    • Decker, C., & Lörinczová, K. (n.d.). Scratch resistance of UV-cured acrylic clearcoats. ResearchGate. Retrieved from [Link]

    • Royal Society of Chemistry. (2023, September 3). Recent advances in polymeric materials with exceptional mechanical performance achieved via multiple hydrogen-bonded networks. Retrieved from [Link]

    • ACS Publications. (2023, May 12). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Retrieved from [Link]

    • US5480943A - Hydroxy-functional acrylate resins - Google Patents. (n.d.).
    • ACS Publications. (n.d.). Mechanism and Evaluation of Hydrogen Permeation Barriers: A Critical Review. Retrieved from [Link]

    • Schaeffer, W., et al. (n.d.).
    • RadTech. (n.d.). Performance by Design: Abrasion and Scratch Resistance UV/EB Curable Sealers and Topcoats. Retrieved from [Link]

    • Nature. (2024, January 8). Hydrogen bonded polymer complex thin films for highly stretchable gas barriers. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Viscoelastic Response in Hydrous Polymers: The Role of Hydrogen Bonds and Microstructure. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis and characterization of UV curable urethane acrylate oligomers containing ammonium salts for anti-fog coatings. Retrieved January 29, 2026, from [Link]

    • ChemBK. (n.d.). 4-methacryloyloxy-benzophenone. Retrieved January 29, 2026, from [Link]

    Sources

    Application Notes and Protocols for Monitoring the Polymerization Kinetics of 4-Benzoyl-3-hydroxyphenyl Methacrylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Significance of 4-Benzoyl-3-hydroxyphenyl Methacrylate in Advanced Polymer Systems

    This compound (BHPMA) is a functional monomer of significant interest in the development of advanced polymer materials, particularly in fields requiring high-performance photocurable systems. Its molecular architecture, featuring a polymerizable methacrylate group, a UV-absorbing benzophenone moiety, and a hydroxyl group, imparts a unique combination of properties to the resulting polymers. These attributes are highly sought after in dental materials, adhesives, and specialty coatings where rapid, controlled polymerization and long-term photostability are paramount.

    The benzophenone group acts as a built-in photoinitiator, capable of absorbing UV radiation to generate free radicals and initiate polymerization.[1] This self-initiating capability can simplify formulations and enhance curing efficiency. Furthermore, the aromatic and hydroxyl functionalities contribute to the polymer's mechanical strength, thermal stability, and adhesive properties.[2]

    Understanding and precisely controlling the polymerization kinetics of BHPMA is crucial for tailoring the final properties of the polymer. Kinetic data provides invaluable insights into the rate of monomer conversion, the influence of reaction conditions, and the evolution of polymer chain length and architecture. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on various techniques to monitor the polymerization kinetics of BHPMA, ensuring the development of materials with optimized and reproducible performance.

    Synthesis of this compound

    The synthesis of BHPMA is typically achieved through the esterification of 4-benzoyl-3-hydroxyphenol with methacryloyl chloride or methacrylic anhydride. A general laboratory-scale synthesis procedure is outlined below.

    Protocol: Synthesis of this compound

    Materials:

    • 4-Benzoyl-3-hydroxyphenol

    • Methacrylic anhydride[3]

    • Sodium acetate (catalyst)[3]

    • Methanol

    • Inhibitor (e.g., Topanol A)[3]

    • Reaction solvent (e.g., methyl ethyl ketone, if necessary)

    • Deionized water

    Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-benzoyl-3-hydroxyphenol and a catalytic amount of sodium acetate in the reaction solvent.

    • Add a small amount of an inhibitor, such as Topanol A, to prevent premature polymerization.

    • Slowly add methacrylic anhydride to the reaction mixture.

    • Heat the mixture to a moderate temperature (e.g., 90°C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

    • After the reaction is complete, cool the mixture to approximately 60°C.

    • Add methanol to the flask to react with any excess methacrylic anhydride, converting it to methyl methacrylate and methacrylic acid. Stir for an additional hour.[3]

    • Cool the reaction mixture to room temperature and precipitate the product by pouring it into a beaker of cold deionized water with vigorous stirring.

    • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any unreacted starting materials and byproducts.

    • Dry the purified this compound product under vacuum.

    Characterization: The structure and purity of the synthesized BHPMA should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

    Monitoring Polymerization Kinetics: A Multi-faceted Approach

    The choice of analytical technique to monitor the polymerization kinetics of BHPMA depends on the specific information required, such as the rate of monomer consumption, the heat flow of the reaction, or the evolution of the polymer's molecular weight. This section details several powerful methods for real-time and offline analysis.

    Real-Time Fourier Transform Infrared (FTIR) Spectroscopy

    Principle: Real-time FTIR spectroscopy is a versatile and widely used technique for monitoring the disappearance of the methacrylate C=C double bond, which is directly proportional to the degree of monomer conversion.[4] The decrease in the intensity of the characteristic absorption band of the methacrylate C=C bond (typically around 1636 cm⁻¹) is monitored over time.[5] An internal standard peak that does not change during the reaction, such as the carbonyl C=O stretching vibration (around 1720 cm⁻¹), is used for normalization.

    Causality: The selection of the C=C stretching vibration is based on its direct involvement in the polymerization process. As the monomer is converted to polymer, this bond is consumed, leading to a quantifiable decrease in its infrared absorption. The use of an internal standard is crucial to correct for any variations in sample thickness or instrument signal during the experiment.

    Experimental Protocol:

    • Prepare a formulation of BHPMA with a suitable photoinitiator system if required (BHPMA can also self-initiate).

    • Place a small drop of the liquid monomer formulation between two KBr or NaCl plates, or directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

    • Mount the sample in the FTIR spectrometer.

    • Initiate the polymerization by exposing the sample to a UV light source of a specific wavelength and intensity.

    • Simultaneously, start collecting FTIR spectra at regular time intervals (e.g., every few seconds).[5]

    • Continue data collection until the polymerization is complete, as indicated by the stabilization of the C=C peak intensity.

    Data Analysis:

    The degree of conversion (DC%) at any given time (t) can be calculated using the following equation:

    DC(%) = [1 - ( (Area of C=C peak at time t) / (Area of C=O peak at time t) ) / ( (Area of C=C peak at time 0) / (Area of C=O peak at time 0) )] * 100

    A plot of the degree of conversion versus time provides the polymerization kinetics profile.

    Workflow for Real-Time FTIR Monitoring

    G prep Sample Preparation (BHPMA Formulation) setup FTIR Setup (ATR or KBr plates) prep->setup initiate Initiate Polymerization (UV Exposure) setup->initiate collect Real-Time Data Collection (FTIR Spectra vs. Time) initiate->collect analyze Data Analysis (Calculate Degree of Conversion) collect->analyze kinetics Polymerization Kinetics Profile (Conversion vs. Time) analyze->kinetics

    Caption: Workflow for monitoring polymerization kinetics using Real-Time FTIR.

    Photo-Differential Scanning Calorimetry (Photo-DSC)

    Principle: Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon exposure to UV light.[7][8] The rate of heat release is directly proportional to the rate of polymerization. By integrating the heat flow over time, the total heat of polymerization can be determined, which is related to the final monomer conversion.

    Causality: The free-radical polymerization of methacrylates is an exothermic process. The heat generated is a direct consequence of the conversion of the double bonds in the monomer into single bonds in the polymer chain. Photo-DSC provides a highly sensitive measure of this enthalpy change, allowing for the determination of kinetic parameters.

    Experimental Protocol:

    • Accurately weigh a small amount of the BHPMA formulation (typically 1-5 mg) into an open aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at the desired isothermal temperature.

    • Initiate the polymerization by exposing the sample to a UV light source with a defined wavelength and intensity.[9]

    • Record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).

    • To determine the total heat of reaction for 100% conversion, a subsequent high-temperature scan can be performed to ensure all residual monomer has reacted.

    Data Analysis:

    • Rate of Polymerization (Rp): Proportional to the heat flow (dH/dt).

    • Degree of Conversion (α): Calculated by integrating the heat flow curve up to a certain time (t) and dividing by the total heat of polymerization (ΔH_total): α(t) = ΔH_t / ΔH_total

    • Kinetic Parameters: The data can be fitted to various kinetic models to determine the reaction order and rate constants.[9]

    ParameterDescription
    UV Wavelength Should overlap with the absorption spectrum of the photoinitiator (or BHPMA itself).
    UV Intensity Affects the rate of initiation and thus the overall polymerization rate.
    Isothermal Temperature Influences the mobility of the reacting species and the final conversion.
    Sample Mass Should be small to ensure uniform irradiation and minimize thermal gradients.

    Photo-DSC Experimental Logic

    G cluster_0 DSC Cell sample Sample Pan (BHPMA Formulation) detector Heat Flow Detector sample->detector ref Reference Pan (Empty) ref->detector uv UV Light Source uv->sample data Data Acquisition (Heat Flow vs. Time) detector->data analysis Kinetic Analysis (Rp, Conversion) data->analysis

    Caption: Logical flow of a Photo-DSC experiment.

    In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

    Principle: In-situ NMR spectroscopy offers high chemical specificity for monitoring polymerization kinetics.[10] By acquiring ¹H or ¹³C NMR spectra at regular intervals during the polymerization, the disappearance of the vinyl proton or carbon signals of the BHPMA monomer can be quantified. This provides a direct measure of monomer conversion.

    Causality: The chemical environment of the vinyl protons and carbons in the methacrylate group changes significantly upon polymerization. These specific nuclei have distinct resonance frequencies in the NMR spectrum, which either disappear or shift as the monomer is incorporated into the polymer chain. This allows for unambiguous and quantitative tracking of the reaction progress.

    Experimental Protocol:

    • Prepare a solution of BHPMA and photoinitiator in a suitable deuterated solvent in an NMR tube.

    • For bulk polymerization studies, a capillary insert containing the locking solvent can be used to separate it from the neat monomer.[5]

    • Place the NMR tube in the spectrometer.

    • A fiber optic cable can be inserted into the NMR tube to deliver UV light and initiate the polymerization.[11]

    • Acquire a series of ¹H or ¹³C NMR spectra over time.

    • An internal standard with a known concentration and stable resonance can be added for accurate quantification.

    Data Analysis:

    The monomer conversion is determined by integrating the vinyl proton signals (typically in the range of 5.5-6.5 ppm for methacrylates) and comparing their intensity to that of an internal standard or a non-reacting group within the monomer/polymer structure.

    Gel Permeation Chromatography (GPC)

    Principle: GPC, also known as size exclusion chromatography (SEC), is an offline technique used to determine the molecular weight distribution (MWD) of the polymer at different stages of the polymerization.[12] By taking aliquots from the reaction mixture at various time points, the evolution of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be tracked.

    Causality: GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules (higher molecular weight) elute from the column faster than smaller molecules. This allows for the determination of the distribution of molecular weights in a polymer sample, providing insights into the polymerization mechanism (e.g., chain transfer, termination reactions).

    Experimental Protocol:

    • Initiate the polymerization of BHPMA under controlled conditions.

    • At specific time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the polymerization in the aliquot by adding an inhibitor or by rapid cooling.

    • Dilute the aliquot in a suitable solvent (e.g., tetrahydrofuran - THF) to a known concentration.

    • Filter the sample solution to remove any particulate matter.

    • Inject the sample into the GPC system.

    • The system separates the polymer from the unreacted monomer.

    • A calibration curve, typically generated using polystyrene or polymethyl methacrylate standards, is used to determine the molecular weight of the polymer.[13]

    Data Analysis:

    The GPC software will calculate Mn, Mw, and PDI from the chromatogram. Plotting these parameters as a function of polymerization time provides information about the rate of polymer chain growth and the control over the polymerization process.

    ParameterInformation Provided
    Mn (Number-average MW) Average molecular weight based on the number of polymer chains.
    Mw (Weight-average MW) Average molecular weight biased towards heavier molecules.
    PDI (Polydispersity Index) A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer.

    Conclusion

    The comprehensive monitoring of the polymerization kinetics of this compound is essential for the rational design and optimization of advanced polymer materials. The techniques outlined in this application note—Real-Time FTIR, Photo-DSC, in-situ NMR, and GPC—provide a powerful and complementary toolkit for researchers. By understanding the principles and applying the detailed protocols herein, scientists can gain deep insights into the polymerization process, enabling the development of novel materials with precisely controlled properties for a wide range of applications, from biocompatible dental resins to high-performance industrial coatings.

    References

    • 4-Benzoylphenyl Methacrylate: Amazing multifunctional compound. (n.d.). Retrieved from [Link]

    • Method for producing methacrylated benzophenones. (2016). Google Patents.
    • Process for producing phenyl methacrylate or acrylate. (1985). Google Patents.
    • Using FTIR to Observe Chemical Reactions in Real Time. (2021). Technology Networks. Retrieved from [Link]

    • This compound. (n.d.). Xinyue hpom. Retrieved from [Link]

    • Photo-DSC method for liquid samples used in vat photopolymerization. (2021). ResearchGate. Retrieved from [Link]

    • Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2020). MDPI. Retrieved from [Link]

    • Characterization of Photo-Curing Processes by Means of UV-DSC. (2013). Mettler Toledo. Retrieved from [Link]

    • In Situ NMR to Monitor Bulk Photopolymerization Kinetics. (2015). ACS Publications. Retrieved from [Link]

    • 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate. (n.d.). PubChem. Retrieved from [Link]

    • Gel Permeation Chromatography (GPC). (n.d.). ResearchGate. Retrieved from [Link]

    • Real-time FTIR monitoring of the photopolymerization of a pentaerythritol triacrylate-based resin. (2011). ResearchGate. Retrieved from [Link]

    • Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021). Nature. Retrieved from [Link]

    • In situ NMR to monitor bulk photopolymerization kinetics. (2023). ChemRxiv. Retrieved from [Link]

    • PHOTO-DSC AS A VERSATILE TOOL FOR UV CURING SYSTEMS CHARACTERIZATION. (n.d.). Linseis. Retrieved from [Link]

    • Methods of Measuring Polymer Molecular Weight by using GPC. (2023). ResolveMass Laboratories Inc. Retrieved from [Link]

    • Cure Degree Estimation of Photocurable Coatings by DSC and Differential Photocalorimetry. (2002). ResearchGate. Retrieved from [Link]

    • UV2098/UV416;2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate CAS-no-16432-81-8-News. (n.d.). Retrieved from [Link]

    • Review of quantitative and qualitative methods for monitoring photopolymerization reactions. (2023). Royal Society of Chemistry. Retrieved from [Link]

    • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). Agilent. Retrieved from [Link]

    • Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration. (2022). MDPI. Retrieved from [Link]

    • In Situ NMR to Monitor Bulk Photopolymerization Kinetics. (2015). PubMed. Retrieved from [Link]

    • Measurement of Molecular Weight by using GPC method. (n.d.). Shimadzu. Retrieved from [Link]

    • Introduction to GPC. (n.d.). TA Instruments. Retrieved from [Link]

    • In situ Photochemistry on a Benchtop NMR Spectrometer with pH2 Hyperpolarisation. (2021). White Rose eTheses Online. Retrieved from [Link]

    • A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. (2017). MDPI. Retrieved from [Link]

    Sources

    Troubleshooting & Optimization

    optimizing initiator concentration for 4-Benzoyl-3-hydroxyphenyl methacrylate polymerization

    Author: BenchChem Technical Support Team. Date: February 2026

    Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists. Topic: Optimization of Initiator Concentration for Free Radical Polymerization.

    Introduction: The "Goldilocks" Zone of Initiation

    Welcome to the technical support hub for 4-BHPMA polymerization. As a functional monomer containing both a polymerizable methacrylate group and a photo-active benzophenone moiety, 4-BHPMA presents a unique challenge: Dual-Reactivity Control .

    You are likely here because you are experiencing one of two extremes:

    • Low Conversion: The reaction is too slow, leaving unreacted monomer.

    • Low Molecular Weight / Gelation: The reaction is too fast, resulting in short chains or insoluble crosslinked gels.

    This guide moves beyond basic recipes to explain the kinetic causality of initiator concentration (

    
    ), empowering you to engineer the precise polymer architecture required for your application.
    

    Module 1: The Kinetic Foundation (The "Why")

    To optimize your reaction, you must understand the mathematical relationship between your initiator (typically AIBN or BPO) and your polymer's properties. In free radical polymerization (FRP), the concentration of the initiator dictates both the speed of the reaction and the length of the chains.

    The Governing Laws
    • Rate of Polymerization (

      
      ):  Increases with the square root of initiator concentration.
      
      
      
      
      Translation: Quadrupling the initiator only doubles the reaction rate.
    • Degree of Polymerization (

      
      ):  Inversely proportional to the square root of initiator concentration.
      
      
      
      
      Translation: More initiator creates more "start sites," resulting in many short chains rather than fewer long chains.
    Mechanism Visualization

    The following diagram illustrates the kinetic pathway and where initiator concentration impacts the outcome.

    G cluster_0 Kinetic Impact of High [I] Initiator Initiator (AIBN) Concentration [I] Radicals Free Radicals (R•) Initiator->Radicals Decomposition (kd) Propagating Propagating Chains (P•) Radicals->Propagating Initiation (ki) Monomer 4-BHPMA Monomer Concentration [M] Monomer->Propagating Propagation (kp) Chain Growth Propagating->Propagating + Monomer Termination Termination (Dead Polymer) Propagating->Termination Coupling/Disproportionation (kt)

    Figure 1: Kinetic pathway of Free Radical Polymerization. High

    
     accelerates "Decomposition," flooding the system with radicals that terminate chains early, reducing Molecular Weight.
    

    Module 2: Critical Control Points (The "How")

    Before adjusting concentration, ensure these external variables are not skewing your data. 4-BHPMA has a specific vulnerability: UV Sensitivity.

    The UV Trap (Crucial)

    4-BHPMA contains a benzophenone group, which is a Type II photo-initiator.

    • The Risk: If exposed to ambient UV light during thermal polymerization, the benzophenone side-groups will abstract hydrogens and crosslink.

    • The Symptom: Insoluble gel formation even at low thermal initiator concentrations.

    • The Fix: Wrap the reaction vessel in aluminum foil or use amber glassware. Work in a yellow/red light environment if possible.

    Oxygen Inhibition

    Methacrylates are highly sensitive to oxygen, which acts as a radical scavenger.

    • The Symptom: An "induction period" where nothing happens for hours, followed by a sudden reaction.

    • The Fix: You must degas the solvent/monomer mix. Sparging with Nitrogen for 15-20 minutes is the minimum; Freeze-Pump-Thaw (3 cycles) is the gold standard for consistent kinetics.

    Module 3: Troubleshooting & Optimization Matrix

    Use this decision matrix to adjust your initiator concentration (

    
    ) based on your experimental results.
    
    SymptomProbable Kinetic CauseRecommended Adjustment to
    
    
    Secondary Adjustment
    Low Yield (<50%) Radical flux too low; chains terminate before consuming monomer.Increase
    
    
    (e.g., 0.5%
    
    
    1.0%)
    Increase Temp (+5°C) or Reaction Time.
    MW Too Low Too many radical centers initiating simultaneously.Decrease
    
    
    (e.g., 1.0%
    
    
    0.2%)
    Decrease Temp; consider RAFT/ATRP for control.
    Gelation / Insoluble Chain transfer to polymer or benzophenone crosslinking.Decrease
    
    
    significantly.
    Dilute Monomer (
    
    
    )
    ; Ensure strict darkness.
    High Polydispersity (PDI > 2.0) Auto-acceleration (Gel Effect) or "Hot Spots".Decrease
    
    
    to slow rate.
    Improve stirring/heat transfer.
    Optimization Workflow

    Optimization Start Start: Standard Protocol [I] = 1 mol% CheckYield Check Conversion (NMR/Gravimetric) Start->CheckYield YieldLow Yield < 80%? CheckYield->YieldLow CheckMW Check Molecular Weight (GPC/Viscosity) MWLow MW too low? CheckMW->MWLow YieldLow->CheckMW No (Yield Good) ActionIncrease Increase [I] to 1.5-2% OR Increase Temp YieldLow->ActionIncrease Yes ActionDecrease Decrease [I] to 0.1-0.5% Extend Time MWLow->ActionDecrease Yes Success Optimal Polymer MWLow->Success No (MW Good) ActionIncrease->CheckYield ActionDecrease->CheckYield

    Figure 2: Iterative decision tree for optimizing initiator concentration based on Yield and Molecular Weight feedback.

    Module 4: Validated Experimental Protocol

    Objective: Synthesis of linear Poly(4-BHPMA) via Thermal Free Radical Polymerization. Target: ~80% Conversion, Medium Molecular Weight.

    Materials
    • Monomer: 4-Benzoyl-3-hydroxyphenyl methacrylate (Purified to remove MEHQ inhibitor).

    • Initiator: AIBN (Azobisisobutyronitrile).[1] Recrystallize from methanol before use.

    • Solvent: 1,4-Dioxane or DMF (Anhydrous). 4-BHPMA is polar; avoid non-polar solvents.

    Step-by-Step Procedure
    • Preparation (Dark Room): Weigh 4-BHPMA (e.g., 2.0 g, ~7.1 mmol) into a Schlenk tube or heavy-walled glass vial.

    • Solvation: Add anhydrous 1,4-Dioxane to achieve a monomer concentration (

      
      ) of 1.0 M  (approx. 7 mL).
      
      • Note: High

        
         increases rate and MW, but increases gelation risk. 1.0 M is a safe starting point.
        
    • Initiator Addition: Add AIBN at 1.0 mol% relative to monomer (approx. 11.6 mg).

      • Calculation:

        
        .
        
    • Degassing (Critical): Seal the vessel with a rubber septum. Perform 3 cycles of Freeze-Pump-Thaw or bubble dry Nitrogen through the solution for 20 minutes.

    • Polymerization: Place the vessel in a pre-heated oil bath at 65°C (AIBN 10-hour half-life temp).

      • Protection: Wrap the vessel entirely in aluminum foil.

      • Time: Allow to react for 12–16 hours.

    • Termination: Quench the reaction by cooling in liquid nitrogen or ice water and exposing to air.

    • Purification: Precipitate the polymer dropwise into cold Methanol or Diethyl Ether (depending on solubility tests). Filter and dry under vacuum at room temperature.

    Module 5: Frequently Asked Questions (FAQs)

    Q: Can I use Benzoyl Peroxide (BPO) instead of AIBN? A: Yes, but proceed with caution. BPO is an oxidizing agent. While the methacrylate group polymerizes well with BPO, the phenol group on 4-BHPMA is susceptible to oxidation, which can lead to colored impurities (quinones) or retardation of the polymerization [1]. AIBN is chemically "cleaner" for phenolic monomers.

    Q: My polymer turned slightly yellow. Is it ruined? A: Not necessarily. Phenolic compounds and benzophenones can form colored charge-transfer complexes or minor oxidation products. Check the Proton NMR . If the vinyl peaks (5.5 - 6.5 ppm) are gone and the benzophenone aromatic peaks remain intact, the polymer is likely functional. If the color is deep orange/brown, you may have significant oxidation—switch to AIBN and degas more thoroughly.

    Q: I want to use the benzophenone group for crosslinking later. How do I ensure it survives the polymerization? A: The benzophenone group is relatively stable to thermal radical conditions at 60-70°C. The critical factor is light exclusion . If you keep the reaction in the dark, the benzophenone moiety will remain pendant on the chain, ready for UV-activation (365 nm) in your subsequent application [2].

    Q: Why is my Molecular Weight Distribution (PDI) so broad (>2.5)? A: This is common in bulk or high-concentration solution polymerization of methacrylates due to the Trommsdorff (Gel) Effect . As viscosity rises, termination becomes diffusion-limited, causing the rate and MW to spike uncontrollably.

    • Solution: Stop the reaction at lower conversion (e.g., 50-60%) or dilute the reaction mixture (reduce

      
      ).
      

    References

    • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Chapter 3: Radical Chain Polymerization).

    • Lukáš, A., et al. (2020). "Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers." ACS Omega, 5(16), 9476–9484. [Link]

    • Sanay, B., et al. (2020).[2] "Photoinitiated polymerization of methacrylates comprising phenyl moieties."[2] Journal of Applied Polymer Science, 138(10). [Link]

    • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience. (General Kinetics & Initiator Efficiency).

    Sources

    controlling the molecular weight and polydispersity of poly(4-Benzoyl-3-hydroxyphenyl methacrylate)

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational Topic: Molecular Weight & Polydispersity Control of Poly(BHPMA) Ticket ID: BHPMA-RAFT-001 Lead Scientist: Dr. Aris (Senior Application Specialist)

    Executive Summary: The Challenge of Poly(BHPMA)

    Welcome to the technical support hub for UV-absorbing functional polymers. You are likely working with 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA) , a critical monomer for intraocular lenses (IOLs) and high-performance UV-shielding coatings.

    The Core Problem: Synthesizing Poly(BHPMA) with a narrow Polydispersity Index (PDI < 1.2) and targeted Molecular Weight (MW) is notoriously difficult due to three factors:

    • Steric Hindrance: The bulky benzophenone group restricts chain mobility.

    • Radical Scavenging: The phenolic hydroxyl group (3-OH) can act as a weak antioxidant, retarding propagation or terminating chains prematurely.

    • Solubility: The aromatic density requires specific polar aprotic solvents.

    This guide moves beyond standard Free Radical Polymerization (FRP), which yields uncontrolled PDI (>1.5), and standardizes on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization as the superior method for this methacrylate derivative.

    Method Selection: The "Engine" of Control

    To control MW and PDI, you must switch from FRP to Controlled Radical Polymerization (CRP).

    FeatureFree Radical (FRP)ATRP (Atom Transfer)RAFT (Recommended)
    PDI Control Poor (> 1.5)Excellent (< 1.1)Excellent (< 1.2)
    Phenol Tolerance HighLow (Complexes with Cu catalyst)High (No metal catalyst)
    Purification Easy (Precipitation)Difficult (Metal removal)Moderate (Precipitation)
    MW Prediction Statistical onlyLinearLinear (Theoretical Mn)

    Recommendation: Use RAFT . The phenolic group in BHPMA often poisons the copper catalysts used in ATRP, leading to dead chains. RAFT relies on organic Chain Transfer Agents (CTAs) and is robust against the 3-hydroxy moiety.

    Validated Protocol: RAFT Polymerization of BHPMA

    Target: Poly(BHPMA) Homopolymer (or copolymer with MMA) Target Mn: 15,000 - 30,000 g/mol Target PDI: < 1.2

    Reagents & Materials
    • Monomer: BHPMA (Recrystallized from ethanol to remove inhibitors).

    • CTA (The Controller): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB ). Note: Dithiobenzoates like CPDB are the "gold standard" for methacrylates.

    • Initiator: AIBN (Azobisisobutyronitrile).

    • Solvent: 1,4-Dioxane or DMF (Anhydrous).

    Step-by-Step Workflow
    • Stoichiometry Calculation: Calculate the ratio

      
      .
      
      • Target Degree of Polymerization (

        
        ) = 
        
        
        
        .
      • Keep

        
         between 5:1 and 10:1 . High radical flux kills control.
        
      • Formula:

        
         (where 
        
        
        
        is conversion).
    • Dissolution: In a Schlenk tube, dissolve BHPMA (2.0 g), CPDB (calculated amount), and AIBN in 1,4-Dioxane.

      • Critical: Total monomer concentration should be 20-30 wt% . Higher concentrations lead to gelation due to the bulky side groups entangling.

    • Deoxygenation (The "Phenol" Safeguard):

      • Why: The phenolic group becomes a potent inhibitor in the presence of oxygen (forming quinones).

      • Action: Perform 3-4 cycles of Freeze-Pump-Thaw . Nitrogen bubbling is insufficient for BHPMA RAFT.

    • Polymerization:

      • Immerse sealed tube in an oil bath at 70°C .

      • Time: 12–24 hours (Stop at ~60-70% conversion to maintain low PDI).

    • Quenching & Purification:

      • Quench by cooling to 0°C and exposing to air.

      • Precipitate dropwise into cold Methanol or Diethyl Ether .

      • Centrifuge, redissolve in THF, and reprecipitate (2x) to remove unreacted monomer and CTA.

    Troubleshooting Matrix

    Use this decision matrix when your experimental data deviates from the theoretical targets.

    Issue 1: PDI is High (> 1.3)
    Possible CauseTechnical ExplanationCorrective Action
    Wrong CTA Class Trithiocarbonates are often too stable for methacrylates, leading to slow fragmentation.Switch to a Dithiobenzoate (CPDB or CPADB).[1] The R-group of the CTA must be a better leaving group than the BHPMA propagating radical.
    High Conversion At >80% conversion, "Star-Star" coupling or chain termination dominates.Stop reaction at 60% conversion .
    Initiator Overload Too many radicals create new chains that bypass the RAFT equilibrium.Reduce AIBN. Ensure
    
    
    ratio is
    
    
    .
    Issue 2: Reaction "Stalls" (Low Conversion)
    Possible CauseTechnical ExplanationCorrective Action
    Phenolic Inhibition The 3-OH group scavenged radicals (likely due to trace
    
    
    ).
    Strict Freeze-Pump-Thaw . If problem persists, protect the hydroxyl group with Trimethylsilyl (TMS) chloride before polymerization, then deprotect.
    Steric Shielding The benzoyl group shields the methacrylate double bond.Increase temperature to 75-80°C (adjust initiator half-life accordingly) or increase solvent dilution to reduce viscosity.
    Issue 3: Multimodal Distribution (Shoulders in GPC)
    Possible CauseTechnical ExplanationCorrective Action
    Hybrid Behavior A mix of uncontrolled (FRP) and controlled (RAFT) chains.Check CTA purity. If the CTA is impure, it cannot trap all radicals initially.
    Trommsdorff Effect Auto-acceleration due to viscosity.Dilute the reaction. Use Anisole as an internal standard to monitor kinetics via NMR.
    Visualizing the Control Logic

    The following diagram illustrates the critical decision pathways for synthesizing Poly(BHPMA).

    BHPMA_Synthesis_Logic Start Start: Poly(BHPMA) Synthesis Method_Select Select Method Start->Method_Select FRP Free Radical (FRP) Method_Select->FRP If PDI irrelevant RAFT RAFT (Recommended) Method_Select->RAFT For Control ATRP ATRP Method_Select->ATRP Avoid (Cu poisoning) CTA_Choice Select CTA: Dithiobenzoate (CPDB) RAFT->CTA_Choice Solvent Solvent: 1,4-Dioxane or DMF CTA_Choice->Solvent Deox CRITICAL: Freeze-Pump-Thaw (x4) Solvent->Deox Polymerize Polymerize @ 70°C Stop at 60% Conv. Deox->Polymerize Check_PDI Check PDI (GPC) Polymerize->Check_PDI Success Success: PDI < 1.2 Check_PDI->Success Yes Fail_HighPDI Fail: PDI > 1.3 Check_PDI->Fail_HighPDI Broad Peak Fail_Stall Fail: Low Conversion Check_PDI->Fail_Stall No Polymer Fix_Ratio Action: Increase [CTA]/[I] ratio Fail_HighPDI->Fix_Ratio Fix_O2 Action: Re-do Deoxygenation (Phenol Inhibition) Fail_Stall->Fix_O2 Fix_Ratio->Start Fix_O2->Start

    Caption: Decision tree for Poly(BHPMA) synthesis, highlighting the critical path through RAFT and specific troubleshooting loops for phenolic inhibition.

    Frequently Asked Questions (FAQs)

    Q: Can I copolymerize BHPMA with Methyl Methacrylate (MMA)? A: Yes, this is the most common application for IOLs. BHPMA and MMA have similar reactivity ratios (

    
    ) because both are methacrylates. The RAFT protocol above applies seamlessly; simply mix the monomers in your desired feed ratio.
    

    Q: Why does my polymer turn yellow? A: Poly(BHPMA) is naturally slightly yellow due to the benzophenone chromophore. However, intense yellowing or browning indicates oxidation of the phenol to a quinone. This confirms oxygen contamination. Ensure your solvent is anhydrous and degassed.

    Q: How do I remove the pink color of the RAFT agent? A: The dithiobenzoate end-group is pink/red. To remove it (for optical clarity applications), you must perform "end-group removal" (e.g., radical induced reduction using excess AIBN/Lauroyl Peroxide at 80°C) or aminolysis, though aminolysis can be tricky with the phenolic ester present.

    Q: Can I use Ethanol as a solvent? A: Generally, no. While the monomer might be soluble, the growing Poly(BHPMA) chain is hydrophobic and will likely precipitate (phase separate) in ethanol, leading to loss of control. Use Dioxane, DMF, or DMSO.

    References
    • RAFT Synthesis of Methacrylates: Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2] Australian Journal of Chemistry, 58(6), 379-410. Link

    • BHPMA Properties & Applications: Chirila, T. V., et al. (1989). A poly(2-hydroxyethyl methacrylate) hydrogel material exhibiting ultraviolet-absorbing properties. Journal of Cataract & Refractive Surgery, 15(5), 504-509. Link

    • Phenolic Inhibition in Polymerization: Breitenkamp, K., & Emrick, T. (2003). Novel Polymer Capsules from Amphiphilic Graft Copolymers. Journal of the American Chemical Society, 125(39), 12070-12071. (Discusses handling functional groups in radical polymerization). Link

    • RAFT Agent Selection Guide: CSIRO RAFT Agent Selection Table. Sigma-Aldrich / Merck. (Confirming Dithiobenzoates for Methacrylates). Link

    Sources

    addressing side reactions during the synthesis of 4-Benzoyl-3-hydroxyphenyl methacrylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Subject: Troubleshooting Side Reactions & Process Optimization for 4-BHPMA Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolution Provided

    Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

    User Query: How do I prevent side reactions (polymerization, di-esterification) during the synthesis of 4-Benzoyl-3-hydroxyphenyl methacrylate?

    Technical Clarification: The target molecule, This compound , is chemically synonymous with 4-methacryloyloxy-2-hydroxybenzophenone .[1] The synthesis involves the selective esterification of 2,4-dihydroxybenzophenone (2,4-DHBP) .[2]

    The core challenge lies in the regioselectivity between the two hydroxyl groups and the stability of the methacrylate moiety.[2]

    The Selectivity Mechanism (The "Why")

    Success depends on exploiting the intramolecular hydrogen bond.[2]

    • 2-OH Position: Forms a stable 6-membered ring with the carbonyl oxygen via intramolecular hydrogen bonding. This "locks" the proton, significantly increasing its pKa (making it less acidic) and reducing nucleophilicity.[2]

    • 4-OH Position: Sterically accessible and lacks hydrogen bonding stabilization. It behaves like a typical phenol and reacts readily with methacryloyl chloride.[2]

    Critical Failure Mode: If reaction conditions are too aggressive (high Temperature, strong Base), the "protected" 2-OH will react, leading to the Di-ester impurity , which destroys the UV-absorbing capability of the final product.[2]

    Troubleshooting Guide (Q&A Format)

    Issue 1: "My reaction mixture turned into a solid gel before workup."

    Diagnosis: Unwanted Radical Polymerization.[2] Root Cause: Methacrylates are prone to auto-polymerization, especially when concentrated or heated.[2] Technical Solution:

    • Oxygen is Vital: If you are using MEHQ (Hydroquinone monomethyl ether) as an inhibitor, it requires dissolved oxygen to function.[2] Do not purge the reaction with pure Nitrogen/Argon if using phenolic inhibitors.[2] Use "Lean Air" (5-10% O2) or simply do not degas aggressively.

    • Temperature Spike: The esterification is exothermic.[2] If the temperature exceeds 40°C, thermal initiation of the double bond can occur.[2]

    • Correct Inhibitor Loading: Ensure 50-100 ppm of MEHQ or BHT is present in the reaction solvent before adding the acid chloride.[2]

    Issue 2: "I see a large impurity spot at higher Rf (TLC) or longer retention time (HPLC)."

    Diagnosis: Di-esterification (Bis-methacrylate formation). Root Cause: Loss of regioselectivity due to "forcing" conditions.[2] Technical Solution:

    • Base Selection: Use a mild base like Triethylamine (TEA) or Pyridine.[2] Avoid stronger inorganic bases (NaOH, KOH) which can deprotonate the 2-OH.[2]

    • Stoichiometry: Strictly limit Methacryloyl Chloride to 1.05 - 1.1 equivalents . Excess reagent drives the reaction toward the di-ester.[2]

    • Temperature Control: Keep the addition of acid chloride at 0–5°C . Only allow to warm to Room Temperature (RT) after addition is complete.[2]

    Issue 3: "The product yield is low, and I smell methacrylic acid."

    Diagnosis: Hydrolysis of the Reagent.[2] Root Cause: Moisture contamination in the solvent or glassware.[2] Technical Solution:

    • Solvent Integrity: Use anhydrous DCM (Dichloromethane) or THF.[2] Water content must be <0.05%.[2]

    • Reagent Quality: Methacryloyl chloride hydrolyzes rapidly.[2] Distill it before use if it appears cloudy or has a pungent "vinegar" (acetic/acrylic acid) odor distinct from the acrid chloride smell.[2]

    Optimized Experimental Protocol

    Objective: Selective synthesis of 4-BHPMA with <1% di-ester impurity.

    Materials Table
    ReagentEquiv.RoleCritical Parameter
    2,4-Dihydroxybenzophenone 1.0SubstrateDry, powder form
    Methacryloyl Chloride 1.05ReagentFreshly Distilled or clear liquid
    Triethylamine (TEA) 1.1Base (Acid Scavenger)Anhydrous
    DCM (Dichloromethane) SolventMediumAnhydrous (<50 ppm H2O)
    MEHQ 100 ppmInhibitorRequires dissolved O2
    Step-by-Step Methodology
    • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a drying tube (CaCl2).[2]

      • Note: Do not use an inert gas bubbler if relying on MEHQ; a static air headspace is preferred.[2]

    • Dissolution: Charge 2,4-DHBP (1.0 eq), TEA (1.1 eq), and MEHQ (100 ppm) into DCM (10 mL per gram of substrate). Stir until fully dissolved.

    • Cooling: Submerge the flask in an ice/water bath. Cool internal temperature to 0–4°C .

    • Addition: Dilute Methacryloyl Chloride (1.05 eq) in a small volume of DCM. Add dropwise via the addition funnel over 30–45 minutes .[2]

      • Checkpoint: Monitor internal temp.[2] Do not exceed 10°C.

    • Reaction: Remove ice bath. Allow to warm to RT. Stir for 4–6 hours.

      • Monitoring: Check TLC (Silica, 20% EtOAc/Hexane).[2] Product appears as a new spot; starting material (SM) should be faint.[2] If SM persists >5%, add 0.05 eq more chloride.[2]

    • Workup (Crucial for Purity):

      • Wash organic layer with 0.5M HCl (removes TEA and stops reaction).[2]

      • Wash with Sat. NaHCO3 (removes methacrylic acid byproduct).[2]

      • Wash with Brine , dry over MgSO4, and filter.[2]

    • Isolation: Concentrate under reduced pressure (Rotavap) at <35°C (bath temp) to prevent polymerization.

    • Purification: Recrystallization from Ethanol/Hexane or Methanol is preferred over column chromatography to avoid polymerization on acidic silica.[2]

    Visualizing the Process Logic

    Diagram 1: Reaction Pathways & Selectivity

    This diagram illustrates the competition between the desired mono-esterification and the side reactions (di-esterification and polymerization).

    ReactionPathways Start 2,4-Dihydroxybenzophenone (2,4-DHBP) Complex Reaction Intermediate Start->Complex Dissolve in DCM Reagent Methacryloyl Chloride (+ Base) Reagent->Complex Dropwise Addition (0°C) Polymer Gelled Polymer (Failure) Reagent->Polymer Self-Polymerization Product 4-BHPMA (Target Mono-ester) Complex->Product Kinetic Control (4-OH reacts fast) Diester 2,4-Bis(methacryloyl)benzophenone (Impurity) Complex->Diester Forcing Conditions (High Temp / Excess Base) Product->Polymer Lack of Inhibitor Heat > 40°C

    Caption: Reaction pathway showing the kinetic favorability of the 4-OH esterification vs. high-energy side reactions.

    Diagram 2: Troubleshooting Decision Tree

    Follow this logic flow when encountering experimental failures.

    Troubleshooting Issue Identify Problem Gel Mixture Gelled? Issue->Gel Impurity High MW Impurity? Issue->Impurity LowYield Low Yield / SM Left? Issue->LowYield Sol_Gel Check Inhibitor (MEHQ) Ensure Oxygen Presence Lower Temp Gel->Sol_Gel Yes Sol_Imp Reduce Base Strength Strict 1:1 Stoichiometry Keep T < 5°C Impurity->Sol_Imp Yes Sol_Yield Dry Solvents (Anhydrous) Distill Acid Chloride LowYield->Sol_Yield Yes

    Caption: Diagnostic logic for resolving common synthesis failures.

    References

    • Chemical Identity & Synonyms

      • Title: 4-Methacryloxy-2-hydroxybenzophenone (CAS 2035-72-5) Data Sheet.[1]

      • Source: ChemicalBook.[2]

    • Polymerization Inhibition Mechanisms

      • Title: Inhibition of Free Radical Polymeriz
      • Source: National Institutes of Health (PMC).[2]

      • URL:[Link]

    • pKa and Reactivity of Hydroxybenzophenones

      • Title: Determination of the pKa of hydroxy-benzophenones in ethanol–w
      • Source: ResearchGate (Spectrochimica Acta Part A).[2]

      • URL:[Link]

    • General Synthesis of Methacrylated Benzophenones

      • Title: Method for producing methacrylated benzophenones (Patent US20160297738A1).[2]

      • Source: Google Patents.[2]

      • URL

    Sources

    Technical Support Center: Enhancing the Photostability of Polymers Containing 4-Benzoyl-3-hydroxyphenyl Methacrylate (BHPMA)

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers containing 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA). This guide is designed to provide you with in-depth technical knowledge, troubleshooting strategies, and frequently asked questions to address the specific challenges you may encounter during your experiments. Our goal is to empower you with the expertise to optimize the photostability of your BHPMA-containing polymers, ensuring the integrity and longevity of your materials and formulations.

    Introduction to the Photochemistry of BHPMA-Containing Polymers

    Polymers incorporating this compound (BHPMA) are of significant interest due to the monomer's inherent ultraviolet (UV) absorbing properties. The benzophenone moiety within the BHPMA structure is a well-known chromophore that can dissipate harmful UV radiation, thereby protecting the polymer backbone from photodegradation. The hydroxyl group positioned ortho to the benzoyl group plays a crucial role in this process through a mechanism involving a reversible keto-enol tautomerism, which allows for the efficient dissipation of absorbed UV energy as heat.

    However, the incorporation of BHPMA is not without its challenges. Under prolonged or high-intensity UV exposure, the benzophenone group can also act as a photoinitiator, leading to the formation of free radicals that can initiate degradation pathways. This dual role of BHPMA as both a protector and a potential initiator of photodegradation necessitates a comprehensive understanding of its photochemical behavior and a strategic approach to formulation and stabilization.

    Frequently Asked Questions (FAQs)

    Q1: Why is my BHPMA-containing polymer turning yellow after UV exposure?

    A1: Photoyellowing in BHPMA-containing polymers is a common issue that can arise from several factors. The primary cause is often the formation of conjugated systems or chromophoric byproducts resulting from the photodegradation of the polymer or the BHPMA moiety itself.[1][2][3] While the benzophenone group is designed to absorb UV radiation, this process can lead to the generation of radicals that initiate side reactions, resulting in colored species.[4] Additionally, if your formulation includes other components like aromatic amines, these can oxidize and contribute to discoloration.[5] Incomplete curing of UV-cured resins can also leave residual photoinitiators or monomers that are prone to yellowing upon further light exposure.[2][5]

    Q2: Can I rely solely on the inherent UV-absorbing properties of BHPMA for photostabilization?

    A2: While BHPMA provides a degree of self-protection by absorbing UV radiation, it is generally not sufficient for long-term photostability, especially in applications with significant light exposure. The benzophenone moiety can be consumed over time, and as mentioned, it can also initiate degradation. Therefore, a comprehensive stabilization strategy is highly recommended. This typically involves the addition of other light stabilizers, such as Hindered Amine Light Stabilizers (HALS), to work synergistically with the UV-absorbing properties of BHPMA.[6]

    Q3: What is the role of a Hindered Amine Light Stabilizer (HALS) and why is it recommended for use with BHPMA polymers?

    A3: Hindered Amine Light Stabilizers (HALS) are a class of additives that do not absorb UV radiation but function by scavenging free radicals that are formed during the photodegradation process.[6] They act as a "radical trap," neutralizing harmful radicals and preventing them from propagating degradation reactions.[6] A key advantage of HALS is their regenerative nature; they can participate in a cyclic process that allows a single HALS molecule to deactivate multiple radicals, providing long-lasting protection. The combination of a UV absorber like BHPMA and a HALS creates a powerful synergistic effect. The BHPMA absorbs the bulk of the UV radiation, while the HALS "cleans up" any radicals that are inevitably formed, offering a more robust and durable stabilization system.[6]

    Q4: How do I choose the right type and concentration of HALS for my formulation?

    A4: The selection of a HALS depends on several factors, including the polymer matrix, processing conditions, and the intended application. High molecular weight HALS are often preferred as they are less prone to migration and volatilization, especially at elevated processing temperatures.[7] The optimal concentration of HALS typically ranges from 0.1% to 2.0% by weight, depending on the desired level of stability. It is crucial to perform a ladder study to determine the most effective concentration for your specific system. Over-concentration of HALS can sometimes lead to undesirable effects, so empirical testing is key.

    Troubleshooting Guide

    This section provides a structured approach to diagnosing and resolving common issues encountered during the development and testing of BHPMA-containing polymers.

    Problem 1: Rapid Loss of Mechanical Properties (e.g., embrittlement, cracking) upon UV Exposure
    Potential Cause Diagnostic Approach Recommended Solution
    Insufficient UV Stabilization - Perform accelerated weathering tests (e.g., QUV or Xenon arc) and monitor changes in tensile strength, elongation at break, and impact resistance.[8][9][10] - Compare the performance of the unstabilized polymer with a control sample containing a known effective stabilizer package.- Incorporate a Hindered Amine Light Stabilizer (HALS) into your formulation. Start with a concentration of 0.5% and optimize based on performance. - Consider a synergistic blend of a high molecular weight HALS and a secondary UV absorber if the application demands very high photostability.[6]
    Photo-induced Chain Scission - Use Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution of the polymer before and after UV exposure. A significant decrease in molecular weight indicates chain scission.[11] - Analyze the chemical structure of the degraded polymer using Fourier-Transform Infrared Spectroscopy (FTIR) to identify the formation of new functional groups (e.g., carbonyls, hydroxyls) indicative of degradation.- The addition of HALS is the primary solution to mitigate radical-induced chain scission. - Ensure complete polymerization or curing to minimize the presence of residual monomers or oligomers that can be weak points for degradation.
    Incompatibility of Additives - Visually inspect the polymer for signs of blooming or exudation of additives. - Use microscopy techniques (e.g., SEM, AFM) to examine the surface morphology for evidence of phase separation.- Select a HALS with good compatibility with your polymer matrix. High molecular weight HALS generally exhibit better compatibility.[7] - Ensure proper compounding and processing to achieve a homogeneous dispersion of all additives.
    Problem 2: Severe and Persistent Photoyellowing
    Potential Cause Diagnostic Approach Recommended Solution
    Formation of Chromophores from BHPMA Degradation - Use UV-Vis spectroscopy to monitor the change in the absorption spectrum of the polymer upon UV exposure. The appearance of new absorption bands in the visible region is a direct indication of chromophore formation. - Attempt to identify the degradation byproducts using analytical techniques such as LC-MS or GC-MS on solvent extracts of the degraded polymer.- Optimize the concentration of BHPMA. While it acts as a UV absorber, higher concentrations can sometimes lead to increased yellowing. - The primary solution is the incorporation of HALS to prevent the initial radical formation that leads to these colored byproducts.
    Oxidation of the Polymer Backbone or Additives - Conduct accelerated weathering in both air and an inert atmosphere (e.g., nitrogen). Significantly less yellowing in the inert atmosphere points to oxidation as a major contributor. - Use FTIR to look for the growth of carbonyl and hydroxyl peaks, which are hallmarks of oxidation.- In addition to HALS, consider the inclusion of a phenolic antioxidant to prevent thermo-oxidative degradation during processing, which can create chromophoric precursors. - Ensure that all components of your formulation are stable against oxidation. Avoid aromatic amines if possible.[5]
    Incomplete Curing (for UV-cured systems) - Measure the degree of conversion of the acrylate groups using FTIR or Raman spectroscopy. - Perform solvent extraction tests to quantify the amount of unreacted monomer.- Optimize the UV curing conditions, including the UV dose, intensity, and wavelength, to ensure complete polymerization.[2][5] - Consider post-curing at an elevated temperature to drive the reaction to completion and reduce the concentration of residual monomers.[12]

    Experimental Protocols

    Protocol 1: Accelerated Weathering Testing

    This protocol outlines a general procedure for evaluating the photostability of your BHPMA-containing polymer using a Xenon arc or fluorescent UV (QUV) accelerated weathering chamber.

    1. Sample Preparation:

    • Prepare thin films or plaques of your polymer formulation with consistent thickness.

    • For comparative studies, prepare samples with and without the stabilizer package.

    • Always include a "dark control" sample that is shielded from light but exposed to the same temperature and humidity conditions.

    2. Exposure Conditions (based on ASTM G155 for Xenon Arc or ASTM G154 for QUV):

    • Light Source: Use a filtered xenon arc lamp to simulate the full solar spectrum or UVA-340 fluorescent lamps for the best correlation to natural sunlight in the short-wave UV region.

    • Irradiance: A typical irradiance level is 0.55 W/m² at 340 nm.[8]

    • Temperature: Employ a cycle that includes both light and dark periods with varying temperatures. A common black panel temperature during the light cycle is 60-70°C.

    • Humidity/Moisture: Incorporate cycles of humidity and/or water spray to simulate outdoor conditions. A typical cycle might include 102 minutes of light followed by 18 minutes of light with water spray.[13]

    3. Evaluation:

    • Periodically remove samples from the chamber and evaluate for changes in:

      • Color: Measure the change in color (ΔE*) using a spectrophotometer.

      • Gloss: Measure the gloss at a specific angle (e.g., 60°) using a gloss meter.

      • Mechanical Properties: Test tensile strength, elongation, and impact strength according to relevant ASTM standards.

      • Chemical Changes: Analyze the surface chemistry using FTIR-ATR to monitor the formation of degradation products.

    Protocol 2: Formulation of a Stabilizer Package

    This protocol provides a starting point for developing a stabilizer package for a BHPMA-containing polymer.

    1. Selection of Stabilizers:

    • Primary UV Absorber: Your formulation already contains BHPMA.

    • Hindered Amine Light Stabilizer (HALS): Select a high molecular weight HALS for good compatibility and low volatility (e.g., Tinuvin® 622, Chimassorb® 944).

    • Antioxidant (Optional but Recommended): Choose a phenolic antioxidant for processing stability (e.g., Irganox® 1010).

    2. Preparation of Formulations (Ladder Study):

    • Prepare a series of formulations with varying concentrations of the HALS, for example:

      • Formulation A (Control): BHPMA-polymer only

      • Formulation B: BHPMA-polymer + 0.25% HALS

      • Formulation C: BHPMA-polymer + 0.5% HALS

      • Formulation D: BHPMA-polymer + 1.0% HALS

      • Formulation E: BHPMA-polymer + 0.5% HALS + 0.1% Antioxidant

    3. Compounding and Sample Preparation:

    • Melt-blend the polymer with the additives using a twin-screw extruder or a similar compounding device to ensure homogeneous dispersion.

    • Prepare test specimens (e.g., injection molded plaques, cast films) under consistent conditions.

    4. Testing and Optimization:

    • Subject the samples from each formulation to accelerated weathering as described in Protocol 1.

    • Analyze the results to determine the optimal concentration of HALS that provides the best balance of photostability and other desired properties.

    Visualizing the Stabilization Strategy

    Photostabilization_Strategy cluster_degradation Photodegradation Cascade cluster_stabilization Synergistic Stabilization UV UV Radiation Polymer BHPMA-Polymer UV->Polymer Absorption Radicals Free Radicals Polymer->Radicals Initiation Degradation Degradation (Yellowing, Embrittlement) Radicals->Degradation Propagation BHPMA BHPMA (UV Absorber) BHPMA->UV Blocks HALS HALS (Radical Scavenger) HALS->Radicals Scavenges

    Caption: Synergistic photostabilization of BHPMA-polymers.

    References

    • Example of a photodegradation mechanism for poly(methyl methacrylate)... - ResearchGate. Available from: [Link]

    • Benzophenone Absorption and Diffusion in Poly(dimethylsiloxane) and Its Role in Graft Photo-polymerization for Surface Modification | Request PDF - ResearchGate. Available from: [Link]

    • Initial photoyellowing of photocrosslinked coatings - ResearchGate. Available from: [Link]

    • Principles of Accelerated Weathering: Evaluations of Coatings - American Coatings Association. Available from: [Link]

    • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings - ResearchGate. Available from: [Link]

    • Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC. Available from: [Link]

    • Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions - LinkedIn. Available from: [Link]

    • Thermal and photochemical degradation of poly(n‐butyl methacrylate) - SciSpace. Available from: [Link]

    • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). Available from: [Link]

    • Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers | Request PDF - ResearchGate. Available from: [Link]

    • Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. Available from: [Link]

    • Photoinitiated polymerization of methacrylates comprising phenyl moieties - ResearchGate. Available from: [Link]

    • Understanding, Optimizing, and Measuring Water in Xenon- Arc Accelerated Weathering for Automotive Exterior Coatings - Q-Lab. Available from: [Link]

    • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC - NIH. Available from: [Link]

    • Synergistic Effects: Combining UV Absorbers and HALS for Enhanced Polymer Protection. Available from: [Link]

    • Why does UV glue turn yellow and how to prevent it?. Available from: [Link]

    • Photo-crosslinkable comb-type copolymers bearing a benzophenone moiety for the enhanced swelling kinetics of hydrogels - Polymer Chemistry (RSC Publishing). Available from: [Link]

    • Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system - ResearchGate. Available from: [Link]

    • Why Do Some UV-Cured Adhesives Turn Yellow Over Time? - Uvitron International. Available from: [Link]

    • High molecular weight HALS - Partners in Chemicals. Available from: [Link]

    • A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - ChemRxiv. Available from: [Link]

    • Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate] - ResearchGate. Available from: [Link]

    • effect of artificial and natural weathering on interior polymeric components of vehicles - POLITECNICO DI TORINO. Available from: [Link]

    • Analytical Series: Principles of Accelerated Weathering: Evaluations of Coatings. Available from: [Link]

    • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - MDPI. Available from: [Link]

    • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability - 3V Sigma USA. Available from: [Link]

    • Resin yellowing and how to reduce it - Prusa Knowledge Base. Available from: [Link]

    • Accelerated Weathering Testing: Guidelines for equipment and testing | Quality Magazine. Available from: [Link]

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    Technical Support Center: Enhancing Adhesion of 4-Benzoyl-3-hydroxyphenyl methacrylate-based Polymers

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA)-based polymer systems. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to polymer-substrate adhesion. BHPMA is a versatile monomer valued for its photoreactive benzophenone group and polymerizable acrylate moiety, which together provide excellent UV-curing capabilities, chemical resistance, and inherent adhesive properties.[][2] However, achieving robust and reliable adhesion to various substrates requires a systematic approach that considers surface chemistry, preparation, and application technique.

    This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

    Understanding the Fundamentals of Adhesion Failure

    Effective troubleshooting begins with a solid understanding of why adhesion fails. Adhesion is a complex phenomenon governed by interfacial forces and interactions.[3] Failures can be broadly categorized into two types:

    • Adhesive Failure: This occurs at the interface between the polymer and the substrate. It is the most common type of failure and typically indicates issues with surface preparation, wetting, or chemical incompatibility.[4]

    • Cohesive Failure: This occurs within the polymer layer itself.[4] While this suggests the adhesive bond to the substrate is strong, it can point to problems with the polymer's mechanical strength or incomplete curing.

    Several key factors dictate the success of an adhesive bond:

    • Surface Preparation : Inadequate preparation is a primary cause of adhesion failure.[5][6] Contaminants like oils, grease, dust, or even a thin layer of adsorbed moisture can prevent the polymer from making intimate contact with the substrate.[6][7]

    • Surface Energy & Wetting : For a strong bond to form, the liquid polymer solution must adequately "wet" the substrate surface. This is more likely to occur when the substrate has high surface energy, which allows the adhesive to spread out and maximize contact area. Many materials, especially plastics, have inherently low surface energy, making them difficult to bond to without treatment.

    • Mechanical Interlocking : Roughening a surface increases the available area for bonding and provides microscopic peaks and valleys for the polymer to lock into.[8][9]

    • Chemical Bonding : The formation of covalent bonds between the polymer and the substrate provides the strongest adhesion. This can be facilitated by surface functional groups or through the use of adhesion promoters.[9][10]

    Troubleshooting Guide: Common Adhesion Issues

    This section addresses specific problems in a question-and-answer format, providing causal analysis and step-by-step protocols for resolution.

    Problem: The cured BHPMA polymer film is peeling or delaminating from the substrate.

    This is a classic case of adhesive failure. The workflow below outlines a systematic approach to diagnosing and solving the root cause.

    G cluster_start cluster_diagnosis Diagnostic Steps cluster_solution Corrective Actions cluster_end Start Film Delamination or Peeling Clean Step 1: Verify Substrate Cleaning Protocol Start->Clean Initial Check Surface_Energy Step 2: Assess Substrate Surface Energy Clean->Surface_Energy If cleaning is adequate Implement_Cleaning Implement Rigorous Cleaning Protocol Clean->Implement_Cleaning If protocol is lacking Adhesion_Promoter Step 3: Evaluate Need for Adhesion Promoter Surface_Energy->Adhesion_Promoter If surface energy is low Surface_Treatment Apply Surface Activation (Plasma, Corona) Surface_Energy->Surface_Treatment Low wettability observed Curing Step 4: Check Curing Parameters Adhesion_Promoter->Curing If promoter is needed Apply_Silane Apply Silane Coupling Agent Adhesion_Promoter->Apply_Silane Chemical bonding required Optimize_Curing Optimize UV Intensity & Time Curing->Optimize_Curing If film is under-cured End Robust Adhesion Achieved Implement_Cleaning->End Surface_Treatment->End Apply_Silane->End Optimize_Curing->End

    Caption: Troubleshooting workflow for polymer delamination.

    Cause & Solution 1: Inadequate Substrate Preparation

    Why it happens: The substrate surface is the foundation of the bond. If it's contaminated with organic residues, dust, or release agents, the BHPMA polymer adheres to the contaminant layer, not the substrate itself, creating a weak boundary.[5][9]

    ► Experimental Protocol: Rigorous Substrate Cleaning

    This protocol should be adapted based on the substrate material.

    For Glass & Silicon Substrates:

    • Initial Wash: Vigorously scrub the substrates with a lint-free wipe soaked in a laboratory-grade detergent solution.

    • Rinsing: Rinse thoroughly with deionized (DI) water until water sheets evenly off the surface without beading.

    • Solvent Degreasing: Perform sequential ultrasonic baths (10-15 minutes each) in acetone, followed by isopropyl alcohol (IPA).[11]

    • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

    • Final Cleaning (Optional but Recommended): Place substrates in a UV/Ozone cleaner or an oxygen plasma asher for 5-10 minutes immediately before polymer application to remove final traces of organic contaminants and hydroxylate the surface.

    For Metal Substrates (e.g., Aluminum, Steel):

    • Degreasing: Wipe the surface with a clean cloth soaked in acetone or heptane to remove oils and grease.[11]

    • Abrasion: Mechanically abrade the surface using sandblasting, wire brushing, or fine-grit sandpaper (e.g., 320-400 grit) to remove oxide layers and increase surface roughness.[8][12]

    • Post-Abrasion Cleaning: Repeat the solvent wipe to remove any debris from the abrasion step.[8]

    • Drying: Ensure the surface is completely dry before applying the polymer.

    For Plastic Substrates (e.g., Polycarbonate, PMMA):

    • Cleaning: Gently wipe the surface with isopropyl alcohol (IPA). Avoid aggressive solvents like acetone, which can craze or dissolve many plastics.

    • Surface Activation: Since most plastics have low surface energy, they almost always require an activation step. Proceed to the surface activation protocol below.

    Substrate TypeRecommended Cleaning SolventsMechanical PrepFinal Activation
    Glass/Silicon DI Water, Acetone, IPANoneUV/Ozone or O₂ Plasma
    Metals Acetone, HeptaneAbrasion/Grit BlastingOptional: O₂ Plasma
    Plastics Isopropyl Alcohol (IPA)Gentle Abrasion (if needed)Mandatory: Corona/Plasma
    Cause & Solution 2: Poor Surface Wettability (Low Surface Energy)

    Why it happens: BHPMA-based polymer solutions, like many adhesives, will bead up on surfaces with low energy, preventing the intimate molecular contact needed for strong adhesion. Surface activation techniques modify the surface chemistry by introducing polar functional groups (like hydroxyl, carboxyl), which increases surface energy and promotes wetting.[13]

    ► Experimental Protocol: Surface Activation

    Method A: Corona or Atmospheric Plasma Treatment

    • Setup: Place the cleaned and dried substrate in the treatment chamber or under the treatment head.

    • Treatment: Expose the substrate surface to the plasma for a duration typically ranging from 15 seconds to 2 minutes. Optimal parameters (power, distance, time) will depend on your specific equipment and substrate.

    • Application: Apply the BHPMA polymer solution as soon as possible after treatment, as the effects of plasma activation can diminish over time, especially in humid environments.

    Cause & Solution 3: Lack of Chemical Bonding

    Why it happens: For the most durable bonds, especially on inorganic substrates like glass, silicon, and metals, covalent chemical bridges are needed between the substrate and the polymer. Without these, adhesion relies on weaker physical forces (van der Waals, hydrogen bonding), which may not be sufficient.[14]

    ► Experimental Protocol: Application of Silane Coupling Agents

    Silane coupling agents are bifunctional molecules that act as a molecular bridge.[15][16] One end of the silane reacts with the inorganic substrate, and the other end has a methacrylate group that co-polymerizes with the BHPMA polymer.[17][18]

    Caption: Mechanism of a silane coupling agent.

    Step-by-Step Application (Example with 3-(Trimethoxysilyl)propyl methacrylate):

    • Prepare Silane Solution: Prepare a 1-2% (v/v) solution of the silane coupling agent in a solvent mixture, typically 95% ethanol and 5% DI water. Add a few drops of acetic acid to adjust the pH to ~4.5-5.5, which catalyzes hydrolysis. Let the solution sit for 5-10 minutes.

    • Application: Apply the silane solution to the cleaned, dry substrate by dipping, spraying, or wiping.

    • Drying/Curing: Allow the solvent to evaporate for 5-10 minutes at room temperature. Then, cure the silane layer in an oven at 100-110°C for 10-15 minutes. This step promotes the covalent bonding of the silane to the substrate.

    • Rinsing: Gently rinse the surface with ethanol or IPA to remove any excess, unreacted silane.

    • Final Dry: Dry with nitrogen gas. The substrate is now primed and ready for BHPMA polymer application.

    Silane Coupling AgentCommon SubstratesKey Feature
    3-(Trimethoxysilyl)propyl methacrylate Glass, Silicon, MetalsStandard choice for acrylic/methacrylate resins.[17]
    3-Aminopropyltriethoxysilane (APTES) Glass, Silicon, Metal OxidesAmine group can also interact with polymer.
    Vinyltrimethoxysilane Glass, FillersVinyl group co-polymerizes with the acrylate.

    Frequently Asked Questions (FAQs)

    Q1: My adhesion is inconsistent across the wafer/substrate. What could be the cause? A1: Inconsistent adhesion is often a result of non-uniform surface preparation.[7] Ensure that during cleaning, the entire surface is treated equally. When using plasma or corona treatment, check for uniform exposure. Also, evaluate your polymer coating method. Spin coating at an appropriate speed and acceleration can produce highly uniform films, while manual methods like drop-casting may lead to inconsistencies. Finally, check for "hot spots" of contamination from handling; always use clean, powder-free gloves and forceps.

    Q2: How do I measure or quantify the adhesion of my polymer film? A2: Several techniques are available to characterize adhesion, ranging from qualitative to quantitative.

    • ASTM D3359 (Tape Test): This is a simple, qualitative method. A cross-hatch pattern is cut into the film, a specified pressure-sensitive tape is applied over it and then rapidly pulled off. The amount of film removed provides a rating for the adhesion.

    • Peel Test: A strip of the polymer film is peeled from the substrate at a constant speed and angle. The force required to peel the film is measured, providing a quantitative value for adhesion strength (e.g., in N/m).[10]

    • Contact Angle Measurement: While not a direct measure of adhesion strength, measuring the contact angle of water or another liquid on the substrate surface before coating is an excellent way to verify the effectiveness of your surface preparation.[19] A low contact angle (e.g., < 20° for water) indicates a high-energy, clean surface that is ready for coating.

    Q3: Does the curing process affect adhesion? A3: Absolutely. The benzophenone moiety in BHPMA initiates cross-linking upon UV exposure.[] Insufficient curing (due to low UV intensity, incorrect wavelength, or short exposure time) will result in a mechanically weak polymer with poor cohesive strength and potentially poor adhesion.[5] Conversely, over-curing can sometimes lead to excessive shrinkage stress at the polymer-substrate interface, which can also compromise adhesion. It is critical to optimize the curing dose for your specific film thickness and formulation.

    Q4: Can I blend BHPMA with other monomers to enhance adhesion? A4: Yes, this is a common formulation strategy. Incorporating co-monomers with functional groups that can interact strongly with the substrate can significantly improve adhesion. For example, adding monomers with carboxylic acid groups (like methacrylic acid) can enhance adhesion to metal oxide surfaces through acid-base interactions. Monomers with hydroxyl groups can improve adhesion to glass or other hydroxylated surfaces through hydrogen bonding.

    References

    • Unichem. (2023, April 11). Adhesion to Difficult Substrates: Theories, Failures & Solutions. Available from: [Link]

    • Pocius, A. V. (2021, November 28). Polymer Adhesion: Seeking New Solutions for an Old Problem. ACS Publications. Available from: [Link]

    • Specialty Coating Systems. (n.d.). Improving Polymer Adhesion: Advancements for Low Surface Energy Plastics Applications. Available from: [Link]

    • Master Bond. (n.d.). Achieving Better Adhesion with Proper Surface Preparation. Available from: [Link]

    • AZoM. (2003, July 23). Adhesion Between Polymers and Other Substances - A Review of Bonding Mechanisms, Systems and Testing. Available from: [Link]

    • SiSiB SILICONES. (n.d.). Methacrylate silanes | Silane Coupling Agent | Adhesion Promoters. Available from: [Link]

    • Rahman, M. A. (2017, August 13). Introduction to polymer adhesion. ResearchGate. Available from: [Link]

    • Sika Industry. (n.d.). EFFECTIVE SURFACE PREPARATION FOR ADHESIVE BONDING. Available from: [Link]

    • Awaja, F., et al. (2009). Adhesion of polymers. ResearchGate. Available from: [Link]

    • National Center for Biotechnology Information. (n.d.). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Available from: [Link]

    • Google Patents. (n.d.). DE202020103215U1 - Adhesive containing polymers of 4-hydroxybutyl acrylate and other monomer, and articles comprising the adhesive.
    • ACS Publications. (2022, February 9). Assessing Polymer-Surface Adhesion with a Polymer Collection. Langmuir. Available from: [Link]

    • 3M. (2018, October). Surface Preparation and Pretreatment for Structural Adhesives. Available from: [Link]

    • Sun Coating Company. (2025, March 19). How to Fix Common Coating Adhesion Problems. Available from: [Link]

    • ResearchGate. (2016, July 7). The Role of Silane Coupling Agents and Universal Primers in Durable Adhesion to Dental Restorative Materials - a Review. Available from: [Link]

    • ResearchGate. (n.d.). A Review of the Properties and Applications of Poly (Methyl Methacrylate) (PMMA). Available from: [Link]

    • Brighton Science. (n.d.). Unlock Success in Adhesive Bonding: The Definitive Troubleshooting Guide. Available from: [Link]

    • LinkedIn. (2026, January 24). Silane Coupling Agents: Enhancing Polymer-Substrate Adhesion for Manufacturers. Available from: [Link]

    • Wiley Online Library. (2023, October 4). Adhesives Based on Poly(glycidyl methacrylate-co-butyl acrylate) with Controlled Structure. Available from: [Link]

    • ResearchGate. (n.d.). Material Surface Preparation Techniques. Available from: [Link]

    • Unichem. (2021, March 9). Troubleshooting Adhesive Bonding Problems: Adhesion Failure. Available from: [Link]

    • EAG Laboratories. (n.d.). Surface and Interface Characterization of Polymers. Available from: [Link]

    • Chemistry For Everyone. (2025, August 7). What Is PMMA Film?. YouTube. Available from: [Link]

    • nptelhrd. (2023, October 3). Lecture 57: Polymer Applications in Building Materials. YouTube. Available from: [Link]

    • NPL Publications. (2023, June 2). Characterising strength of adhesion. Available from: [Link]

    • ACS Publications. (2020, December 29). Polymer-Mediated Adhesion: Nanoscale Surface Morphology and Failure Mechanisms. Macromolecules. Available from: [Link]

    • National Center for Biotechnology Information. (n.d.). 4-Benzoylphenyl methacrylate. PubChem. Available from: [Link]

    • Matmatch. (2024, August 16). Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA). Available from: [Link]

    • ChemicalForce. (2020, July 27). Benzoyl peroxide! Free-Radical polymerization!. YouTube. Available from: [Link]

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    dealing with oxygen inhibition in the photopolymerization of 4-Benzoyl-3-hydroxyphenyl methacrylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Photopolymerization of 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA)

    Welcome to the technical support center for the photopolymerization of this compound (BHPMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this process, with a primary focus on mitigating oxygen inhibition. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

    Frequently Asked Questions (FAQs)

    Q1: What is oxygen inhibition in the context of BHPMA photopolymerization?

    A1: Oxygen inhibition is a significant issue in free-radical photopolymerization, including that of BHPMA.[1] Atmospheric oxygen (O₂) is a diradical that readily reacts with the initiating and propagating radicals (R•) generated during the photopolymerization process. This reaction forms a stable peroxy radical (ROO•), which is much less reactive towards the methacrylate double bonds of the BHPMA monomer.[2][3] Consequently, the polymerization chain is terminated or significantly slowed down, leading to incomplete curing, a tacky or oily surface finish, and reduced polymer molecular weight.[3][4] This is particularly problematic at the surface of the resin, where oxygen from the air can continuously diffuse into the material.[5][1]

    Q2: How does the structure of BHPMA influence its photopolymerization and susceptibility to oxygen inhibition?

    A2: this compound (BHPMA) is a unique monomer because it contains a benzophenone moiety, which can act as a built-in photoinitiator.[6][7][8] Upon UV exposure, the benzophenone group can be excited to a triplet state and abstract a hydrogen atom, creating a radical that initiates polymerization.[9] This intramolecular initiation can be advantageous. However, like other methacrylate polymerizations, it is still susceptible to oxygen inhibition. The free radicals generated, whether from the benzophenone group or an added photoinitiator, can be scavenged by oxygen.[3] The methacrylate group itself is known to be less sensitive to oxygen inhibition compared to acrylates, which provides a slight advantage.[10]

    Q3: What are the primary observable symptoms of significant oxygen inhibition in my BHPMA polymerization?

    A3: The most common symptoms include:

    • Tacky or uncured surface: The bulk of the polymer may be solid, but the surface exposed to air remains liquid or sticky.[3][11]

    • Reduced cure depth: The thickness of the cured polymer is less than expected.[12]

    • Inconsistent material properties: The resulting polymer may be brittle, have lower hardness, or exhibit diminished physical properties due to incomplete crosslinking.[4]

    • Long induction period: There is a noticeable delay after UV exposure begins before any polymerization occurs.[13]

    Troubleshooting Guide: Overcoming Oxygen Inhibition

    This section provides a question-and-answer formatted guide to troubleshoot and resolve specific issues related to oxygen inhibition during BHPMA photopolymerization.

    Issue 1: My cured polymer has a tacky surface, but the bulk is solid.
    • Q: Why is only the surface tacky?

      • A: This is a classic sign of oxygen inhibition. The surface is in direct contact with atmospheric oxygen, which continuously diffuses into the top layer of the resin and terminates the polymerization chains.[5][1] The bulk material, being shielded from direct air contact, polymerizes more completely.

    • Q: How can I achieve a tack-free surface?

      • A: You have several options, which can be used alone or in combination:

        • Inert Gas Purging: The most direct method is to remove oxygen from the curing environment.[5][14] Purging the reaction chamber with an inert gas like nitrogen or argon before and during UV exposure is highly effective.[3]

        • Physical Barriers: Covering the surface of the resin with a transparent film (e.g., PET or Mylar) or a layer of an oxygen-impermeable liquid (like mineral oil or wax that can be removed later) can prevent oxygen from reaching the resin surface.[5][3]

        • Chemical Additives (Oxygen Scavengers): Incorporating additives that consume oxygen or compete with the inhibition reaction can be very effective.[15]

          • Amines: Tertiary amines can act as co-initiators and oxygen scavengers. However, they may cause yellowing of the final polymer.[3]

          • Thiols (Mercaptans): Thiols are highly effective at reducing oxygen inhibition.[5][3][16] They can, however, have a strong odor.[3]

          • Phosphines: Triphenylphosphine (TPP) is a known oxygen scavenger that can significantly improve surface cure.[17]

    Issue 2: The polymerization is very slow, or there's a long delay before it starts.
    • Q: What is causing this long induction period?

      • A: The induction period is the time required to consume the dissolved oxygen in the resin formulation.[13] Until this oxygen is depleted by reacting with the initial radicals, polymerization of the monomer cannot proceed efficiently.

    • Q: How can I reduce the induction period and speed up the polymerization?

      • A: Consider the following strategies:

        • Increase Light Intensity: Higher UV intensity generates a higher concentration of free radicals.[5][13] This allows for faster consumption of dissolved oxygen, shortening the induction period.[13]

        • Increase Photoinitiator Concentration: A higher concentration of photoinitiator will also produce more radicals upon UV exposure, leading to a more rapid depletion of oxygen.[11] However, be aware that excessively high concentrations can lead to incomplete cure at greater depths due to light absorption by the photoinitiator itself.[12]

        • Use a Co-initiator: Adding a co-initiator, such as a tertiary amine, can enhance the efficiency of radical generation and help to overcome the initial oxygen inhibition.

    Experimental Protocols

    Protocol 1: Inert Gas Purging for Tack-Free Surface
    • Place your BHPMA resin formulation in a reaction vessel or on a substrate within a UV curing chamber equipped with a gas inlet and outlet.

    • Purge the chamber with high-purity nitrogen or argon at a flow rate of 2-5 L/min for 5-10 minutes prior to UV exposure to displace the oxygen.

    • Maintain a gentle, positive pressure of the inert gas (e.g., 0.5-1 L/min) throughout the duration of the UV irradiation to prevent atmospheric oxygen from re-entering the chamber.

    • Proceed with your standard UV curing procedure.

    • After curing, turn off the UV lamp and the gas flow.

    Protocol 2: Using Triphenylphosphine (TPP) as an Oxygen Scavenger
    • Prepare your BHPMA monomer formulation as usual.

    • Add Triphenylphosphine (TPP) to the formulation at a concentration of 0.5-2% by weight. TPP is a solid, so ensure it is fully dissolved in the monomer mixture. Gentle heating or sonication may be required.

    • Dispense the formulation and irradiate with UV light under ambient atmospheric conditions.

    • Validation: Compare the surface tackiness and cure depth of the TPP-containing sample with a control sample without TPP, cured under the same conditions. You should observe a significant reduction in surface tackiness with the addition of TPP.[17]

    Data Presentation

    Table 1: Comparison of Strategies to Mitigate Oxygen Inhibition

    StrategyPrincipleAdvantagesDisadvantagesTypical Starting Parameters
    Inert Gas Purge Physical removal of O₂Highly effective, no formulation changeRequires specialized equipment, costly for large scale5-10 min N₂ purge before cure
    Physical Barrier Prevent O₂ diffusionSimple, effective for flat surfacesCan be impractical for complex geometries, may affect light transmissionPET film cover
    Increased Light Intensity Generate radicals faster than O₂ can inhibitReduces induction period, simple to implementMay require more powerful equipment, can cause overheating>100 mW/cm²
    Increased Initiator Increase radical fluxSimple formulation adjustmentCan reduce cure depth, may affect polymer properties2-5 wt% photoinitiator
    Amine Co-initiator Oxygen scavenging, enhanced initiationLow cost, improves cure speedCan cause yellowing, potential odor1-4 wt% tertiary amine
    Thiol Additive Highly efficient oxygen scavengerVery effective, can modify polymer propertiesStrong odor, potential for chain transfer effects1-5 wt% thiol
    Phosphine Additive Oxygen scavengerEffective, less odor than thiolsCan affect long-term stability of formulation0.5-2 wt% TPP

    Visualizing the Mechanisms

    Diagram 1: The Mechanism of Oxygen Inhibition

    This diagram illustrates how oxygen interferes with the free-radical polymerization process.

    OxygenInhibition cluster_initiation Initiation cluster_propagation Desired Polymerization cluster_inhibition Oxygen Inhibition PI Photoinitiator (PI) + UV Light R Primary Radical (R•) PI->R Generates M BHPMA Monomer (M) R->M O2 Oxygen (O₂) R->O2 Inhibition RM Propagating Radical (RM•) RM->M Propagation RM->O2 ROO Peroxy Radical (ROO•) (Unreactive)

    Caption: Oxygen Inhibition Pathway.

    Diagram 2: Troubleshooting Workflow for Incomplete Curing

    This workflow provides a logical sequence of steps to diagnose and solve curing problems related to oxygen inhibition.

    TroubleshootingWorkflow Start Experiment Shows Incomplete Curing CheckSurface Is the surface tacky but the bulk is cured? Start->CheckSurface SlowCure Is the overall cure slow or incomplete? CheckSurface->SlowCure No ImplementSurfaceCure Implement Surface-Specific Oxygen Mitigation CheckSurface->ImplementSurfaceCure Yes ImplementBulkCure Implement Bulk Cure Enhancements SlowCure->ImplementBulkCure Yes TackyYes Yes Strategy1 Use Inert Gas (N₂/Ar) (Protocol 1) ImplementSurfaceCure->Strategy1 Strategy2 Apply Physical Barrier (e.g., PET Film) ImplementSurfaceCure->Strategy2 Strategy3 Add Oxygen Scavenger (e.g., TPP - Protocol 2) ImplementSurfaceCure->Strategy3 End Achieve Tack-Free Cure Strategy1->End Strategy2->End Strategy3->End SlowCureYes Yes Strategy4 Increase Light Intensity ImplementBulkCure->Strategy4 Strategy5 Increase Initiator Concentration ImplementBulkCure->Strategy5 Strategy6 Increase Formulation Viscosity ImplementBulkCure->Strategy6 End2 Achieve Complete Cure Strategy4->End2 Strategy5->End2 Strategy6->End2

    Caption: Troubleshooting workflow for curing issues.

    References

    Sources

    troubleshooting guide for poor UV curing performance of 4-Benzoyl-3-hydroxyphenyl methacrylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Triage

    The Paradox of Curing BHPMA: You are likely encountering difficulties because 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA) is a "suicide monomer" in the context of UV curing. Its primary function is to act as a UV absorber (UVA). It is chemically designed to capture UV photons and dissipate them as heat (via tautomerization) to protect the final polymer.

    When you attempt to UV-cure a formulation containing BHPMA, the molecule does exactly what it was designed to do: it "steals" the photons intended for your photoinitiator (PI). This phenomenon is known as the Inner Filter Effect (IFE) or Optical Screening .

    Use the following diagnostic workflow to identify your specific failure mode:

    DiagnosticWorkflow start START: Describe the Failure q1 Is the material solid but surface is tacky? start->q1 q2 Is the material liquid at the bottom (substrate interface)? q1->q2 No sol_oxy ISSUE: Oxygen Inhibition (Methacrylate Sensitivity) q1->sol_oxy Yes q3 Is the material completely liquid? q2->q3 No sol_ife ISSUE: Inner Filter Effect (Spectral Mismatch) q2->sol_ife Yes sol_pi ISSUE: Photoinitiator Starvation or Solubility Limit q3->sol_pi Yes

    Figure 1: Diagnostic logic for identifying the root cause of BHPMA curing failure.

    Troubleshooting Guides & FAQs

    Issue 1: The "Inner Filter Effect" (Incomplete Through-Cure)

    Symptom: The top surface is cured (hard), but the layer against the substrate is liquid or gel-like. The film delaminates easily.

    The Science: BHPMA typically absorbs strongly in the 280 nm – 360 nm range (UV-B/UV-A). If your photoinitiator (e.g., Irgacure 184 or 1173) relies on the same wavelengths to generate radicals, the BHPMA molecules at the surface absorb 99% of the incident light. The light never penetrates to the bottom of the film. The PI at the bottom remains dormant.

    Corrective Protocol:

    • Shift the Spectrum: You must use a photoinitiator that absorbs in the near-UV/visible range (380–420 nm) , where BHPMA is relatively transparent ("optical window").

    • Recommended PIs: Switch to BAPO (Bis-acylphosphine oxide) or TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).

    ComponentStandard PI (Avoid)Recommended PI
    Chemistry
    
    
    -Hydroxyketones
    Acylphosphine Oxides
    Commercial Ex. Irgacure 184, Darocur 1173Irgacure 819 (BAPO), TPO
    Abs. Range 240–340 nm360–420 nm (extends to visible)
    Mechanism Competes with BHPMA (Loses)Bypasses BHPMA (Wins)

    Mechanism of Action Diagram:

    InnerFilterEffect cluster_0 Standard UV Curing (Failure) cluster_1 Red-Shifted Strategy (Success) light1 UV Light source (365 nm) layer1 Top Layer: BHPMA absorbs photons light1->layer1 High Energy bottom1 Bottom Layer: NO PHOTONS (Liquid Monomer) layer1->bottom1 Blocked light2 LED Light source (405 nm) layer2 Top Layer: BHPMA is transparent light2->layer2 Penetration bottom2 Bottom Layer: PI Activates (Full Cure) layer2->bottom2 Transmission

    Figure 2: The Inner Filter Effect. Standard UV light is blocked by BHPMA, preventing depth cure. Longer wavelength light (405nm) penetrates to cure the full thickness.

    Issue 2: Surface Tackiness (Oxygen Inhibition)

    Symptom: The bulk of the material is solid, but the surface remains sticky, oily, or can be wiped off.

    The Science: BHPMA is a methacrylate . Methacrylate radicals are highly susceptible to "oxygen quenching." Oxygen molecules (

    
    ) react with the growing polymer chain radicals to form stable peroxyl radicals (
    
    
    
    ), which are too unreactive to continue polymerization. This effectively kills the reaction at the air-interface.

    Corrective Protocol:

    • Physical Barrier: Cover the sample with a PET film or cure between glass plates to exclude air.

    • Inert Atmosphere: Purge the curing chamber with Nitrogen (

      
      ). This is the industrial gold standard.
      
    • Chemical Synergist: Add an amine synergist (e.g., MDEA or EDB). The amine reacts with oxygen, consuming it before it can quench the radical. Note: This may cause yellowing.

    • Increase Intensity: Use a high-intensity UV source (>1000 mW/cm²). This generates radicals faster than oxygen can diffuse into the film ("flooding the surface").

    Issue 3: Solubility & Crystallization

    Symptom: The cured film is hazy, opaque, or has white specks.

    The Science: BHPMA is a solid powder with a melting point of ~77-80°C [1].[1] If it is not fully dissolved in the co-monomer or solvent, it will act as a filler rather than a monomer. Furthermore, as polymerization proceeds, the solubility of the system changes, potentially forcing unreacted BHPMA to precipitate out (phase separation).

    Corrective Protocol:

    • Pre-dissolution: Ensure BHPMA is fully dissolved in the liquid monomer mix (e.g., HEMA, MMA) before adding the photoinitiator. Gentle heating (40-50°C) can assist, but do not exceed 60°C to prevent premature thermal polymerization.

    • Compatibility Check: If using a solvent, ensure it is compatible with the benzophenone moiety. Acetone or Ethyl Acetate are good starting points for solvation checks.

    Validation Protocol: Determining Cure Efficiency

    Do not rely on "touch" to determine cure. Use this quantitative method to verify if BHPMA has successfully copolymerized.

    Method: Sol-Gel Fraction Analysis

    • Cure: Cure your BHPMA film on a pre-weighed glass slide.

    • Initial Weight (

      
      ):  Weigh the cured film.
      
    • Extraction: Immerse the film in a strong solvent (e.g., Ethanol or Acetone) for 24 hours. This will dissolve any unreacted monomer (BHPMA) and oligomers.

    • Dry: Remove the film and dry in a vacuum oven at 50°C until constant weight.

    • Final Weight (

      
      ):  Weigh the dried residue.
      
    • Calculation:

      
      
      
      • Target: >90% for structural applications. >95% for biomedical/contact lens applications to prevent leaching.

    References

    • CoreyChem. (2025). UV2098/UV416; 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate CAS-no-16432-81-8 Properties. Retrieved from

    • BOC Sciences. (n.d.). 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate.[1][2][3][] Retrieved from

    • Sphinxsai. (2014). UV Curable Coatings: Effect of Diluents...[5]. International Journal of ChemTech Research.[5] Retrieved from

    • Songwon. (n.d.). Photoinitiators for high-performance UV curing applications. Retrieved from

    • Comindex. (2025). The best photoinitiators for UV curing. Retrieved from

    Sources

    Technical Support Center: Polymerization of 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA)

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the dedicated technical support resource for the polymerization of 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile monomer. Here, we address common challenges and frequently asked questions, grounding our advice in established polymer science principles and practical field experience. Our goal is to empower you to optimize your experimental outcomes by understanding the causality behind the protocols.

    Section 1: Troubleshooting Guide

    This section is formatted to help you quickly identify and resolve specific issues you may encounter during the thermal polymerization of BHPMA.

    Issue 1: Polymerization is Significantly Slower Than Expected or Fails to Initiate.

    • Question: My BHPMA solution shows little to no increase in viscosity after hours at the target temperature. What are the likely causes and how can I fix this?

    • Answer: This is a common issue that can be traced back to several factors, often related to reaction purity and setup. Let's break down the potential culprits:

      • Inhibitor Presence: BHPMA, like most methacrylates, is supplied with an inhibitor (like hydroquinone monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage. This inhibitor must be removed before your experiment.

        • Causality: Inhibitors work by scavenging the initial free radicals produced by the initiator, effectively creating an "induction period" where no polymerization occurs. If the inhibitor concentration is too high, it can consume all the radicals generated by the initiator, preventing the reaction from starting.

        • Solution: Pass the monomer through a column of activated basic alumina to remove the inhibitor immediately before use.

      • Oxygen Inhibition: Dissolved oxygen is a potent radical scavenger and can significantly retard or completely inhibit free-radical polymerization.[1]

        • Causality: Oxygen reacts with initiator radicals and growing polymer chains to form stable peroxy radicals, which are much less reactive and do not efficiently propagate the polymerization chain.

        • Solution: Ensure your reaction mixture (monomer, solvent, and initiator) is thoroughly deoxygenated. Common methods include:

          • Purging: Bubble an inert gas (e.g., nitrogen or argon) through the solution for at least 30-60 minutes before heating.

          • Freeze-Pump-Thaw: For more stringent requirements, perform at least three freeze-pump-thaw cycles to remove dissolved gases.

      • Insufficient Initiator Decomposition: The rate of radical generation is directly tied to the initiator's decomposition rate, which is temperature-dependent.

        • Causality: Thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) have optimal temperature ranges for decomposition. If your reaction temperature is too low, the rate of radical formation will be too slow to sustain polymerization. For instance, the decomposition activation energy for BPO is approximately 143 kJ/mol, indicating a strong temperature dependence.[1]

        • Solution: Verify the recommended temperature range for your chosen initiator. For AIBN, this is typically 60-80°C. For BPO, a similar range is effective. If you need to polymerize at a lower temperature, consider a redox initiator system.

      • Impure Reagents: Contamination in your monomer or solvent can interfere with the polymerization.

        • Causality: Impurities can act as chain transfer agents or inhibitors, terminating growing polymer chains prematurely. Water can also sometimes interfere with the polymerization process.

        • Solution: Use high-purity, anhydrous solvents and ensure your monomer has not degraded.

    Issue 2: Polymerization Starts but Stops Prematurely, Resulting in Low Conversion.

    • Question: My reaction begins, and I observe an increase in viscosity, but it plateaus at a low monomer conversion. Why is this happening?

    • Answer: Premature termination is often a result of the depletion of a key component or the introduction of an inhibiting species.

      • Initiator Burnout: The initiator has a finite half-life at a given temperature.

        • Causality: If the initial concentration of the initiator is too low for the target reaction time and temperature, it may be completely consumed before high monomer conversion is achieved.

        • Solution: You can either increase the initial initiator concentration (within reasonable limits, typically 0.1-2 mol% relative to the monomer) or add a second charge of initiator later in the reaction. However, be aware that this can broaden the molecular weight distribution of your polymer.

      • Vitrification (The Glass Effect): As the polymer is formed, the viscosity of the medium increases, and the glass transition temperature (Tg) of the reaction mixture rises.

        • Causality: If the Tg of the monomer/polymer mixture approaches the reaction temperature, the mobility of the reactants (especially the growing polymer chains) is severely restricted. This slows down the propagation step and can effectively halt the polymerization, trapping unreacted monomer in a glassy matrix. This is a common phenomenon in bulk polymerization of methacrylates.

        • Solution:

          • Increase the reaction temperature to stay above the Tg of the mixture.

          • Perform the polymerization in a suitable solvent to keep the viscosity lower and the Tg of the system below the reaction temperature.

    Issue 3: The Final Polymer has a Yellow or Brown Discoloration.

    • Question: After purification, my poly(BHPMA) is discolored. What causes this and how can I prevent it?

    • Answer: Discoloration is usually a sign of side reactions or degradation, often exacerbated by temperature.

      • High Polymerization Temperature: While higher temperatures increase the polymerization rate, excessively high temperatures can lead to degradation of the monomer or polymer.

        • Causality: The ester and benzophenone groups in BHPMA can be susceptible to thermal degradation at very high temperatures, leading to chromophore formation. Also, some initiators can produce colored byproducts at elevated temperatures.

        • Solution: Keep the polymerization temperature within the recommended range for your initiator (e.g., ≤ 80°C for AIBN). If you need a faster rate, it is generally better to increase the initiator concentration moderately than to excessively increase the temperature.

      • Oxidation: The presence of oxygen, especially at elevated temperatures, can lead to the formation of colored oxidation products.

        • Causality: The phenolic hydroxyl group on the BHPMA monomer can be susceptible to oxidation.

        • Solution: As mentioned in Issue 1, rigorous deoxygenation of the reaction mixture is critical. Maintaining a positive pressure of inert gas throughout the reaction is good practice.

    Section 2: Frequently Asked Questions (FAQs)

    Q1: How does temperature generally affect the rate of polymerization of BHPMA?

    A1: The overall rate of free-radical polymerization is governed by the rates of its elementary steps: initiation, propagation, and termination. Temperature has a significant and predictable effect on this process, as described by the Arrhenius equation for each step's rate constant.

    • Initiation: The rate of decomposition of the thermal initiator to form free radicals is highly temperature-dependent. Increasing the temperature significantly increases the rate of radical generation, thus increasing the overall polymerization rate. The activation energy for the thermal decomposition of initiators is typically high (e.g., ~120-150 kJ/mol), making this step very sensitive to temperature changes.[2]

    • Propagation: The addition of monomer units to the growing polymer chain is also an activated process. Higher temperatures increase the rate of propagation.

    • Termination: The rate of termination reactions also increases with temperature.

    However, the activation energy for initiation is generally the highest. Therefore, the overall effect of increasing temperature is a significant increase in the polymerization rate. For comparison, the overall activation energy for the polymerization of similar monomers like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) has been reported to be in the range of 68-91 kJ/mol, indicating a strong dependence of the rate on temperature.[1][2]

    Q2: What is the "gel effect" or "autoacceleration," and does it occur in BHPMA polymerization?

    A2: The gel effect, also known as the Trommsdorff–Norrish effect, is a phenomenon observed in bulk or concentrated solution polymerization of many methacrylates. It is characterized by a rapid and often uncontrolled increase in the polymerization rate and the molecular weight of the polymer.

    • Causality: As the polymer is formed, the viscosity of the system increases dramatically. This increase in viscosity severely restricts the diffusion and mobility of large growing polymer chains. While small monomer molecules can still diffuse to the active chain ends (allowing propagation to continue), the large polymer radicals can no longer easily find each other to terminate. This sharp decrease in the termination rate, while initiation and propagation rates remain relatively unchanged, leads to a rapid increase in the concentration of active radicals and thus a dramatic acceleration of the polymerization rate.

    • Relevance to BHPMA: Given that BHPMA is a methacrylate with a bulky side group, it is highly probable that its polymerization in bulk or concentrated solution will exhibit a significant gel effect, especially at higher conversions. This can lead to a rapid exotherm, which, if not controlled, can cause the temperature to rise uncontrollably, potentially leading to polymer degradation, discoloration, and a very broad molecular weight distribution.

    Q3: How does changing the polymerization temperature affect the molecular weight of the final poly(BHPMA)?

    A3: In conventional free-radical polymerization, increasing the polymerization temperature generally leads to a decrease in the average molecular weight of the resulting polymer.

    • Causality: This inverse relationship is due to two main factors:

      • Increased Initiation Rate: At higher temperatures, more initiator radicals are generated in a given amount of time. This leads to the formation of a larger number of polymer chains simultaneously, and since they all compete for the same pool of monomer, the average length (and thus molecular weight) of each chain is lower.

      • Increased Chain Transfer: Chain transfer reactions, where a growing polymer chain terminates by transferring its radical activity to another molecule (like a monomer, solvent, or initiator), are also accelerated by higher temperatures. Increased chain transfer leads to shorter polymer chains and lower average molecular weight.

    Q4: Can I polymerize BHPMA without a thermal initiator?

    A4: Yes, it is possible, but the mechanism and conditions are different.

    • Photopolymerization: BHPMA contains a benzophenone moiety, which is a well-known Type II photoinitiator.[3] Upon absorption of UV light (typically in the 300-400 nm range), the benzophenone group can be excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor (like an amine co-initiator or even the solvent) to generate free radicals that initiate polymerization. This is a very efficient process and is often used for creating crosslinked films and coatings at room temperature.[3][4][5]

    • Self-Initiated Thermal Polymerization: Some methacrylates can undergo spontaneous thermal polymerization at very high temperatures (e.g., >100-130°C) without an added initiator.[6] However, this process is often slow, may lead to low conversions, and can produce oligomers as side products.[6] For controlled and predictable polymerization, using a dedicated thermal or photoinitiator is strongly recommended.

    Q5: What is a good starting point for a thermal polymerization protocol for BHPMA?

    A5: A robust starting protocol would be a solution polymerization, which offers better temperature control and mitigates the intensity of the gel effect compared to bulk polymerization.

    Section 3: Experimental Protocols & Data

    Protocol 1: Standard Solution Polymerization of BHPMA

    This protocol provides a reliable method for synthesizing poly(BHPMA) with good control over the reaction.

    Materials:

    • This compound (BHPMA), inhibitor removed

    • Azobisisobutyronitrile (AIBN)

    • Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide - DMF)

    • Schlenk flask and magnetic stir bar

    • Inert gas supply (Nitrogen or Argon)

    • Oil bath with temperature controller

    Procedure:

    • Preparation: In a Schlenk flask, dissolve BHPMA (e.g., 5.0 g) and AIBN (e.g., 0.5 mol% relative to monomer) in the chosen solvent (e.g., 20 mL).

    • Deoxygenation: Seal the flask and purge the solution with an inert gas for 30-60 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.

    • Initiation: Place the flask in a preheated oil bath set to the desired temperature (e.g., 70°C for AIBN).

    • Polymerization: Allow the reaction to proceed under a positive pressure of inert gas with continuous stirring. The reaction time will depend on the desired conversion (typically 4-24 hours). An increase in viscosity is a good indicator of polymerization.

    • Termination & Isolation: To stop the reaction, cool the flask to room temperature and expose the solution to air. Slowly pour the viscous polymer solution into a large volume of a stirred non-solvent (e.g., cold methanol or hexane) to precipitate the polymer.

    • Purification: Collect the precipitated polymer by filtration. Wash it thoroughly with fresh non-solvent to remove unreacted monomer and initiator residues.

    • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    Data Summary: Temperature Effects on Methacrylate Polymerization
    ParameterMonomerValue (kJ/mol)Significance
    Overall Activation Energy (Ea,overall)HEMA90.6 ± 1.1Represents the overall temperature sensitivity of the polymerization rate. A higher value means the rate is more strongly affected by temperature changes.[1]
    Overall Activation Energy (Ea,overall)MMA68.65Lower than HEMA, suggesting a slightly less sensitive response to temperature, but still significant.[2]
    Initiator Decomposition (Ed)BPO~143This high activation energy highlights that the initiation step is often the most temperature-sensitive part of the process.[1]
    Visualizing the Workflow

    The following diagram outlines the critical steps and decision points in a typical thermal polymerization experiment.

    PolymerizationWorkflow cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_workup 3. Workup & Isolation Monomer BHPMA Monomer RemoveInhibitor Remove Inhibitor (Alumina Column) Monomer->RemoveInhibitor Combine Combine Reagents in Schlenk Flask RemoveInhibitor->Combine Solvent Select Anhydrous Solvent Solvent->Combine Initiator Select Initiator (e.g., AIBN) Initiator->Combine Deoxygenate Deoxygenate (N2 Purge / F-P-T) Combine->Deoxygenate Heat Heat to Target Temp. (e.g., 70°C) Deoxygenate->Heat Polymerize Monitor Polymerization (Viscosity Increase) Heat->Polymerize Terminate Terminate Reaction (Cool & Expose to Air) Polymerize->Terminate Precipitate Precipitate in Non-Solvent (Methanol) Terminate->Precipitate Filter Filter & Wash Polymer Precipitate->Filter Dry Dry Under Vacuum Filter->Dry FinalPolymer Pure Poly(BHPMA) Dry->FinalPolymer

    Caption: Experimental workflow for the thermal polymerization of BHPMA.

    References

    • Achilias, D. S., & Sideridou, I. D. (2020). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Polymers, 12(11), 2648. [Link]

    • García, I., et al. (2022). Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing. Polymers, 14(24), 5539. [Link]

    • Hassan, S. A., & Al-Bayati, Y. K. (2014). Kinetic Investigation of Polymerization Methyl Methacrylate in Benzene. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 845-853. [Link]

    • Soykan, C., & Çetin, A. (2020). A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 241-250. [Link]

    • Zhang, L., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9390-9396. [Link]

    • Zhang, L., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9390-9396. [Link]

    Sources

    Technical Support Center: Solvent Selection for the Synthesis and Polymerization of 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA)

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection for the successful synthesis and polymerization of this versatile monomer. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your workflow.

    Section 1: Synthesis of this compound (BHPMA) — FAQs & Troubleshooting

    The synthesis of BHPMA, a solid with a melting point of 77-79°C, typically involves the esterification of 2,4-dihydroxybenzophenone with methacryloyl chloride.[1][2] The choice of solvent is paramount to ensure high yield and purity by managing reactant solubility, reaction temperature, and side reactions.

    Frequently Asked Questions (FAQs)

    Q1: What is the most effective solvent for synthesizing BHPMA?

    A: Methyl ethyl ketone (MEK) is a highly recommended solvent for this reaction.[3][4]

    • The Scientist's Perspective: The choice of MEK is based on several key factors. First, it effectively dissolves both the solid 2,4-dihydroxybenzophenone precursor and the liquid methacryloyl chloride, ensuring a homogeneous reaction mixture. Second, its boiling point (79.6 °C) is ideal for conducting the reaction at a moderately elevated temperature (typically around 70 °C) to achieve a reasonable reaction rate without degrading the reactants or the desired product.[3] Finally, as a polar aprotic solvent, it facilitates the nucleophilic attack of the hydroxyl group on the acyl chloride without interfering with the reaction mechanism.

    Q2: Why is a base, such as triethylamine, essential for the synthesis?

    A: Triethylamine (TEA) acts as an acid scavenger.

    • The Scientist's Perspective: The reaction between the hydroxyl group of the benzophenone precursor and methacryloyl chloride produces hydrochloric acid (HCl) as a byproduct.[4] If not neutralized, this HCl can protonate the TEA or the hydroxyl group of the starting material, rendering it non-nucleophilic and halting the reaction. TEA is a tertiary amine that reacts with the generated HCl to form triethylammonium chloride, a salt that is often insoluble in the reaction solvent (like MEK) and can be easily removed by filtration after the reaction is complete.[4]

    Q3: How can I prevent the BHPMA monomer from polymerizing during synthesis or storage?

    A: The inclusion of a radical inhibitor is crucial.

    • The Scientist's Perspective: Methacrylate monomers are susceptible to spontaneous free-radical polymerization, especially when heated. To prevent this during the synthesis reaction, a small amount of an inhibitor like hydroquinone monomethyl ether (HQME) or butylated hydroxytoluene (BHT) should be added to the reaction mixture.[5] For storage, the purified monomer should be kept in a cool, dark place (2-8°C is recommended), and preferably under an atmosphere containing some oxygen, as many common inhibitors require oxygen to be effective.[6]

    Troubleshooting Guide: BHPMA Synthesis

    Problem: The yield of my synthesized BHPMA is unexpectedly low.

    This common issue can be systematically diagnosed. Follow the logical workflow below to identify and resolve the root cause.

    G start Low BHPMA Yield check_purity Verify Purity of Reactants & Solvent start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup purity_issue Issue: Contaminants (e.g., water) can consume reactants. check_purity->purity_issue conditions_issue Issue: Incorrect temperature, time, or stoichiometry. check_conditions->conditions_issue workup_issue Issue: Product loss during extraction or crystallization. check_workup->workup_issue purity_sol Solution: Use freshly distilled solvents and high-purity reactants. Dry glassware thoroughly. purity_issue->purity_sol conditions_sol Solution: Optimize temperature (e.g., 70°C). Ensure slight excess of methacryloyl chloride. Monitor via TLC/GC. conditions_issue->conditions_sol workup_sol Solution: Minimize water washes. Optimize solvent/anti-solvent system for recrystallization. workup_issue->workup_sol

    Caption: Troubleshooting workflow for low BHPMA synthesis yield.

    Section 2: Polymerization of BHPMA — FAQs & Troubleshooting

    The polymerization of BHPMA can be initiated using various methods, with free-radical polymerization being the most common. The solvent plays a more complex role here than in the synthesis, directly influencing polymerization kinetics, polymer properties, and processability.

    Frequently Asked Questions (FAQs)

    Q1: How does solvent polarity affect the free-radical polymerization of BHPMA?

    A: Solvent polarity, particularly its ability to form hydrogen bonds, can significantly alter the reactivity of the monomer and the propagating radical.

    • The Scientist's Perspective: The BHPMA monomer contains a hydroxyl group, which can form hydrogen bonds with solvent molecules.[7]

      • Protic Solvents (e.g., n-butanol): These solvents can act as H-bond donors to the carbonyl group of the methacrylate, potentially increasing the electron density around the double bond and affecting the propagation rate constant (k_p).[7]

      • Polar Aprotic Solvents (e.g., DMF, DMSO): These can act as H-bond acceptors for the monomer's hydroxyl group. This interaction can alter the monomer's reactivity compared to bulk polymerization or polymerization in non-polar solvents.[8] For similar hydroxyl-containing methacrylates like HEMA, polar solvents have been shown to reduce its relative reactivity.[7]

      • Non-Polar Solvents (e.g., Toluene, Dioxane): These solvents have a less pronounced electronic effect but are crucial for controlling viscosity and ensuring the solubility of the growing polymer chain.[9]

    Q2: What are some good starting solvents for the polymerization of BHPMA?

    A: Toluene, methyl ethyl ketone (MEK), 1,4-dioxane, and N,N-dimethylformamide (DMF) are all viable options, each with specific advantages and disadvantages. The ideal choice depends on the desired polymer properties and reaction conditions.

    • Data-Driven Comparison of Potential Solvents:

      Solvent Boiling Point (°C) Dielectric Constant (20°C) Type Key Considerations
      Toluene 111 2.4 Non-polar Good for polymer solubility; minimal H-bonding interference.[8]
      Methyl Ethyl Ketone (MEK) 79.6 18.5 Polar Aprotic Dissolves monomer well; lower boiling point for easier removal.[3]
      1,4-Dioxane 101 2.2 Non-polar (aprotic) Often used in methacrylate polymerizations; good solvating power.[3]

      | DMF | 153 | 36.7 | Polar Aprotic | Strong H-bond acceptor; can significantly alter reactivity.[7][8] |

    Troubleshooting Guide: BHPMA Polymerization

    Problem: My polymer precipitated from the solution during polymerization.

    Premature precipitation indicates that the growing polymer chain has become insoluble in the reaction medium. The timing of the precipitation provides clues to the underlying cause.

    G start Polymer Precipitated During Reaction timing When did it precipitate? start->timing early Early in Reaction (Low Conversion) timing->early Early late Late in Reaction (High Conversion) timing->late Late early_cause Cause: Poor solvent choice. The oligomers are insoluble. early->early_cause late_cause Cause: Concentration too high. Polymer exceeded solubility limit as MW increased. late->late_cause early_sol Solution: Switch to a better solvent (e.g., from Toluene to DMF if polarity is an issue) or use a solvent mixture. early_cause->early_sol late_sol Solution: Reduce the initial monomer concentration to keep the final polymer in solution. late_cause->late_sol

    Caption: Decision tree for troubleshooting polymer precipitation.

    Section 3: Experimental Protocols

    These protocols are provided as a validated starting point. Researchers should adapt them as necessary for their specific experimental goals.

    Protocol 1: Synthesis and Purification of BHPMA

    This protocol is adapted from procedures for similar benzophenone methacrylates.[4]

    G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reactants 1. Dissolve 2,4-dihydroxybenzophenone and triethylamine in MEK. inhibitor 2. Add HQME inhibitor. reactants->inhibitor cool 3. Cool mixture to 0°C in an ice bath. inhibitor->cool addition 4. Add methacryloyl chloride dropwise over 1 hour. cool->addition warm 5. Allow to warm to RT, then heat to 70°C for 6 hours. addition->warm filter 6. Cool and filter off triethylammonium chloride salt. warm->filter evap 7. Evaporate MEK under reduced pressure. filter->evap purify 8. Recrystallize crude solid from an ethanol/water mixture. evap->purify dry 9. Dry pure BHPMA under vacuum. purify->dry

    Caption: Experimental workflow for the synthesis of BHPMA.

    Step-by-Step Methodology:

    • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-dihydroxybenzophenone (1 equiv.) and triethylamine (1.1 equiv.) in anhydrous methyl ethyl ketone (MEK).

    • Inhibitor: Add a catalytic amount of an inhibitor such as HQME (e.g., 200 ppm).

    • Cooling: Cool the flask in an ice bath to 0°C.

    • Addition: Add methacryloyl chloride (1.05 equiv.) dropwise from the dropping funnel over 1 hour with vigorous stirring.

    • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter the mixture to remove the precipitated triethylammonium chloride salt.

    • Purification: Evaporate the MEK solvent from the filtrate under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure BHPMA.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, FT-IR, and melting point analysis.

    Protocol 2: Free-Radical Polymerization of BHPMA

    This is a general protocol for solution polymerization. The concentration, initiator, and temperature should be optimized for the desired molecular weight.

    Step-by-Step Methodology:

    • Setup: In a Schlenk flask, dissolve BHPMA monomer (e.g., 2.0 g) and a free-radical initiator like azobisisobutyronitrile (AIBN) (e.g., 0.1-1.0 mol% relative to monomer) in your chosen solvent (e.g., Toluene, 10 mL).

    • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

    • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN). Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

    • Termination & Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Purification: Collect the precipitated polymer by filtration. Re-dissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate it to remove unreacted monomer and initiator fragments.

    • Drying & Characterization: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved. Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and DSC for thermal properties like the glass transition temperature (Tg).

    References

    • Ferreira, M. et al. (2010). Solvent Effects on Free-Radical Copolymerization Propagation Kinetics of Styrene and Methacrylates. Macromolecules. Available at: [Link]

    • Kowalczyk, A. et al. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. Materials (Basel). Available at: [Link]

    • ResearchGate. (n.d.). Solvent Effect on Radical Polymerization of Methyl Methacrylate. Available at: [Link]

    • Lessard, B. H. et al. (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate. Polymers (Basel). Available at: [Link]

    • D'hooge, D. R. et al. (2024). Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. Polymer Chemistry. Available at: [Link]

    • Navinci. (n.d.). Troubleshooting guide - NaveniFlex. Available at: [Link]

    • Xinyue hpom. (n.d.). This compound. Available at: [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Available at: [Link]

    • ResearchGate. (n.d.). Synthesis, characterization of poly (4-benzyloxyphenylmethacrylate) and its copolymer with butyl methacrylate and determination of monomer reactivity ratios. Available at: [Link]

    • Google Patents. (2016). Method for producing methacrylated benzophenones.
    • Al-Sabagh, A. M. et al. (2022). Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. Polimery. Available at: [Link]

    • Chemsrc. (n.d.). This compound. Available at: [Link]

    • Scribd. (n.d.). Copolymerization of Benzoylphenyl Methacrylate With Methyl Methacrylate: Synthesis, Characterization and Determination of Monomer Reactivity Ratios. Available at: [Link]

    Sources

    Validation & Comparative

    Comparative Guide: Evaluation of UV Absorption Efficiency of 4-Benzoyl-3-hydroxyphenyl Methacrylate in Polymers

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The migration and leaching of low-molecular-weight UV absorbers (UVA) from polymer matrices represent a critical failure mode in material science, leading to surface blooming, toxicity concerns, and rapid loss of photoprotection. This guide evaluates 4-Benzoyl-3-hydroxyphenyl methacrylate (MHB) , a polymerizable benzophenone derivative, against conventional physical additives.

    By covalently bonding to the polymer backbone, MHB transforms UV protection from a physical mixture to an intrinsic property of the material. This guide provides the experimental framework to validate its efficiency, focusing on retention stability and spectral performance compared to industry standards like Benzophenone-3 (BP-3) and Benzotriazole derivatives.

    The Chemistry of Protection: Mechanism of Action

    To evaluate MHB, one must first understand the mechanism it employs to dissipate UV energy without degrading the polymer matrix. Like other ortho-hydroxy benzophenones, MHB operates via Excited State Intramolecular Proton Transfer (ESIPT) .

    The ESIPT Cycle

    Upon UV irradiation, the molecule undergoes a rapid hydrogen shift, converting photon energy into harmless heat. Because MHB is a monomer, this protection is locked into the polymer chain.

    ESIPT_Mechanism Ground Enol Form (Ground State) Stable Covalent Bond Excited Excited State (S1) UV Absorption Ground->Excited UV Photon (hν) Tautomer Keto Form (Excited) Proton Transfer Excited->Tautomer ESIPT (Fast) Relaxation Vibrational Relaxation Heat Release Tautomer->Relaxation Internal Conversion Relaxation->Ground Proton Return

    Figure 1: The ESIPT cycle allows MHB to act as a catalytic energy sink, absorbing UV and releasing heat repeatedly without chemical consumption.

    Comparative Analysis: MHB vs. Alternatives

    The following matrix compares MHB (polymerizable) against the industry-standard physical additive Benzophenone-3 (BP-3) and a high-performance Benzotriazole (BTZ).

    Table 1: Performance Matrix
    FeatureMHB (Polymerizable) Benzophenone-3 (Physical) Benzotriazole (Physical)
    Integration Covalent (Copolymer)Physical BlendingPhysical Blending
    Leaching Risk Negligible (< 0.1%) High (Migration/Blooming)Moderate
    
    
    (Absorption)
    ~325–330 nm~325 nm~340–350 nm
    Molar Extinction (
    
    
    )
    ~15,000 M⁻¹cm⁻¹~9,000 M⁻¹cm⁻¹~20,000+ M⁻¹cm⁻¹
    Thermal Stability High (determined by polymer)Low (Volatile at >200°C)Moderate
    Toxicity Low (Immobilized)Bioaccumulative concernBioaccumulative concern

    Key Insight: While Benzotriazoles offer a slightly broader absorption spectrum (extending further into UV-A), MHB is superior for applications requiring permanence , such as food-contact materials, medical devices, or thin films where surface blooming ruins optical clarity.

    Experimental Validation Protocols

    To objectively evaluate MHB, you must perform two critical workflows: Synthesis (Copolymerization) and Leaching Resistance Testing .

    Protocol A: Copolymerization of MHB with Methyl Methacrylate (MMA)

    Objective: Create a transparent acrylic film with intrinsic UV protection.

    Reagents:

    • Monomer 1: Methyl Methacrylate (MMA) - Purified to remove inhibitors.

    • Monomer 2: this compound (MHB).[1]

    • Initiator: AIBN (Azobisisobutyronitrile).

    • Solvent: Toluene or DMF.

    Step-by-Step:

    • Preparation: Dissolve MMA (95 wt%) and MHB (5 wt%) in Toluene (20% solid content).

    • Degassing: Purge the solution with Nitrogen (

      
      ) for 30 minutes to remove oxygen (radical scavenger).
      
    • Initiation: Add AIBN (0.5 wt% relative to monomers).

    • Polymerization: Heat to 70°C for 12 hours under

      
       atmosphere.
      
    • Purification: Precipitate the polymer into excess cold Methanol. Filter and vacuum dry at 50°C.

    • Film Casting: Dissolve the purified polymer in Chloroform and cast onto a glass slide. Allow solvent to evaporate.

    Protocol B: Accelerated Leaching Test (The "Torture Test")

    Objective: Quantify the stability of the UV absorber under solvent stress.

    Leaching_Protocol Start Polymer Film Sample (Known Weight) Extraction Soxhlet Extraction (Methanol, 24h, 60°C) Start->Extraction Submerge Analysis UV-Vis Analysis of Solvent Extraction->Analysis Collect Extract Comparison Calculate % Loss (MHB vs BP-3) Analysis->Comparison Beer-Lambert Law

    Figure 2: Workflow for quantifying UV absorber migration. Physical additives will be detected in the solvent; MHB should remain in the film.

    Methodology:

    • Prepare two films: Film A (MHB Copolymer) and Film B (PMMA physically blended with 5% BP-3).

    • Weigh both films (

      
      ).
      
    • Immerse films in Methanol (a non-solvent for PMMA but good solvent for benzophenones) at 50°C for 24 hours.

    • Remove films, dry, and measure the UV absorbance of the extraction solvent .

    • Calculation: Use the Beer-Lambert Law (

      
      ) to calculate the concentration of leached absorber in the methanol.
      

    Data Interpretation & Expected Results

    When analyzing your experimental data, the distinction between physical and covalent incorporation should be stark.

    Table 2: Expected Leaching Data (Hypothetical Standard)
    ParameterFilm A (MHB Copolymer) Film B (BP-3 Blend)
    Initial Absorbance (Film) 1.5 AU1.5 AU
    Absorbance of Extract (Solvent) < 0.01 AU ~ 0.85 AU
    Retention Rate > 99% < 45%
    Visual Appearance (Post-Test) Clear, TransparentHazy (Surface voids/blooming)

    Scientific Conclusion: If the solvent absorbance for Film A remains near baseline, the MHB has successfully copolymerized. If Film B shows high solvent absorbance, it confirms the migration susceptibility of physical additives.

    Spectral Efficiency Note

    While MHB prevents leaching, its Molar Extinction Coefficient (

    
    )  is typically slightly lower than small-molecule analogs due to the steric hindrance of the polymer chain affecting the planarity of the benzophenone core.
    
    • Target

      
       for MHB:
      
      
      
      M
      
      
      cm
      
      
      .
    • Target

      
      :
      
      
      
      nm (UV-B/UVA-II region).

    For broad-spectrum protection (up to 400nm), MHB is often copolymerized alongside a Benzotriazole monomer, but MHB alone is sufficient for preventing polymer yellowing and surface degradation.

    References

    • Vogl, O., & Yoshida, S. (2020). Polymerizable Ultraviolet Absorbers: Synthesis and Polymerization.[2] Journal of Macromolecular Science. Link

    • Rånby, B., & Rabek, J. F. (1975). Photodegradation, Photo-oxidation and Photostabilization of Polymers. Wiley-Interscience.
    • Gijsman, P. (2008). Review on the mechanism of the UV-stabilization of polyolefins. Polymer Degradation and Stability.[3] Link

    • Sigma-Aldrich. (2024). Product Specification: 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate.[1][2][4][] (Functional analog for MHB). Link

    • Wypych, G. (2022).[6] Handbook of UV Degradation and Stabilization. ChemTec Publishing. (Reference for leaching protocols).

    Sources

    comparative study of different synthesis routes for 4-Benzoyl-3-hydroxyphenyl methacrylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Synonyms: 2-Hydroxy-4-(methacryloyloxy)benzophenone, BP-MA CAS: 2035-72-5 Application: UV-absorbing monomer for ophthalmic devices (contact lenses), dental composites, and optical coatings.[1][2]

    Part 1: Strategic Analysis of Synthesis Routes

    The synthesis of 4-Benzoyl-3-hydroxyphenyl methacrylate (BP-MA) presents a classic challenge in regioselectivity.[1][2] The starting material, 2,4-dihydroxybenzophenone (2,4-DHBP) , contains two phenolic hydroxyl groups.[1] However, the target molecule requires mono-esterification exclusively at the 4-position, leaving the 2-position free.[1][2]

    The 2-hydroxyl group is critical for the molecule's UV-absorbing capability (via excited-state intramolecular proton transfer, ESIPT).[1][2] Fortunately, this same mechanism provides a natural "protection" during synthesis. The strong intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen significantly reduces the nucleophilicity of the 2-OH, allowing for selective esterification of the 4-OH without external protecting groups.[1]

    This guide compares the two dominant industrial and laboratory routes:

    • The Acyl Chloride Route (Schotten-Baumann): High reactivity, traditional, but generates corrosive byproducts.

    • The Anhydride Route (Catalytic): High purity, "greener" profile, preferred for medical-grade applications.

    Comparative Performance Matrix
    MetricRoute A: Methacryloyl ChlorideRoute B: Methacrylic Anhydride
    Reaction Type Nucleophilic Substitution (High Exotherm)Catalytic Acylation (Mild)
    Selectivity (4-OH) High (requires temp control)Excellent (thermodynamically favored)
    Typical Yield 75 – 85%90 – 95%
    Purity Profile Moderate (residual Cl⁻ / amine salts)High (trace acid removable by wash)
    Byproducts HCl (gas) or Amine Hydrochloride (solid)Methacrylic Acid (recyclable liquid)
    Scalability Difficult (corrosion, heat management)Excellent (standard batch reactors)
    Suitability General Industrial CoatingsOphthalmic/Medical Devices

    Part 2: Detailed Experimental Protocols

    Route A: The Methacryloyl Chloride Method

    Best for small-scale lab synthesis where reagent cost is the primary constraint.[1][2]

    Mechanism: Base-mediated nucleophilic attack of the 4-phenoxide on the highly reactive acid chloride.[1][2]

    Protocol:

    • Setup: Charge a 3-neck round-bottom flask with 2,4-DHBP (21.4 g, 0.1 mol) and Triethylamine (11.1 g, 0.11 mol) in anhydrous Dichloromethane (DCM, 150 mL) .

    • Cooling: Submerge flask in an ice/salt bath to maintain temperature at 0–5°C.

    • Addition: Add Methacryloyl Chloride (11.5 g, 0.11 mol) dropwise over 30 minutes. Critical: Exotherm must be controlled to prevent esterification of the 2-OH.[1][2]

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours.

    • Quench & Workup:

      • Filter off the precipitated triethylamine hydrochloride salts.

      • Wash the filtrate with 1M HCl (2x 50 mL) to remove unreacted amine.

      • Wash with saturated NaHCO₃ (2x 50 mL) and brine.

    • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Methanol.

    Risks: Moisture sensitivity leads to hydrolysis of the acid chloride. Residual amine salts can cause yellowing in final polymers.

    Route B: The Methacrylic Anhydride Method (Recommended)

    Best for high-purity applications (e.g., contact lenses) requiring <0.1% impurity.[1]

    Mechanism: Salt-catalyzed transacylation.[1][2] The reaction is driven by the removal or neutralization of the methacrylic acid byproduct.

    Protocol:

    • Setup: Charge a reactor with 2,4-DHBP (107 g, 0.5 mol) , Methacrylic Anhydride (84.8 g, 0.55 mol) , and a catalyst: Sodium Methacrylate (0.3 g) or Sodium Acetate.[1]

    • Inhibition: Add 4-Methoxyphenol (MEHQ, 100 ppm) to prevent polymerization of the methacrylate double bond.

    • Reaction: Heat the mixture to 90°C with a slow air sparge (oxygen is necessary to activate the MEHQ inhibitor). Stir for 6–8 hours.[1]

      • Monitoring: Track disappearance of 2,4-DHBP via HPLC/TLC.[1]

    • Quench: Cool to 60°C. Add Methanol (20 mL) to convert excess anhydride to methyl methacrylate (easier to remove).

    • Workup (Precipitation):

      • Pour the reaction mixture slowly into Water (1000 mL) under vigorous stirring.

      • The product will precipitate as a solid, while the byproduct (methacrylic acid) and catalyst remain in the aqueous phase.

    • Purification: Filter the solid. Wash with dilute NaHCO₃ solution to remove trace acid. Recrystallize from Methanol.[1]

    Advantages: No HCl generation. The byproduct (methacrylic acid) can be recycled in industrial loops. Higher intrinsic selectivity due to milder conditions.

    Part 3: Mechanistic Visualization

    Diagram 1: The "H-Bond Shield" Selectivity Mechanism

    This diagram illustrates why the 4-OH is reactive while the 2-OH remains inert.[1][2]

    SelectivityMechanism DHBP 2,4-Dihydroxybenzophenone (Starting Material) H_Bond Intramolecular H-Bond (2-OH ... O=C) DHBP->H_Bond Stabilization Reactivity Reactivity Differential H_Bond->Reactivity Creates Path_4 4-OH Position (Sterically Free / Nucleophilic) Reactivity->Path_4 High Reactivity Path_2 2-OH Position (Locked by H-Bond / Deactivated) Reactivity->Path_2 Low Reactivity Product This compound (Target Product) Path_4->Product Esterification (Major Path) Impurity 2,4-Dimethacrylate (Impurity) Path_2->Impurity Forced Conditions (Over-reaction)

    Caption: The intramolecular hydrogen bond at the 2-position deactivates the hydroxyl group, directing esterification naturally to the 4-position.[1]

    Diagram 2: Process Workflow Comparison

    A logical flow comparing the operational steps of both routes.

    ProcessComparison cluster_A Route A: Acid Chloride cluster_B Route B: Anhydride (Recommended) Start_A 2,4-DHBP + TEA (Solvent: DCM) Step_A1 Add Methacryloyl Cl (0°C, Exothermic) Start_A->Step_A1 Step_A2 Filtration (Remove TEA-HCl salts) Step_A1->Step_A2 Step_A3 Acid/Base Wash Step_A2->Step_A3 End_A Crude BP-MA (Yield: ~80%) Step_A3->End_A Start_B 2,4-DHBP + Anhydride (Cat: Na Methacrylate) Step_B1 Heat to 90°C (Air Sparge) Start_B->Step_B1 Step_B2 Methanol Quench Step_B1->Step_B2 Step_B3 Water Precipitation (Removes Acid) Step_B2->Step_B3 End_B Pure BP-MA (Yield: >94%) Step_B3->End_B

    Caption: Route B (Anhydride) offers a streamlined workflow with fewer hazardous handling steps and higher yield compared to Route A.[1][2]

    References

    • Sigma-Aldrich. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate Product Information.[1][2] (Note: Structural analog often cited for similar applications). Link

    • Evonik Röhm GmbH. Method for producing methacrylated benzophenones.[1][3] US Patent Application 2016/0297738 A1.[1] Published Oct 13, 2016.[3] (Primary source for the Anhydride Route protocol).[4] Link

    • TCI Chemicals. 4-Hydroxyphenyl Methacrylate Product Specifications.Link[1]

    • MDPI. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (Source for UV absorption mechanisms and substituent effects).[5] Link[1]

    • Fisher Scientific. 2-Hydroxy-4-(methacryloyloxy)benzophenone Safety Data Sheet & Properties.Link[1]

    Sources

    A Comparative Guide to Validating the Biocompatibility of Poly(4-Benzoyl-3-hydroxyphenyl methacrylate) for Medical Devices

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive framework for validating the biocompatibility of a novel polymer, poly(4-Benzoyl-3-hydroxyphenyl methacrylate) — hereafter referred to as p(BHPMA) — for its potential use in medical devices. As researchers and drug development professionals, the rigorous assessment of a new material's interaction with biological systems is paramount to ensuring patient safety and device efficacy. This document moves beyond a simple checklist of tests, offering a logical, causality-driven approach grounded in the ISO 10993 standards.

    We will objectively compare the performance of p(BHPMA) with two well-established, industry-standard polymers: Poly(methyl methacrylate) (PMMA) and Polyetheretherketone (PEEK). The experimental designs and data presented herein are structured to provide a self-validating system for your consideration and adaptation.

    The Imperative of Biocompatibility: A Risk-Based Approach

    The biological evaluation of any new medical device material is not a one-size-fits-all process. It is a risk management activity.[1] The foundational principle, as outlined in ISO 10993-1, is to assess the device based on its intended use, the nature and duration of tissue contact, and the chemical composition of its materials.[1][2] A material deemed safe for a transient-contact application like a surgical guide might be entirely unsuitable for a permanent implant.

    Our candidate, p(BHPMA), is a methacrylate-based polymer. While the general class of methacrylates is broad, some, like Poly(2-hydroxyethyl methacrylate) (PHEMA), are widely researched for biomedical applications due to their biocompatibility.[3] However, each new derivative must be evaluated from the ground up. Its unique benzoyl and hydroxyphenyl groups could influence its surface chemistry, leachables profile, and subsequent biological response.

    Our benchmarks for comparison are:

    • Poly(methyl methacrylate) (PMMA): A long-standing biomaterial often used in bone cements and dental prosthetics.[4] While generally considered biocompatible, its polymerization process and potential for monomer leaching can sometimes elicit local tissue responses.[4][5][6]

    • Polyetheretherketone (PEEK): A high-performance thermoplastic renowned for its excellent mechanical properties, chemical stability, and high degree of biocompatibility.[7][8][9][10] It is frequently used in load-bearing implants, such as spinal fusion cages.[11]

    The validation workflow for p(BHPMA) will, therefore, follow a tiered, logical progression, starting with fundamental physicochemical characterization and moving through in vitro and in vivo assessments.

    G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Confirmation cluster_3 Final Evaluation Material Material Synthesis & Physicochemical Characterization (p(BHPMA)) ChemChar Chemical Characterization (ISO 10993-18) Material->ChemChar Extractables & Leachables Profile Cytotoxicity Cytotoxicity Assay (ISO 10993-5) ChemChar->Cytotoxicity Hemo Hemocompatibility (ISO 10993-4) Cytotoxicity->Hemo If Pass & Blood Contact Sensitization Sensitization Assay (ISO 10993-10) Hemo->Sensitization Implantation Implantation Study (ISO 10993-6) Sensitization->Implantation Risk Toxicological Risk Assessment & Final Report Implantation->Risk G cluster_0 In Vitro Data cluster_1 Decision Point cluster_2 In Vivo Pathway InVitro Successful In Vitro Screening (Cytotoxicity, Hemocompatibility) Decision Device has significant tissue contact? InVitro->Decision Sens Sensitization Study (ISO 10993-10) Decision->Sens Yes Irr Irritation Study (ISO 10993-23) Sens->Irr Imp Implantation Study (ISO 10993-6) Irr->Imp

    Caption: Decision pathway from in vitro to in vivo testing.

    Sensitization & Irritation (ISO 10993-10 & 10993-23)

    These tests determine if a material can induce an allergic reaction or local irritation. The Guinea Pig Maximization Test (GPMT) has historically been used for sensitization, though in vitro alternatives are gaining acceptance. [12]Irritation studies involve applying material extracts to the skin or intracutaneously to observe for redness and swelling.

    Implantation (ISO 10993-6)

    This is a cornerstone test for implantable devices. [13]Small, sterile samples of the material are surgically implanted into the muscle tissue of a suitable animal model (e.g., rabbit or rat). After a period ranging from weeks to months, the implant site is explanted and examined histologically.

    Causality: Why is this test so important? It evaluates the local tissue response over time. A pathologist will look for signs of chronic inflammation, fibrosis (scar tissue formation), necrosis (tissue death), and other adverse reactions. The thickness of the fibrous capsule that forms around the implant is a key quantitative measure of biocompatibility; a thin, acellular capsule is desirable, whereas a thick, inflamed capsule indicates a foreign body response.

    MaterialFibrous Capsule ThicknessInflammatory ResponseOverall Biocompatibility
    p(BHPMA) (Hypothetical)Thin (<100 µm), well-definedMinimal, non-toxicAcceptable for implantation
    PMMA (Control)Moderate (100-200 µm)Mild, chronic inflammationAcceptable, but with a noticeable foreign body response
    PEEK (Control)Very thin (<50 µm), integratedMinimal to none, bioinert [10]Excellent, high degree of tissue integration

    Conclusion and Forward Outlook

    This guide outlines a rigorous, multi-stage process for validating the biocompatibility of poly(this compound). The logical flow from chemical characterization to in vitro screening and finally to in vivo confirmation provides a framework for making data-driven decisions.

    Based on our hypothetical data, p(BHPMA) demonstrates a promising biocompatibility profile, superior to that of PMMA and approaching the bio-inertness of PEEK. This would make it a strong candidate for further investigation, particularly for applications where the biocompatibility of PMMA is borderline and the cost or mechanical properties of PEEK are not required.

    The ultimate determination of biocompatibility requires the completion of all relevant tests as dictated by a thorough risk assessment for the specific medical device . This guide serves as the roadmap for that critical journey.

    References

    • Patsnap Eureka. (2025, August 7). Exploring PMMA's Potential in Health Sector Advancements.
    • Ensinger. (2023, January 7).
    • OSAT Holding Group.
    • Junsun Medical. From Strength to Biocompatibility: Understanding the Benefits of PEEK Anchors with Junsun Medical.
    • NAMSA. Medical Device Biocompatibility Testing and ISO 10993 Compliance.
    • MDDI Staff. (2000, February 1).
    • U.S. Food and Drug Administration. (2023, September 8).
    • Kim, J. H., et al. (2015). The Potential Role of Polymethyl Methacrylate as a New Packaging Material for the Implantable Medical Device in the Bladder.
    • Alhijjaj, M., et al. (2025, July 17). Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing.
    • Ansys. (2019, September 25). What is PMMA and How Is It Used in the Medical World?.
    • Z-punkt GmbH. (2021). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device.
    • International Organization for Standardization. (2017). ISO 10993-4: Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood.
    • Draheim, R. R., & L-A. L. (2024, January 8). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?
    • Zhang, Y., et al. (2012). Biocompatible and degradable poly(2-hydroxyethyl methacrylate)
    • International Organization for Standardization. (2009, April 17). IS EN ISO 10993-5:2009.
    • U.S. Food and Drug Administration. (2021, April 13).
    • Genesis Medical Plastics.
    • TÜV SÜD. Biocompatibility Testing for Medical Devices (ISO 10993).
    • International Organization for Standardiz
    • Abdallah, M., et al. (2025, October 16). A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques.
    • iTeh Standards. prEN ISO 10993-5 - In Vitro Cytotoxicity Testing for Medical Devices.
    • Weber, E., et al. (2018, July 16). Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. Frontiers in Bioengineering and Biotechnology.
    • Pacific BioLabs.
    • Sharma, V. P., et al. (2001). In vitro cytotoxicity evaluation of plastic biomedical devices.

    Sources

    Technical Guide: Leachability Testing of 4-Benzoyl-3-hydroxyphenyl Methacrylate from Polymer Matrices

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    4-Benzoyl-3-hydroxyphenyl methacrylate (4-B-3-HPMA) , often referred to as 4-Methacryloxy-2-hydroxybenzophenone (MAHBP) , represents a class of "functional monomers" rather than traditional additives. Unlike physical UV blockers (e.g., Benzophenone-3) that are entrapped within a polymer matrix, 4-B-3-HPMA contains a methacrylate group that allows it to covalently bond with the polymer backbone during synthesis (e.g., in intraocular lenses or acrylic coatings).

    The Challenge: While covalent bonding theoretically eliminates migration, incomplete polymerization results in residual monomer . This unreacted species poses a toxicological risk (cytotoxicity, irritation) and must be quantified to parts-per-million (ppm) levels to satisfy ISO 10993-18 and FDA requirements.

    This guide details the validation of a leachability protocol, contrasting the superior retention of this reactive monomer against physical additives and providing a self-validating HPLC-UV methodology for its quantification.

    Part 1: The Chemistry of Retention (Comparative Analysis)

    To understand the necessity of specific testing protocols, one must distinguish between extraction (removing additives) and residual monomer analysis (finding unreacted building blocks).

    Table 1: Performance Comparison – Reactive vs. Additive UV Blockers
    Feature4-B-3-HPMA (Reactive Monomer) Benzophenone-3 (Physical Additive)
    Retention Mechanism Covalent Bonding: Becomes part of the polymer chain via radical polymerization.Physical Entrapment: Held only by Van der Waals forces and steric hindrance.
    Leachability Profile Asymptotic Decay: Leaching stops once unreacted monomer is removed. Long-term stability is near-absolute.Continuous Diffusion: Can migrate indefinitely, especially in lipid-simulating environments or during swelling.
    Target Analyte Residual Monomer: The test targets the specific unreacted molecule (CAS 2035-72-5).Total Load: The test targets the entire additive load.
    Regulatory Risk High (Acute): Unreacted methacrylates are sensitizers. Requires strict "Limit of Quantitation" (LOQ).Medium (Chronic): Endocrine disruption concerns; risk is cumulative exposure over time.

    Part 2: Analytical Strategy & Methodology

    For 4-B-3-HPMA, HPLC with UV Detection (HPLC-UV/DAD) is the industry gold standard.

    • Why not GC-MS? Acrylates are thermally unstable. The high temperatures of Gas Chromatography injection ports can induce in-situ polymerization or degradation, leading to false negatives.

    • Why not LC-MS? While sensitive, LC-MS is often unnecessary unless ultra-trace (ppb) levels are required. The benzophenone moiety provides a strong chromophore for UV detection, making HPLC-UV robust and cost-effective.

    Validated HPLC Conditions
    • Column: C18 Reverse Phase (e.g., ZORBAX SB-AQ or Inertsil ODS-3), 250 mm × 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution is preferred for reproducibility.

      • Solvent A: Water (acidified with 0.1% Phosphoric Acid to suppress silanol activity).

      • Solvent B: Acetonitrile (ACN).[1]

      • Ratio: 30:70 (Water:ACN) – Adjust based on column retention.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 300 nm (Specific to the benzophenone structure, minimizing interference from the acrylate backbone which absorbs <220 nm).

    Part 3: Experimental Protocol (Step-by-Step)

    This protocol is designed to meet ISO 10993-12 (Sample Preparation) and ISO 10993-18 (Chemical Characterization) standards.[2]

    Phase 1: Sample Preparation (The Critical Step)
    • Objective: Maximize surface area to ensure "Exhaustive Extraction."

    • Method:

      • Cryo-mill the polymer sample (e.g., contact lens or coating) using liquid nitrogen to prevent heat-induced polymerization during grinding.

      • Sieve to achieve a uniform particle size (< 500 µm).

      • Weigh exactly 1.0 g of milled polymer.

    Phase 2: Exhaustive Extraction
    • Solvent Selection: Methanol or Tetrahydrofuran (THF).

      • Note: THF dissolves many acrylics (Total Dissolution Method). If the polymer dissolves, you must precipitate the polymer (add water/methanol) and inject the supernatant. If cross-linked (insoluble), use Soxhlet extraction with Methanol.

    • Workflow (Soxhlet):

      • Place milled sample in a cellulose thimble.

      • Reflux with Methanol for 24 hours .

      • Evaporate extract to dryness (using rotary evaporator at < 40°C).

      • Reconstitute in 5 mL of Mobile Phase.

    Phase 3: Quantification & System Suitability
    • External Standard Calibration: Prepare standards of 4-B-3-HPMA in the range of 0.5 µg/mL to 50 µg/mL.

    • System Suitability Criteria:

      • RSD of Peak Area (n=6): < 2.0%[3]

      • Tailing Factor: < 1.5

      • Resolution: > 2.0 (between monomer and any degradation products).

    Part 4: Visualization of the Analytical Workflow

    The following diagram illustrates the decision logic for selecting the extraction method and the subsequent analytical flow.

    LeachabilityWorkflow Start Start: Polymer Sample (Containing 4-B-3-HPMA) CrosslinkCheck Is Polymer Cross-linked? Start->CrosslinkCheck Dissolution Total Dissolution (Solvent: THF) CrosslinkCheck->Dissolution No (Soluble) Extraction Exhaustive Extraction (Soxhlet / Reflux with MeOH) CrosslinkCheck->Extraction Yes (Insoluble) Precipitation Precipitation Step (Add MeOH/Water) Dissolution->Precipitation Centrifuge Centrifuge & Filter (0.45 µm PTFE) Precipitation->Centrifuge HPLC HPLC-UV Analysis (C18 Column, 300 nm) Centrifuge->HPLC Concentration Evaporate & Reconstitute (Mobile Phase) Extraction->Concentration Concentration->HPLC Data Data Analysis (Compare to Calibration Curve) HPLC->Data Decision Compliance Check (< AET Limit?) Data->Decision Pass PASS: Safe for Use Decision->Pass Yes Fail FAIL: Toxicological Review Decision->Fail No

    Figure 1: Decision tree for extraction and analysis of residual 4-B-3-HPMA monomer based on polymer cross-linking density.

    Part 5: Data Interpretation & Acceptance Criteria

    To validate the safety of the device, the quantified amount of leachable monomer must be compared against the Analytical Evaluation Threshold (AET) .

    • Calculate AET: Derived from the Dose-Based Threshold (DBT) (e.g., TTC of 1.5 µ g/day for lifetime exposure) and the number of devices extracted.

      
      
      Where factors include uncertainty factors and extraction volume.
      
    • Result Interpretation:

      • < LOD (Limit of Detection): Ideal. Indicates complete polymerization.

      • > LOD but < AET: Acceptable. The residual monomer is present but below toxicological concern.

      • > AET: Requires a Toxicological Risk Assessment (TRA) per ISO 10993-17.

    Common Pitfalls
    • Peak Interference: Other additives (e.g., photoinitiators) may elute near 4-B-3-HPMA. Use the specific UV spectrum (300 nm) to distinguish the benzophenone core from other acrylates.

    • Hydrolysis: 4-B-3-HPMA contains an ester linkage. Avoid high-pH extraction media, which can hydrolyze the monomer into 4-benzoyl-3-hydroxyphenol and methacrylic acid, leading to false low results for the parent monomer.

    References

    • ISO 10993-18:2020. Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process. International Organization for Standardization. [Link]

    • ISO 10993-12:2021. Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. International Organization for Standardization. [Link]

    • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Application Note. [Link]

    • National Institutes of Health (PubChem). 4-Benzoylphenyl methacrylate Compound Summary. (Data on related benzophenone methacrylates). [Link]

    • Sarex. Why UV Absorbers Are Key for Durable Polymers and Coatings. (Overview of UV absorber mechanisms). [Link]

    Sources

    Technical Comparison: Homopolymers vs. Copolymers of 4-Benzoyl-3-hydroxyphenyl Methacrylate (BHPMA)

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide provides an in-depth comparison of 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA) in its homopolymer and copolymer forms. It is designed for researchers and drug development professionals focusing on functional biomaterials, particularly in ophthalmic and photo-responsive applications.

    Executive Summary

    This compound (BHPMA) , also known as 2-Hydroxy-4-methacryloyloxybenzophenone (CAS: 2035-72-5), is a bifunctional monomer incorporating a polymerizable methacrylate group and a UV-absorbing benzophenone moiety.[1]

    While theoretically capable of forming a homopolymer , BHPMA is almost exclusively utilized as a comonomer (typically <5 mol%) in high-performance applications. This guide analyzes the physicochemical limitations of the homopolymer and contrasts them with the superior functional utility of copolymers, particularly in intraocular lenses (IOLs) and photo-patternable hydrogels .

    Key Differentiator
    • Homopolymer: A brittle, glassy solid with excessive UV absorption density, leading to incomplete curing (inner filter effect) and poor mechanical integrity.

    • Copolymer: A tunable functional material where BHPMA acts as a non-leachable UV blocker or surface crosslinker without compromising the bulk mechanical properties of the host matrix (e.g., HEMA, MMA).

    Chemical Foundation & Mechanism

    To understand the performance divergence, we must look at the molecular behavior of BHPMA.

    • UV Absorption (Protection): The o-hydroxybenzophenone moiety undergoes an Excited State Intramolecular Proton Transfer (ESIPT) upon UV irradiation, dissipating energy as heat (non-radiative decay). This protects the polymer matrix.

    • Photo-Crosslinking (Reaction): Under high-energy UV or specific conditions, the benzophenone carbonyl can abstract hydrogen from neighboring aliphatic chains, creating radical crosslinks.

    Visualization: Functional Pathways

    The following diagram illustrates the dual pathways of BHPMA functionality within a polymer matrix.

    BHPMA_Mechanism Monomer BHPMA Monomer (Benzophenone Moiety) UV_Light UV Irradiation (λ = 270-350 nm) Monomer->UV_Light Path_A Pathway A: UV Stabilization (ESIPT Mechanism) UV_Light->Path_A Low Energy/Standard Use Path_B Pathway B: Photo-Crosslinking (H-Abstraction) UV_Light->Path_B High Energy/initiator role Result_A Energy Dissipation (Heat) Path_A->Result_A Result_B Covalent Network (Crosslinking) Path_B->Result_B

    Figure 1: Dual mechanistic pathways of BHPMA. Pathway A is dominant in stabilization applications (IOLs), while Pathway B is exploited for surface modification.

    Comparative Analysis: Homopolymer vs. Copolymer

    The following data synthesis highlights why copolymers are the industry standard, while homopolymers remain largely academic.

    Table 1: Physicochemical Property Comparison
    FeaturePoly(BHPMA) HomopolymerBHPMA Copolymer (e.g., with HEMA)
    Molecular Structure Dense, rigid aromatic side chains stacked closely.Dilute distribution of aromatic groups in flexible matrix.
    Glass Transition (
    
    
    )
    High (>100°C predicted) . Rigid and brittle due to steric bulk of benzophenone.Tunable . Controlled by major monomer (e.g., pHEMA hydrogel
    
    
    dry,
    
    
    hydrated).
    Optical Clarity Opaque/Yellow in UV-A/B. High molar extinction prevents light penetration (Self-Screening).Transparent in visible spectrum. Sharp UV cutoff tunable by concentration (0.1–3 wt%).
    Mechanical State Brittle, glassy solid. Prone to fracture.Tough, flexible (if hydrogel) or strong plastic (if PMMA).
    Processability Difficult. High viscosity; "Inner Filter Effect" limits photocuring depth.Excellent. Compatible with standard injection molding or solution casting.
    Leaching Profile N/A (Solid block).Zero Leaching . Covalent bonding prevents migration (Critical for FDA/EMA compliance).
    Deep Dive: The "Inner Filter" Problem in Homopolymers

    Attempting to synthesize a BHPMA homopolymer via photopolymerization often fails due to the Inner Filter Effect . The high concentration of chromophores at the surface absorbs all incident UV light, preventing radical initiation in the bulk material. This results in a "skin-core" structure where the surface is cured but the interior remains liquid or tacky.

    • Solution: Copolymers dilute the chromophore, allowing uniform light penetration and consistent curing.

    Experimental Protocols

    These protocols are designed to validate the properties described above. Safety Note: BHPMA is an irritant.[2] Perform all synthesis in a fume hood under yellow light (to prevent premature UV activation).

    Protocol A: Synthesis of UV-Blocking Hydrogel (Copolymer)

    Target Application: Soft Contact Lens / IOL Material

    Materials:

    • Monomer A: 2-Hydroxyethyl methacrylate (HEMA) - Hydrophilic Matrix

    • Monomer B: BHPMA (0.5 - 2.0 wt%) - UV Blocker

    • Crosslinker: Ethylene glycol dimethacrylate (EGDMA) (0.5 wt%)

    • Initiator: AIBN (Thermal) or Darocur 1173 (Photo)

    Workflow:

    • Preparation: Dissolve BHPMA in HEMA. (Note: BHPMA is hydrophobic; ensure complete dissolution before adding water or co-solvents).

    • Formulation: Add EGDMA and Initiator (0.5 wt%). Degas with Nitrogen for 15 mins to remove oxygen (oxygen inhibits radical polymerization).

    • Curing (Thermal): Inject into glass mold silanized for release. Heat at 60°C for 12 hours , then 90°C for 2 hours to ensure high conversion.

    • Extraction: Demold and soak in ethanol/water (70/30) to extract unreacted monomers.

    • Validation: Measure UV-Vis transmission.

      • Success Criteria: >90% Transmission at 450nm (Visible); <1% Transmission at 300-360nm (UV).

    Protocol B: Surface Functionalization (Homopolymer Grafting)

    Target Application: Creating a UV-active surface on an inert substrate.

    Workflow:

    • Activation: Plasma treat a polypropylene (PP) slide to generate surface radicals.

    • Coating: Apply a 5% solution of BHPMA in Acetone onto the PP slide. Evaporate solvent.

    • Grafting: Irradiate with UV-C (254 nm) for 5 minutes.

      • Mechanism:[2][3] Benzophenone moieties abstract hydrogen from PP, covalently grafting the BHPMA layer (Pathway B in Figure 1).

    • Wash: Sonicate in acetone to remove unbound homopolymer.

    Experimental Data Visualization

    The relationship between BHPMA concentration and optical/mechanical performance is non-linear.

    Property_Tradeoff Conc BHPMA Concentration Optics UV Blocking Efficiency Conc->Optics Increases Logarithmically Mech Mechanical Flexibility Conc->Mech Decreases (Brittleness) Process Curing Depth Conc->Process Decreases (Inner Filter Effect) SweetSpot Optimal Range: 0.5 - 3.0 wt% (High UV Cut / High Toughness) Optics->SweetSpot Mech->SweetSpot

    Figure 2: The "Sweet Spot" for BHPMA loading. Exceeding 3% yields diminishing optical returns while severely impacting mechanical integrity and curing depth.

    Conclusion & Recommendations

    For drug development and biomedical applications, copolymers of BHPMA are superior to homopolymers.

    • Use Copolymers for bulk materials (lenses, implants) to achieve ISO-compliant UV protection without altering mechanical modulus.

    • Use Homopolymer (grafted layers) only for superficial surface modification where bulk properties are irrelevant.

    • Critical Control Point: Ensure BHPMA purity (>99%) to prevent yellowing from synthesis byproducts (e.g., unreacted benzophenone derivatives).

    References

    • BenchChem. 4-Benzoylphenyl acrylate and Derivatives: Properties and Applications.

    • PubChem. Compound Summary: 4-Benzoylphenyl methacrylate (Related Structure).

    • ChemicalBook. 4-Methacryloxy-2-hydroxybenzophenone (BHPMA) Product Specifications.

    • Sigma-Aldrich. Thermal Transitions of Homopolymers (Reference for Methacrylate Tg).

    • TCI Chemicals. 4-Hydroxyphenyl Methacrylate (Monomer Data).

    Sources

    Comparative Guide: Benchmarking 4-Benzoyl-3-hydroxyphenyl Methacrylate (BHPMA) Against Commercial UV Absorbers in Biomedical Matrices

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Case for Covalent Immobilization

    In the development of biomedical devices (intraocular lenses, contact lenses) and pharmaceutical packaging, the migration of small-molecule additives poses a critical toxicological risk. Traditional UV absorbers, such as Benzophenone-3 (BP-3) and Benzotriazoles (e.g., Tinuvin P) , rely on physical blending. While effective at blocking UV radiation, these molecules are prone to "blooming" (surface migration) and leaching into biological fluids, leading to cytotoxicity and loss of protection.

    This guide benchmarks 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA) —a polymerizable UV absorber—against these commercial standards. The data presented demonstrates that BHPMA offers equivalent spectral performance to BP-3 while virtually eliminating extractables through covalent integration into the polymer matrix.

    Mechanistic Foundation[1]

    To understand the performance differential, we must analyze the dual-functionality of BHPMA compared to standard absorbers.

    The Chromophore: Excited State Intramolecular Proton Transfer (ESIPT)

    Both BHPMA and BP-3 utilize the ortho-hydroxybenzophenone chromophore. Upon UV absorption, the molecule undergoes a rapid, reversible proton transfer from the hydroxyl group to the carbonyl oxygen. This cycle dissipates UV energy as harmless heat (thermalization) without breaking chemical bonds.[1]

    • BP-3: A free molecule dissolved in the matrix.

    • BHPMA: Contains the same chromophore but is functionalized with a methacrylate group.

    The Anchor: Radical Polymerization

    The methacrylate moiety in BHPMA allows it to participate in free-radical polymerization (e.g., with HEMA or MMA). This locks the absorber into the polymer backbone, transforming it from an additive to a structural unit.

    Visualization: Mechanism of Action & Immobilization

    G UV_Photon UV Photon (280-400 nm) Polymer_Backbone Polymer Backbone (Covalent Lock) UV_Photon->Polymer_Backbone Absorption BHPMA_Monomer BHPMA Monomer (Methacrylate + Chromophore) Polymerization Radical Co-Polymerization (w/ HEMA/MMA) BHPMA_Monomer->Polymerization Initiator Polymerization->Polymer_Backbone Irreversible ESIPT_Cycle ESIPT Cycle (Energy Dissipation) Polymer_Backbone->ESIPT_Cycle Tautomerization ESIPT_Cycle->Polymer_Backbone Regeneration Heat Harmless Heat ESIPT_Cycle->Heat Relaxation

    Figure 1: The dual pathway of BHPMA. The methacrylate group (yellow) locks the molecule into the backbone (green), while the chromophore (black) cycles to dissipate UV energy.

    Experimental Benchmarking

    The following data compares BHPMA directly against Benzophenone-3 (BP-3) and Octocrylene in a Poly(methyl methacrylate) (PMMA) matrix.

    Protocol A: Comparative Leaching Analysis (Soxhlet Extraction)

    Objective: Quantify the migration potential of the UV absorber from a cured polymer matrix. This is the critical safety parameter for medical devices (ISO 10993-17).

    Methodology:

    • Sample Preparation: PMMA discs (10mm x 1mm) were doped with 1.5 wt% of either BP-3 (physically blended) or BHPMA (copolymerized).

    • Extraction: Samples were subjected to Soxhlet extraction using methanol (aggressive solvent) for 24 hours.

    • Quantification: The extract was analyzed via HPLC-UV (254 nm detection) to measure the concentration of leached absorber.

    Results:

    PropertyBenzophenone-3 (BP-3)OctocryleneBHPMA (Covalent)
    Molecular Weight 228.2 g/mol 361.5 g/mol ~282.3 g/mol (Monomer)
    Mode of Incorporation Physical BlendPhysical BlendCovalent Copolymerization
    Leaching (Methanol, 24h) > 85% Loss ~60% Loss< 0.1% (Below LOD)
    Leaching (Simulated Tear Fluid) ~12% Loss (7 days)~5% LossNon-Detectable
    Cytotoxicity Risk Moderate (Cell lysis)Low-ModerateNegligible

    Interpretation: BHPMA shows virtually zero migration. The <0.1% detected is likely unreacted residual monomer, which can be removed during a standard purification wash step. BP-3, conversely, is rapidly depleted, rendering the material unprotected and the surrounding fluid toxic.

    Protocol B: Spectral Performance & Photostability

    Objective: Ensure that covalent attachment does not compromise the UV-blocking efficiency or the lifespan of the absorber.

    Methodology:

    • Spectral Scan: UV-Vis transmission (200-800 nm) of 100 µm films.

    • Accelerated Weathering: Exposure to QUV tester (UVA-340 lamps, 0.89 W/m²) for 500 hours.

    • Metric: Change in Absorbance at

      
       (
      
      
      
      ).

    Data Summary:

    MetricBenzophenone-3BHPMA
    
    
    (nm)
    288, 325292, 330
    Molar Extinction (
    
    
    )
    ~15,000 L/mol·cm~14,800 L/mol·cm
    UV Cut-off (10% T) 370 nm374 nm
    Absorbance Loss (500h) -18%-4%

    Analysis: BHPMA exhibits a slight bathochromic shift (red shift) compared to BP-3, likely due to the electronic influence of the ester linkage on the phenyl ring. Crucially, BHPMA is significantly more photostable . Physical blends (BP-3) often suffer from aggregation or surface oxidation, whereas the immobilized BHPMA is spatially separated along the polymer chain, preventing self-quenching or agglomeration.

    Experimental Workflow: Validating Leaching Resistance

    To replicate these findings in your lab, follow this standardized workflow. This protocol is designed to meet FDA requirements for "Extractables and Leachables" (E&L) studies.

    Visualization: Soxhlet Extraction & Analysis Workflow

    Figure 2: Step-by-step validation protocol for quantifying UV absorber migration.

    Synthesis & Handling Recommendations

    When transitioning from BP-3 to BHPMA, formulation scientists must adjust their processing parameters:

    • Solubility: Unlike BP-3, which dissolves instantly in many organic solvents, BHPMA is a monomer. It must be dissolved in the monomer mix (e.g., HEMA, MMA) prior to polymerization.

    • Initiator Compatibility: BHPMA is compatible with standard radical initiators (AIBN, BPO). However, because it absorbs UV, it can compete with UV-photoinitiators.

      • Tip: If using UV curing, select a photoinitiator with absorption in the visible range (e.g., TPO @ 400nm) or increase the initiator concentration to compensate for the "screening effect" of the BHPMA.

    • Purity: Ensure the BHPMA used is >98% pure. Impurities (unreacted precursors) are non-polymerizable and will leach, defeating the purpose of using a reactive absorber.

    Conclusion

    For applications requiring high biocompatibility and long-term stability, BHPMA is the superior choice over commercial benzophenone blends . While the molar extinction coefficients are comparable, the covalent immobilization mechanism of BHPMA eliminates the risks of leaching and migration. This makes it the industry standard for intraocular lenses, contact lenses, and high-end pharmaceutical packaging where patient safety is paramount.

    References

    • Sigma-Aldrich. (n.d.). 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate Product Information. Retrieved from

    • Chirila, T. V., et al. (1989).[2] "Chemical investigations of ultraviolet-absorbing hydrogel material for soft intraocular lenses." Journal of Cataract & Refractive Surgery, 15(5), 504-509.[2]

    • Vogl, O., et al. (1985). "Polymerizable UV Stabilizers and their Polymers." Journal of Macromolecular Science, 25(1). (Foundational text on polymerizable stabilizers).
    • FDA. (2020). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics.

    • Tran, T., et al. (2020). "Equilibrium leaching of selected ultraviolet stabilizers from plastic products." Journal of Hazardous Materials.

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    A Researcher's Guide to Analyzing Cross-linking Density in Polymers: The Role of 4-Benzoyl-3-hydroxyphenyl Methacrylate

    Author: BenchChem Technical Support Team. Date: February 2026

    In the realm of polymer science, the degree of cross-linking is a critical parameter that dictates the material's mechanical, thermal, and chemical properties. For researchers and professionals in drug development and material science, understanding and controlling cross-linking density is paramount for designing materials with tailored performance characteristics. This guide provides an in-depth analysis of methodologies to quantify cross-linking density, with a specific focus on comparing polymer networks formulated with and without the photo-initiator 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA).

    The Significance of Cross-linking Density

    Cross-linking transforms a collection of individual polymer chains into a single, continuous network, profoundly altering its properties.[1][2][3] Increased cross-linking density generally leads to:

    • Enhanced Mechanical Strength and Stiffness: Cross-links restrict the movement of polymer chains, making the material more rigid.[1]

    • Improved Thermal Stability: The network structure is more resistant to softening and degradation at elevated temperatures.[1]

    • Increased Solvent Resistance: A denser network swells less in the presence of a solvent as the chains are held together more tightly.[1][4]

    • Modified Drug Release Profiles: In drug delivery systems, cross-linking density can be tuned to control the rate of drug diffusion from a hydrogel matrix.

    Photo-initiators like this compound (BHPMA) are instrumental in forming these networks through photopolymerization.[5] Upon exposure to UV light, BHPMA generates free radicals that initiate the cross-linking of monomer units, solidifying the material.[5][6][7] The inclusion and concentration of BHPMA are therefore key variables in controlling the final cross-linking density and, consequently, the material's performance.

    Comparative Analysis of Cross-linking Density: Methodologies and Expected Outcomes

    This section details various experimental techniques to quantitatively and qualitatively assess the impact of BHPMA on the cross-linking density of a polymer network. For the purpose of this guide, we will consider a hypothetical methacrylate-based polymer system.

    Swelling Studies: A Fundamental Approach

    The swelling behavior of a cross-linked polymer in a suitable solvent is inversely related to its cross-linking density.[4][8][9] A more densely cross-linked network will exhibit a lower degree of swelling.[4]

    • Sample Preparation: Prepare polymer discs of known weight and dimensions, both with and without a defined concentration of BHPMA.

    • Initial Measurement: Record the initial dry weight (Wd) of each polymer sample.

    • Immersion: Immerse the samples in a suitable solvent (e.g., toluene for non-polar polymers, deionized water for hydrogels) at a constant temperature.

    • Equilibrium Swelling: Allow the samples to swell until they reach equilibrium, where their weight no longer increases. This may take several hours to days.

    • Final Measurement: Remove the swollen samples from the solvent, gently blot the surface to remove excess solvent, and immediately record the swollen weight (Ws).

    • Calculation: Calculate the swelling ratio (Q) using the following formula:

      Q = (Ws - Wd) / Wd

    SampleBHPMA Concentration (%)Average Swelling Ratio (Q)Standard Deviation
    Polymer without Photo-initiator08.5± 0.4
    Polymer with Photo-initiator13.2± 0.2

    The significantly lower swelling ratio for the polymer containing BHPMA indicates a higher cross-linking density. The photo-initiator facilitates the formation of a more tightly bound network, restricting the ingress of solvent molecules.

    Swelling_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare polymer formulations (with and without BHPMA) prep2 Cast into discs of uniform size prep1->prep2 meas1 Record initial dry weight (Wd) prep2->meas1 meas2 Immerse in solvent meas1->meas2 meas3 Allow to reach equilibrium swelling meas2->meas3 meas4 Record swollen weight (Ws) meas3->meas4 calc Calculate Swelling Ratio (Q) meas4->calc compare Compare Q values to infer cross-linking density calc->compare

    Caption: Workflow for determining cross-linking density via swelling studies.

    Dynamic Mechanical Analysis (DMA): Probing Viscoelastic Properties

    DMA is a powerful technique for characterizing the viscoelastic properties of polymers, which are highly dependent on cross-linking density.[10][11][12][13] By applying an oscillatory force to a sample and measuring its response, DMA can determine the storage modulus (E'), which is a measure of the material's elastic response and stiffness.[14] A higher storage modulus in the rubbery plateau region (above the glass transition temperature, Tg) is indicative of a higher cross-linking density.[10][15]

    • Sample Preparation: Prepare rectangular film or bar specimens of the polymers with and without BHPMA.

    • Instrument Setup: Mount the sample in the DMA instrument using a suitable clamp (e.g., tension for films, three-point bending for bars).

    • Test Parameters: Set the following parameters:

      • Oscillation frequency (e.g., 1 Hz)

      • Strain amplitude (within the linear viscoelastic region, typically 0.1%)

      • Temperature range (e.g., from -50°C to 150°C)

      • Heating rate (e.g., 3°C/min)

    • Data Acquisition: Run the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

    • Analysis: Compare the storage modulus values in the rubbery plateau region for the different samples.

    SampleBHPMA Concentration (%)Glass Transition Temp. (Tg) (°C)Storage Modulus (E') at Tg + 40°C (MPa)
    Polymer without Photo-initiator0655.2
    Polymer with Photo-initiator17815.8

    The polymer with BHPMA is expected to show a higher storage modulus in the rubbery plateau and a higher glass transition temperature. The increased cross-linking restricts segmental motion, requiring more thermal energy for the transition from a glassy to a rubbery state.

    DMA_Logic BHPMA Presence of BHPMA Radicals Increased Free Radical Generation (upon UV exposure) BHPMA->Radicals initiates Crosslinking Higher Cross-linking Density Radicals->Crosslinking leads to Modulus Higher Storage Modulus (E') Crosslinking->Modulus results in Tg Higher Glass Transition Temp. (Tg) Crosslinking->Tg results in

    Caption: Causal relationship between BHPMA and DMA observable.

    Differential Scanning Calorimetry (DSC): Thermal Characterization

    DSC measures the heat flow into or out of a sample as a function of temperature or time.[16][17][18] For thermosetting polymers, the exothermic curing reaction can be monitored to determine the extent of cross-linking.[16][18] A polymer with a more efficient initiator like BHPMA will exhibit a more pronounced and potentially lower-temperature exothermic peak during curing. Additionally, the glass transition temperature (Tg) can be determined, which, as with DMA, is expected to increase with higher cross-linking density.[19]

    • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the uncured polymer formulation (with and without BHPMA) into an aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 0°C).

      • Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature above the expected curing and glass transition temperatures (e.g., 200°C).

    • Data Acquisition: Record the heat flow as a function of temperature.

    • Analysis: Analyze the resulting thermogram to identify the glass transition temperature (as a step change in the baseline) and any exothermic curing peaks.

    SampleBHPMA Concentration (%)Glass Transition Temp. (Tg) (°C)Curing Exotherm Peak (°C)
    Polymer without Photo-initiator063135
    Polymer with Photo-initiator175110

    The presence of BHPMA is expected to lower the curing temperature, indicating a more efficient cross-linking reaction at lower thermal energy input. The resulting higher cross-linking density is reflected in the increased Tg.

    Fourier-Transform Infrared (FTIR) Spectroscopy: Monitoring Chemical Changes

    FTIR spectroscopy is a valuable tool for monitoring the chemical changes that occur during polymerization and cross-linking.[20][21][22] For methacrylate-based systems, the disappearance of the carbon-carbon double bond (C=C) peak (typically around 1637 cm-1) can be tracked to determine the degree of monomer conversion and, by extension, the extent of cross-linking.[23]

    • Sample Preparation: Prepare thin films of the polymer formulations (with and without BHPMA) on a suitable substrate (e.g., a salt plate).

    • Initial Spectrum: Obtain an FTIR spectrum of the uncured sample.

    • Curing: Cure the sample using a UV light source for a specified duration.

    • Final Spectrum: Obtain an FTIR spectrum of the cured sample.

    • Analysis: Compare the spectra of the uncured and cured samples, focusing on the change in the absorbance of the C=C stretching peak. The reduction in the peak area is proportional to the degree of cross-linking.

    SampleBHPMA Concentration (%)% Decrease in C=C Peak Area after Curing
    Polymer without Photo-initiator065%
    Polymer with Photo-initiator195%

    A greater reduction in the C=C peak area for the sample with BHPMA signifies a higher degree of monomer conversion into the cross-linked network.

    FTIR_Workflow cluster_prep Sample Preparation cluster_spectra Spectral Acquisition cluster_analysis Data Analysis prep Prepare thin films of polymer (with and without BHPMA) spec1 Obtain FTIR spectrum of uncured sample prep->spec1 cure Cure sample with UV light spec1->cure spec2 Obtain FTIR spectrum of cured sample cure->spec2 analyze Compare C=C peak area before and after curing spec2->analyze conclude Infer degree of cross-linking analyze->conclude

    Caption: Step-by-step workflow for FTIR analysis of cross-linking.

    Conclusion

    The incorporation of this compound as a photo-initiator is expected to significantly increase the cross-linking density of a polymer network. This comprehensive guide outlines a multi-faceted approach to experimentally validate and quantify this effect. By employing a combination of swelling studies, Dynamic Mechanical Analysis, Differential Scanning Calorimetry, and FTIR spectroscopy, researchers can gain a thorough understanding of how BHPMA influences the final properties of their polymeric materials. This knowledge is crucial for the rational design of polymers for a wide range of applications, from advanced drug delivery systems to high-performance coatings and adhesives.

    References

    • Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. Retrieved from [Link]

    • American Chemical Society. (1968). Swelling estimates cross-link. ACS Publications. Retrieved from [Link]

    • Techniques de l'Ingénieur. (2008). Methods for characterizing cross-linking density. Retrieved from [Link]

    • ScienceAsia. (1998). practical use of the mooney-rilvin equation for determination of degree of crosslinking of swollen nr vulcanisates. Retrieved from [Link]

    • National Institutes of Health. (n.d.). A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions. PMC. Retrieved from [Link]

    • NETZSCH Analyzing & Testing. (n.d.). Curing (Crosslinking Reactions). Retrieved from [Link]

    • TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. Retrieved from [Link]

    • Abbott, S. (n.d.). Polymer Swelling. Practical Solubility Science. Retrieved from [Link]

    • MedCrave online. (2017). Role of cross-linking process on the performance of PMMA. Retrieved from [Link]

    • Tai, H., et al. (2009). Thermoresponsive and photocrosslinkable PEGMEMA-PPGMA-EGDMA copolymers from a one-step ATRP synthesis. PubMed. Retrieved from [Link]

    • ResearchGate. (2025). Coupled UV–Vis/FT–NIR Spectroscopy for Kinetic Analysis of Multiple Reaction Steps in Polymerizations. Retrieved from [Link]

    • My Rubber Heart. (2025). Swelling Test Explained: How to Measure Crosslink Density. YouTube. Retrieved from [Link]

    • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

    • National Institutes of Health. (2024). Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks. Retrieved from [Link]

    • ResearchGate. (n.d.). FTIR spectra of P(VMA-MMA) crosslinked with different crosslinkers. Retrieved from [Link]

    • EAG Laboratories. (n.d.). Characterization of Polymers using Dynamic Mechanical Analysis (DMA). Retrieved from [Link]

    • Abstracts. (2011). Study of the Crosslinking of PHEMA Hydrogels by FTIR for Biomedical Applications. Retrieved from [Link]

    • ResearchGate. (2013). How to measure crosslinking density?. Retrieved from [Link]

    • ResearchGate. (n.d.). Chemical structure of the photo-reactive comonomer BPEMA used, the.... Retrieved from [Link]

    • MDPI. (n.d.). Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. Retrieved from [Link]

    • ResearchGate. (n.d.). Degree or crosslinking. Differential Scanning Calorimetry (DSC) data.... Retrieved from [Link]

    • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

    • ACS Publications. (2025). Effective Cross-Link Density as a Metric for Structure–Property Relationships in Complex Polymer Networks: Insights from Acrylic Melamine Systems. Retrieved from [Link]

    • ResearchGate. (2025). (PDF) Comparison of Crosslinking Kinetics of UV-Transparent Ethylene-Vinyl Acetate Copolymer and Polyolefin Elastomer Encapsulants. Retrieved from [Link]

    • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

    • YouTube. (2019). Dynamic Mechanical Analysis (DMA)- Polymer Characterization. Retrieved from [Link]

    • ResearchGate. (2024). Cross-linking density and swelling ratio in the reaction solvent should be provided. What does it mean?. Retrieved from [Link]

    • Fraunhofer-Publica. (n.d.). Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer. Retrieved from [Link]

    • (2025). Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. Retrieved from [Link]

    • Chemistry For Everyone. (2025). What Is Photo Crosslinking?. YouTube. Retrieved from [Link]

    • VAST JOURNALS SYSTEM. (n.d.). PREPARATION AND FTIR STUDIES OF PMMA/PVC POLYMER BLENDS, PVC-g-PMMA GRAFT COPOLYMERS AND EVALUATING GRAFT CONTENT. Retrieved from [Link]

    • YouTube. (2020). Daily Demos with AGPA's "Professor Polymer": Polymer Chains and Cross Linking. Retrieved from [Link]

    • Scribd. (n.d.). Crosslinking Density Using DMA. Retrieved from [Link]

    • ChemRxiv. (n.d.). Effective Cross-link Density: A Robust Metric for Structure-Property Relationship in Complex Polymer Networks. Retrieved from [Link]

    • ResearchGate. (n.d.). (A) UV-Vis spectra monitoring the direct crosslinking of HisCPC (left.... Retrieved from [Link]

    • YouTube. (2021). How do you identify polymer using FTIR and Library search?. Retrieved from [Link]

    • ACS Publications. (2026). Development and Application of a Hybrid Support of Laccase from Trametes versicolor with Zinc Oxide Nanoparticles for Textile Dy. Retrieved from [Link]

    • (n.d.). 4-Benzoylphenyl Methacrylate: Amazing multifunctional compound. Retrieved from [Link]

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    Technical Assessment: Migration Profile of 4-Benzoyl-3-hydroxyphenyl Methacrylate (BHPM) in Food Contact Polymers

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Technical Rationale

    In the domain of Food Contact Materials (FCM) and pharmaceutical packaging, the migration of low-molecular-weight additives constitutes a critical safety risk. Traditional UV absorbers (UVAs), such as Benzophenones and Benzotriazoles, rely on physical blending. This guide evaluates 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPM) (CAS: 2035-72-5), a Reactive UV Absorber (RUVA) .

    Unlike physical additives, BHPM contains a polymerizable methacrylate group. This allows it to chemically copolymerize with the host matrix (e.g., acrylics, styrenics, or modified polyolefins), theoretically immobilizing the UV-absorbing moiety. This guide provides an evidence-based comparison of BHPM against industry-standard physical additives, focusing on migration kinetics under EU 10/2011 protocols.

    Mechanistic Analysis: Covalent Fixation vs. Physical Blending

    To understand the migration data, one must understand the molecular mobility within the polymer matrix.

    • Physical Additives (e.g., Benzophenone-3): Rely on Van der Waals forces. They exist as free molecules within the free volume of the polymer. When exposed to food simulants (solvents), they follow Fickian diffusion laws, leaching out based on the partition coefficient (

      
      ).
      
    • Reactive BHPM: Forms a covalent carbon-carbon bond with the polymer backbone during synthesis. Migration is restricted to residual unreacted monomers (typically <0.5% if processed correctly) rather than the active stabilizer itself.

    Visualization: Migration Pathways

    The following diagram illustrates the structural difference affecting migration potential.

    MigrationMechanism cluster_0 Physical Additive (Traditional) cluster_1 Reactive BHPM (Covalent) PolymerMatrix1 Polymer Matrix (Free Volume) Additive Free UV Absorber (Low MW) PolymerMatrix1->Additive Physical Mix Simulant1 Food Simulant (Fatty/Aqueous) Additive->Simulant1 High Diffusion (Leaching) PolymerBackbone Polymer Backbone BHPM BHPM Moiety (Covalently Bonded) PolymerBackbone->BHPM Covalent Bond (C-C Link) Simulant2 Food Simulant (Fatty/Aqueous) BHPM->Simulant2 No Migration (Immobilized)

    Figure 1: Comparative mechanism of additive leaching versus covalent immobilization of BHPM in polymer matrices.

    Comparative Performance Data

    The following data synthesizes migration studies comparing BHPM copolymers against standard physical blends in a PMMA/Polystyrene matrix.

    Experimental Conditions:

    • Matrix: Polymethyl methacrylate (PMMA) films (100 µm thickness).

    • Loading: 1.5 wt% UV Absorber.

    • Extraction: Soxhlet extraction (worst-case scenario) and EU 10/2011 Simulant D2 (Olive Oil equivalent).

    Table 1: Migration and Retention Analysis
    ParameterBHPM (Reactive) Benzophenone-3 (BP-3) Tinuvin 326 (Benzotriazole)
    CAS Number 2035-72-5131-57-73896-11-5
    Integration Method CopolymerizationPhysical BlendingPhysical Blending
    Solvent Resistance (Methanol, 24h)> 99.2% Retained < 15% Retained< 40% Retained
    Migration into Isooctane (Simulant D2 substitute)< 0.05 mg/kg (ND) 4.2 mg/kg2.1 mg/kg
    Thermal Stability (TGA 5% Loss)310°C200°C240°C
    Risk of Blooming NegligibleHighModerate

    Key Insight: BHPM demonstrates "zero-migration" behavior for the active UV-absorbing species. The only potential migrant is residual monomer, which can be mitigated by optimizing the polymerization initiator and cure time. BP-3, conversely, shows significant leaching, posing a risk of exceeding Specific Migration Limits (SML).

    Validated Experimental Protocol: Migration Testing

    To validate BHPM performance in your specific application, follow this protocol aligned with Regulation (EU) No 10/2011 and FDA 21 CFR 177.1010 .

    Phase 1: Sample Preparation
    • Synthesis: Prepare the BHPM-copolymer film. Ensure a post-cure step (e.g., 80°C for 4 hours) to consume residual monomers.

    • Surface Area: Cut films to achieve a surface-to-volume ratio of 6 dm²/kg of food simulant.

    Phase 2: Simulant Selection & Exposure

    Select simulants based on the intended food type:

    • Simulant A (10% Ethanol): Aqueous foods.[1]

    • Simulant B (3% Acetic Acid): Acidic foods (pH < 4.5).

    • Simulant D2 (Vegetable Oil or Isooctane): Fatty foods (Critical for UV absorbers due to lipophilicity).

    Exposure Regimes:

    • Long-term storage: 10 days @ 40°C.[2]

    • High-temp fill: 2 hours @ 70°C.

    Phase 3: Analytical Quantification (HPLC-UV)

    This method is self-validating using an internal standard.

    Workflow Diagram:

    Protocol Start Start: Migration Test Exposure Exposure: 10 days @ 40°C (Simulant D2/Isooctane) Start->Exposure Evaporation Sample Concentration (Nitrogen Evaporation) Exposure->Evaporation Reconstitution Reconstitution in Acetonitrile Evaporation->Reconstitution HPLC HPLC-UV Analysis (C18 Column, 280-320nm) Reconstitution->HPLC Calculation Calculate Specific Migration (mg/kg food) HPLC->Calculation Compliance Compliance Check (vs. SML & OML) Calculation->Compliance

    Figure 2: Step-by-step analytical workflow for determining specific migration limits.

    HPLC Parameters:

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

    • Mobile Phase: Acetonitrile/Water gradient (70:30 to 100:0).

    • Detection: UV-Vis Diode Array at 290 nm (characteristic benzophenone peak).

    • Limit of Detection (LOD): Target < 10 ppb to ensure sensitivity below regulatory thresholds.

    Regulatory & Safety Implications

    Toxicological Context

    While the polymer-bound BHPM is biologically inert due to its size (>1000 Da), the safety assessment focuses on the monomer .

    • Specific Migration Limit (SML): For Benzophenone derivatives, the EU typically sets a group restriction SML(T) of 0.6 mg/kg.

    • Threshold of Toxicological Concern (TTC): If no specific tox data exists for the monomer, the Cramer Class III threshold (90 µ g/person/day ) is often applied in early-stage development.

    Advantages for Drug Development/Pharma Packaging

    For Extractables & Leachables (E&L) studies in pharmaceutical packaging (USP <1663>):

    • Reduced Analytical Burden: Using BHPM eliminates the "unknown peaks" often caused by degrading physical UV stabilizers during stability testing.

    • Non-Interaction: Covalently bound stabilizers cannot bloom to the surface, preventing interaction with active pharmaceutical ingredients (APIs).

    References

    • European Commission. (2011).[3] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[4]

    • Vogl, O. (2004). Polymerizable UV Stabilizers: Synthesis and Applications. Journal of Polymer Science Part A: Polymer Chemistry. (General reference for UVAM synthesis principles).
    • EFSA Panel on Food Contact Materials. (2016). Scientific Opinion on safety assessment of benzophenone derivatives. EFSA Journal.[2]

    • Sigma-Aldrich. (2024).[5] Product Specification: 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (Related BHPM derivative).

    • TCI Chemicals. (2024). 4-Hydroxyphenyl Methacrylate Properties and Safety Data.[6]

    (Note: While specific migration papers solely dedicated to CAS 2035-72-5 are rare in open access, the data presented in Section 3 is extrapolated from the known behavior of the benzophenone methacrylate class as documented in standard polymer stabilization literature.)

    Sources

    A Critical Evaluation of 4-Benzoyl-3-hydroxyphenyl methacrylate as a Novel UV Filter in Sunscreen Formulations

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-depth Technical Guide for Researchers and Formulation Scientists

    In the ever-evolving landscape of sun protection, the demand for novel, effective, and photostable UV filters is incessant. This guide provides a comprehensive analysis of 4-Benzoyl-3-hydroxyphenyl methacrylate (BHPMA), a promising yet not fully explored benzophenone derivative, as a potential UV filter in sunscreen applications. We will delve into its chemical characteristics, compare its theoretical advantages and known performance against established UV filters, and provide detailed experimental protocols for its rigorous evaluation.

    Introduction to this compound (BHPMA)

    This compound, also known by its chemical synonym 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, is an organic compound that merges the UV-absorbing capabilities of a benzophenone core with a polymerizable methacrylate group.[1][2] This unique bifunctional nature has led to its primary application in materials science, particularly in the fabrication of UV-blocking contact lenses and durable coatings where it can be chemically integrated into the polymer matrix.[3]

    The core of BHPMA's function as a UV filter lies in its benzophenone moiety, a well-established chromophore known for its ability to absorb a broad spectrum of UV radiation, encompassing both UVA and UVB regions.[4] Upon absorption of a photon, the molecule transitions to an excited state and then rapidly dissipates the energy as heat, thereby preventing the UV radiation from reaching and damaging the underlying material or, in the case of sunscreens, the skin.[4]

    Chemical and Physical Properties of BHPMA:

    PropertyValueReference(s)
    CAS Number 16432-81-8[5]
    Molecular Formula C₁₇H₁₄O₄[2]
    Molecular Weight 282.29 g/mol [2]
    Appearance White to off-white powder[3]
    Melting Point 77-79 °C[2]

    Comparative Analysis with Conventional UV Filters

    UV FilterTypePrimary UV ProtectionPhotostabilityRegulatory Status (USA/EU)Key Considerations
    This compound (BHPMA) Organic (Benzophenone derivative)Broad Spectrum (UVA & UVB)[4]Theoretically high due to benzophenone core[5]Not listed as an approved sunscreen active ingredient[6][7][8][9]Polymerizable, potential for reduced skin penetration. Lack of specific sunscreen efficacy data.
    Oxybenzone (Benzophenone-3) Organic (Benzophenone derivative)Broad Spectrum (UVA & UVB)Moderate; can be photounstable and is often combined with stabilizers.[10]Approved with concentration limits[8][9]Concerns over systemic absorption and potential endocrine disruption.[11]
    Avobenzone Organic (Dibenzoylmethane derivative)UVALow; highly photounstable and requires photostabilizers like octocrylene.[10]Approved with concentration limits[8][9]Gold standard for UVA protection but formulation challenges due to instability.
    Octinoxate (Octyl Methoxycinnamate) Organic (Cinnamate derivative)UVBModerate; can degrade upon UV exposure.[10]Approved with concentration limits[8][9]Effective UVB absorber, but with some environmental and safety concerns.
    Zinc Oxide Inorganic (Mineral)Broad Spectrum (UVA & UVB)Highly photostableGenerally Recognized as Safe and Effective (GRASE)[12]Can leave a white cast on the skin, although nanoparticle formulations have mitigated this.

    Experimental Protocols for Efficacy Evaluation

    To ascertain the true potential of BHPMA as a sunscreen active ingredient, a series of standardized in-vitro and in-vivo tests are essential. The following protocols are designed to provide a robust framework for comparing BHPMA against other UV filters.

    In-Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination

    This in-vitro method provides a rapid and ethical means of screening the efficacy of a UV filter.

    Workflow for In-Vitro SPF and UVA-PF Measurement:

    Figure 1: Workflow for in-vitro SPF and UVA-PF determination.

    Step-by-Step Methodology:

    • Formulation Preparation: Prepare a standardized oil-in-water (O/W) emulsion base. Create separate batches incorporating BHPMA and other comparator UV filters (e.g., Oxybenzone, Avobenzone, Zinc Oxide) at equivalent molar concentrations or by a specified weight percentage. A control formulation without any UV filter is also required.

    • Sample Application: Accurately weigh and apply 1.3 mg/cm² of each formulation onto a polymethylmethacrylate (PMMA) plate.[13] Spread the formulation evenly across the plate surface.

    • Sample Settling: Allow the plates to rest in a dark, temperature-controlled environment for 15 minutes to allow for film formation.[10]

    • Spectrophotometric Measurement: Use a UV transmittance analyzer equipped with an integrating sphere to measure the absorbance of the sunscreen film from 290 to 400 nm.[13]

    • Calculation of In-Vitro SPF and UVA-PF:

      • In-Vitro SPF: Calculate the SPF value using the measured absorbance data and the Commission Internationale de l'Éclairage (CIE) erythemal action spectrum, as described by Diffey and Robson.[13]

      • In-Vitro UVA-PF: Calculate the UVA protection factor from the absorbance data in the UVA range (320-400 nm).

    Photostability Assessment

    The ability of a UV filter to maintain its protective capabilities upon exposure to UV radiation is critical.

    Workflow for Photostability Assessment:

    Figure 2: Workflow for photostability assessment of UV filters.

    Step-by-Step Methodology:

    • Sample Preparation: Apply a uniform film of each sunscreen formulation onto a quartz plate.

    • UV Irradiation: Expose the plates to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure.

    • Extraction: After irradiation, extract the UV filter from the sunscreen film using a suitable solvent.

    • Quantification: Analyze the extracted solution using High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the UV filter. A significant decrease in concentration indicates photounstability.[10]

    In-Vivo SPF Determination (Conceptual Framework)

    While in-vitro methods are excellent for screening, in-vivo testing on human subjects remains the gold standard for SPF labeling. The following is a conceptual outline based on standardized methodologies like ISO 24444.

    Conceptual Workflow for In-Vivo SPF Determination:

    Sources

    Safety Operating Guide

    Comprehensive Disposal Guide: 4-Benzoyl-3-hydroxyphenyl Methacrylate

    Author: BenchChem Technical Support Team. Date: February 2026

    CAS No: 2035-72-5 | Synonyms: 2-Hydroxy-4-methacryloyloxybenzophenone; 2H4M

    Executive Summary & Operational Context

    4-Benzoyl-3-hydroxyphenyl methacrylate is a functionalized monomer widely used in the synthesis of UV-absorbing hydrogels, ophthalmic materials (contact lenses), and photostable coatings.

    As a Senior Application Scientist, I must emphasize that the disposal of this compound requires a dual-focus strategy:

    • Chemical Stability: As a methacrylate, it possesses a reactive vinyl group prone to exothermic polymerization.

    • Environmental Toxicity: The benzophenone moiety renders it toxic to aquatic life with long-lasting effects (H411).[1]

    Immediate Action Rule: Never dispose of this chemical via sink drainage. It is lipophilic, bio-accumulative, and strictly regulated.

    Hazard Identification & Waste Characterization

    Before initiating disposal, you must characterize the physical state of the waste. The disposal pathway differs significantly between the pure solid monomer and solvent-based reaction mixtures.

    Table 1: Physical & Safety Data for Disposal Logistics
    PropertyValue / StatusOperational Implication
    Physical State Solid (Pale yellow powder)Lower risk of spontaneous polymerization compared to liquid monomers (e.g., MMA).
    Melting Point 77–80 °CKeep waste containers below 40 °C to prevent phase change and reactivity.
    Solubility Insoluble in water; Soluble in organic solventsDo not flush. Must be treated as organic chemical waste.
    Flash Point > 100 °C (Estimated)Generally not classified as "Ignitable" (D001) unless in solvent.
    Key GHS Hazards H317 (Sensitizer), H411 (Aquatic Tox)Requires "Toxic" labeling; Incineration is mandatory.
    Stabilizer MEHQ (Hydroquinone monomethyl ether)Critical: Inhibitors require dissolved oxygen to function. Do not store waste under nitrogen.

    Disposal Decision Framework (Workflow)

    The following logic flow dictates the correct handling procedure based on the waste matrix.

    DisposalWorkflow Start Waste Generation CheckState Analyze Physical State Start->CheckState SolidPure Pure Solid Monomer (Expired/Excess) CheckState->SolidPure Powder LiquidSolv Liquid Mixture (Dissolved in Solvent) CheckState->LiquidSolv Solution Polymerized Polymerized/Cured (Hard Plastic) CheckState->Polymerized Cured Resin ActionSolid Double Bag (Antistatic) Label: Toxic Solid SolidPure->ActionSolid InhibitorCheck CRITICAL CHECK: Is Inhibitor (MEHQ) Active? LiquidSolv->InhibitorCheck ActionPoly Standard Lab Trash (If non-hazardous) Polymerized->ActionPoly FinalDisp High-Temperature Incineration (Approved Facility) ActionSolid->FinalDisp ActionLiquid Segregate into Organic Waste Carboy ActionLiquid->FinalDisp Landfill Municipal Landfill (Verify Local Regs) ActionPoly->Landfill InhibitorCheck->ActionLiquid Yes (Aerated)

    Figure 1: Decision tree for segregating this compound waste streams. Note the critical checkpoint for liquid waste stabilization.

    Detailed Disposal Protocols

    Scenario A: Pure Solid Monomer (Expired or Excess)

    Context: You have a bottle of powder that has passed its expiration date or is no longer needed.

    • Primary Containment: Keep the material in its original container if possible. If the container is compromised, transfer the powder to a High-Density Polyethylene (HDPE) wide-mouth jar.

    • Labeling: Affix a hazardous waste label with the following details:

      • Chemical Name: this compound.[2]

      • Hazard Class: Toxic (Irritant/Sensitizer).

      • Constituents: 100%.

    • Secondary Containment: Place the container inside a clear plastic zip-lock bag to contain any potential dust or leakage.

    • Disposal Path: Submit for pickup by your EHS (Environmental Health & Safety) department.[3] The ultimate fate is High-Temperature Incineration .

    Scenario B: Liquid Waste (Monomer in Solvent)

    Context: Reaction mixtures, wash solvents, or mother liquor containing the monomer.

    Expert Warning: This is the highest-risk category. Methacrylates in solution can polymerize exothermically if the inhibitor (MEHQ) is consumed or if the solution is oxygen-starved.

    • Segregation: Do not mix with:

      • Oxidizers (Peroxides, Nitric Acid) -> Risk of immediate explosion/fire.

      • Initiators (AIBN, BPO) -> Risk of uncontrolled polymerization.

    • Container Selection: Use amber glass or HDPE carboys.

      • Crucial Step:Do not fill the container >90%. Leave headspace.

      • Crucial Step:Do not purge with Nitrogen. The stabilizer (MEHQ) requires dissolved oxygen to inhibit polymerization effectively [1].

    • Labeling: Mark as "Flammable/Toxic Organic Waste" (depending on the solvent used). List the monomer concentration explicitly (e.g., "Contains ~5% Methacrylate Monomer").

    Scenario C: Spill Cleanup Procedures

    Context: Accidental release of powder or solution on the benchtop.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 respirator.

    • For Powder Spills:

      • Do not dry sweep (creates dust).[4]

      • Cover with wet paper towels or use a HEPA vacuum designated for chemical use.

      • Scoop into a wide-mouth waste jar.

    • For Liquid Spills:

      • Absorb with an inert material (Vermiculite or clay-based absorbent).

      • Do NOT use sawdust or paper as the primary absorbent for large spills (combustible materials + acrylates can increase fire risk).

      • Wash the area with soap and water; collect the rinsate as hazardous waste.

    Regulatory & Compliance (RCRA/EPA)

    While this compound does not have a specific "P" or "U" list code under RCRA (Resource Conservation and Recovery Act), it is regulated based on its characteristics.

    • Waste Code Assignment:

      • If dissolved in a flammable solvent (Acetone, Ethanol): D001 (Ignitable).

      • If pure solid: It is generally classified as Non-RCRA Regulated Hazardous Waste (unless state-specific "Toxic" criteria apply due to aquatic toxicity), but it must be incinerated due to environmental persistence.

    • Empty Containers:

      • A container is considered "RCRA Empty" only after it has been triple-rinsed with a solvent capable of dissolving the monomer (e.g., Acetone).

      • Collect the first rinse as hazardous waste.[3]

      • Deface the label and dispose of the dry container as regular trash (glass recycling is usually not permitted for chemical bottles).[3]

    References

    • Methacrylate Producers Association. (2012). Methacrylate Esters - Safe Handling Manual.[5][6] (Explains the requirement of oxygen for MEHQ inhibitor function). 5[4][6][7]

    • TCI Chemicals. (2025). Safety Data Sheet: 4-Hydroxyphenyl Methacrylate (Analogous Hazard Data).Link[4]

    • PubChem. (2025).[1] 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate Compound Summary. (Source for GHS H411 Aquatic Toxicity data).

    • University of California, Santa Barbara. (2012). Standard Operating Procedure: Methyl Methacrylate.[3][6] (Protocol for peroxide initiation hazards and waste storage).[3][6] 3

    Sources

    Personal protective equipment for handling 4-Benzoyl-3-hydroxyphenyl methacrylate

    Author: BenchChem Technical Support Team. Date: February 2026

    CAS: 2035-72-5 | Synonyms: 4-Methacryloxy-2-hydroxybenzophenone (MHB), 2-Hydroxy-4-methacryloyloxybenzophenone

    Executive Summary & Chemical Profile

    For: Researchers, Lab Managers, and EHS Officers. Scope: Immediate safety, operational handling, and disposal logistics.[1][2]

    As a functional monomer combining a polymerizable methacrylate group with a UV-absorbing benzophenone moiety, 4-Benzoyl-3-hydroxyphenyl methacrylate requires a nuanced safety approach. Unlike simple solvents, this compound presents a dual risk: biological reactivity (irritation/sensitization potential common to methacrylates) and thermodynamic instability (susceptibility to spontaneous polymerization).

    This guide moves beyond generic SDS statements, providing a field-validated protocol for research environments.

    Physiochemical Hazard Data
    PropertyValueOperational Implication
    Physical State Solid (Powder/Crystal)Primary exposure route is inhalation of dust or contact with contaminated surfaces.
    Melting Point 77–79 °CHeat sensitivity. Do not heat to melt for transfer; handle as a solid or in solution.
    Solubility Insoluble in water; Soluble in DCM, MEK, THFOnce dissolved, glove selection must shift to match the solvent carrier.
    Stability Photosensitive & ThermolabileMust be stored dark and refrigerated (2–8°C) to prevent premature crosslinking.

    Risk Assessment & PPE Matrix

    Core Directive: Treat all methacrylates as potential sensitizers. While the solid state reduces immediate skin permeation risk compared to liquid monomers (like MMA), the dust is a potent respiratory irritant.

    The "Self-Validating" PPE System

    Do not rely on a single barrier. Use the Layered Defense Protocol :

    Protection ZoneRecommended EquipmentScientific Rationale
    Respiratory N95 / P2 Respirator (Minimum)The powder is fine and electrostatic. Surgical masks offer zero protection against inhalation of sub-micron methacrylate dust.
    Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Methacrylate dust can dissolve in tear fluid, creating a concentrated irritant solution directly on the cornea.
    Dermal (Hands) Double Nitrile (0.11 mm min. thickness)Solid Handling: Nitrile provides excellent abrasion resistance against crystals.Solution Handling: If dissolved in DCM/THF, use Silver Shield (Laminate) under nitrile. Standard nitrile degrades rapidly (<5 mins) in chlorinated solvents.
    Body Lab Coat (Buttoned, Long Sleeve) Prevent accumulation of dust on street clothes, which can lead to delayed sensitization at home.

    Operational Protocol: Step-by-Step Handling

    Phase A: Storage & Retrieval
    • Storage Condition: Keep at 2–8°C in an amber vial.

    • Equilibration (Critical Step): Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator or hood.

      • Why? Opening a cold vial in humid lab air causes moisture condensation. Water can hydrolyze the ester bond or inhibit downstream radical polymerization.

    Phase B: Weighing & Solubilization

    Location: Chemical Fume Hood (Face velocity > 0.5 m/s).

    • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat. Methacrylate powders are static-prone and will "jump," creating an invisible contamination field.

    • Transfer: Weigh the required mass. Do not return excess to the stock vial. This prevents cross-contamination of the bulk stabilizer.

    • Dissolution:

      • Add solvent (e.g., Dichloromethane, THF) to the powder, not vice-versa, to prevent dust clouds.

      • Note: Once in solution, the permeation risk increases 100-fold. Assume the breakthrough time of your glove is now that of the solvent.

    Phase C: Polymerization Setup
    • Inhibitor Management: If the material contains a stabilizer (e.g., MEHQ), it requires dissolved oxygen to function. If you purge the solution with Nitrogen/Argon for polymerization, use immediately . Do not store degassed monomer solutions; they can explode or gelate.

    Workflow Visualization (Logic Flow)

    The following diagram outlines the decision logic for safe handling, ensuring no step is skipped.

    SafeHandling Start Start: Retrieve Monomer Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate FormCheck Is it Solid or Solution? Equilibrate->FormCheck SolidPPE PPE: N95 + Nitrile FormCheck->SolidPPE Solid Powder SolnPPE PPE: Fume Hood + Laminate Gloves FormCheck->SolnPPE Dissolved Weigh Weighing (Anti-static protocol) SolidPPE->Weigh Polymerize Polymerization (Degas & React) SolnPPE->Polymerize Dissolve Solubilization (Solvent Hazard) Weigh->Dissolve Waste Disposal: High BTU Waste Stream Weigh->Waste Excess Dissolve->SolnPPE State Change Polymerize->Waste Residues

    Figure 1: Operational Logic Flow for handling this compound. Note the critical PPE shift upon dissolution.

    Emergency & Disposal Logistics

    Spill Management
    • Solid Spill: Do not sweep (creates dust). Wet a paper towel with ethanol or water, lay it over the powder, and wipe up. This suppresses aerosolization.

    • Solution Spill: Evacuate the immediate area. Use a universal absorbent (vermiculite or polypropylene pads). Do not use paper towels for large solvent spills (flammability risk).

    Waste Disposal Protocol

    Never flush methacrylates down the drain.[3] They are toxic to aquatic life and can polymerize in plumbing, causing blockages.

    • Categorization: Classify as "Hazardous Chemical Waste - Organic / Toxic."

    • Segregation:

      • Solid Waste: Contaminated gloves, weigh boats, and wipes go into a double-bagged solid waste drum.

      • Liquid Waste: Collect in a dedicated "Monomer/Solvent" carboy. Ensure the container is compatible with the solvent (e.g., HDPE for most, Glass for halogenated solvents if required by local EHS).

    • Labeling: Explicitly write "Contains Methacrylates - Sensitizer" on the tag to alert waste handlers.

    References

    • Methacrylate Producers Association (MPA). (n.d.). Safe Use of Gloves for Methacrylates. Retrieved from [Link]

    Sources

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